molecular formula C6H6ClN3 B103525 Imidazo[1,2-b]pyridazine hydrochloride CAS No. 18087-70-2

Imidazo[1,2-b]pyridazine hydrochloride

Cat. No.: B103525
CAS No.: 18087-70-2
M. Wt: 155.58 g/mol
InChI Key: CQRMOYNFGLMEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine hydrochloride is a useful research compound. Its molecular formula is C6H6ClN3 and its molecular weight is 155.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

imidazo[1,2-b]pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3.ClH/c1-2-6-7-4-5-9(6)8-3-1;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRMOYNFGLMEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648603
Record name Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-70-2
Record name Imidazo[1,2-b]pyridazine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18087-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo(1,2-b)pyridazin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018087702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-b]pyridazin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Imidazo[1,2-b]pyridazine Hydrochloride: A Core Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the basic properties of imidazo[1,2-b]pyridazine hydrochloride, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is the salt form of the parent compound, imidazo[1,2-b]pyridazine. The hydrochloride salt is often utilized to improve the solubility and bioavailability of the active pharmaceutical ingredient.

PropertyData
Compound Name This compound
CAS Number 18087-70-2
Molecular Formula C₆H₆ClN₃
Molecular Weight 155.59 g/mol
Appearance Off-white powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Storage Conditions Store at 0-8°C

Parent Compound: Imidazo[1,2-b]pyridazine

PropertyData
CAS Number 766-55-2
Molecular Formula C₆H₅N₃
Molecular Weight 119.124 g/mol
Melting Point 53 - 55℃
Density 1.29 g/cm³
Refractive Index 1.689
pKa 5.30 ± 0.30 (Predicted)
Solubility Soluble in dimethylformamide.[2][3]

Biological Activities and Therapeutic Potential

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in numerous diseases.[4] Derivatives of this compound have shown potent inhibitory activity against a range of kinases, highlighting their broad therapeutic potential in oncology, inflammation, and autoimmune disorders.[4][5]

Key Therapeutic Areas:
  • Oncology: Imidazo[1,2-b]pyridazine derivatives have been extensively investigated as anti-cancer agents.[4][5] They have been shown to inhibit several kinases that are critical for cancer cell proliferation and survival, including:

    • Mps1 (TTK): Potent and selective inhibitors have been developed with remarkable antiproliferative activity against various cancer cell lines.[1][6]

    • PI3K/mTOR: Dual inhibitors targeting this pathway, which is commonly dysregulated in cancer, have been identified.[7]

    • ALK: Novel macrocyclic derivatives have shown efficacy against multiple resistant mutants of anaplastic lymphoma kinase.[8]

    • BTK: Irreversible inhibitors of Bruton's tyrosine kinase have been discovered, with one candidate advancing to Phase I clinical trials for B-cell malignancies.[9]

    • The FDA-approved anti-cancer drug, Ponatinib , contains an imidazo[1,2-b]pyridazine core, underscoring the clinical significance of this scaffold.[5][10]

  • Inflammation and Autoimmune Diseases: The role of imidazo[1,2-b]pyridazines in modulating inflammatory pathways is a significant area of research.

    • Tyk2: As a member of the Janus kinase (JAK) family, Tyk2 is a key mediator of pro-inflammatory cytokine signaling. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain, effectively suppressing cytokine-mediated receptor activation.[11][12]

    • IKKβ: This kinase is a central component of the NF-κB signaling pathway, a critical regulator of inflammation. Imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors with demonstrated efficacy in animal models of arthritis.[13]

  • Infectious Diseases: The therapeutic potential of this scaffold extends to anti-infective applications.

    • Antiparasitic: Derivatives have shown activity against various parasites, including Plasmodium falciparum (malaria) and Leishmania.[2]

    • Antitubercular: Novel benzohydrazide-containing imidazo[1,2-b]pyridazine derivatives have exhibited potent in vitro activity against Mycobacterium tuberculosis.[14]

    • Antiviral: Certain derivatives have displayed broad-spectrum activity against a range of picornaviruses, including human rhinoviruses and poliovirus.[10]

  • Neurodegenerative Diseases: The potential of imidazo[1,2-b]pyridazines as imaging agents for β-amyloid plaques in Alzheimer's disease has been explored, with some derivatives showing high binding affinity.[15]

Signaling Pathways

Imidazo[1,2-b]pyridazine derivatives exert their biological effects by inhibiting key kinases in various signaling pathways. The diagrams below illustrate the points of intervention for these compounds in two critical pathways.

TYK2_JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->TYK2 Inhibits

Caption: TYK2/JAK-STAT Signaling Pathway Inhibition.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNFα) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IKKb IKKβ IkB IκB IKKb->IkB Phosphorylates pIkB p-IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Ub Ubiquitination & Degradation pIkB->Ub Ub->NFkB Releases Transcription Inflammatory Gene Transcription Nucleus->Transcription Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->IKKb Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

General Synthesis Workflow

The synthesis of the imidazo[1,2-b]pyridazine core generally involves a condensation reaction. While specific protocols vary depending on the desired substitutions, a common synthetic route is outlined below.

Synthesis_Workflow Start_A 3-Amino-6-halopyridazine Reaction Condensation Reaction (e.g., NaHCO₃, heat) Start_A->Reaction Start_B α-Bromoketone Start_B->Reaction Intermediate Imidazo[1,2-b]pyridazine Derivative Reaction->Intermediate HCl_Reaction HCl Treatment (e.g., HCl in Dioxane) Intermediate->HCl_Reaction Final_Product Imidazo[1,2-b]pyridazine Hydrochloride HCl_Reaction->Final_Product

Caption: General Synthesis of Imidazo[1,2-b]pyridazine HCl.

A widely used method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[15] The introduction of a halogen on the pyridazine ring facilitates the successful formation of the bicyclic system in good yields.[15] Further modifications and functionalization can be achieved through various metal-catalyzed cross-coupling reactions.[16] The final hydrochloride salt is typically prepared by treating the free base with a solution of hydrogen chloride in a suitable solvent like dioxane.[11]

In Vitro Biological Evaluation

Kinase Inhibition Assay: The inhibitory activity of imidazo[1,2-b]pyridazine derivatives against specific kinases is a primary in vitro evaluation. A common method is the radiometric kinase assay.

  • Assay Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by a kinase to a specific substrate peptide.

  • Procedure:

    • The kinase, substrate peptide, and the test compound (at various concentrations) are incubated in an assay buffer.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • After a set incubation period, the reaction is stopped.

    • The radiolabeled substrate is separated from the unreacted [γ-³³P]ATP (e.g., via phosphocellulose paper capture).

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined by plotting inhibition versus compound concentration.

Cell-Based Antiproliferative Assay: The effect of the compounds on the growth of cancer cell lines is assessed to determine their cytotoxic potential.

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 for lung cancer) is typically used.[6]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTT assay.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated. IC₅₀ values are determined from the dose-response curves.

Toxicology and Pharmacokinetics

Preliminary toxicological studies on imidazo-based heterocyclic derivatives have been conducted. In vivo acute toxicity studies in rats have shown that significant toxicity, including hepatic damage, can occur at high doses (≥ 1000 mg/kg) for some derivatives.[17] However, other studies on related imidazo[1,2-a]pyridines found no signs of hepatic or renal toxicity after a 14-day oral treatment.[18] These findings underscore the importance of thorough toxicological evaluation for each specific derivative.

Pharmacokinetic profiles of several imidazo[1,2-b]pyridazine derivatives have been evaluated in animal models. Optimization of the scaffold has led to compounds with good oral bioavailability and favorable pharmacokinetic properties, enabling in vivo efficacy studies in models of arthritis and cancer.[6][13]

Conclusion

This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their core structure serves as an excellent scaffold for the development of potent and selective kinase inhibitors with broad therapeutic potential. The extensive research in oncology, inflammation, and infectious diseases has validated the importance of this heterocyclic system. Further exploration and optimization of this scaffold, guided by a deep understanding of its structure-activity relationships and mechanistic pathways, hold great promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Imidazo[1,2-b]pyridazine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure."[1][2] Its unique chemical architecture serves as a versatile foundation for the development of therapeutic agents across a wide spectrum of diseases. Derivatives of this core have demonstrated potent biological activities, including anticancer, anti-inflammatory, antiviral, antiparasitic, and antibacterial properties.[1][2] Notably, the successful development of the kinase inhibitor Ponatinib, which features this core, has spurred further research into its therapeutic potential.[1][2] This guide provides a comprehensive overview of the imidazo[1,2-b]pyridazine core, including its synthesis, structure-activity relationships (SAR), and key biological applications, supported by experimental data and protocols.

Core Structure and Synthesis

The imidazo[1,2-b]pyridazine structure consists of an imidazole ring fused to a pyridazine ring. This arrangement creates a bicyclic aromatic system with distinct electronic properties that are conducive to binding with various biological targets.

The primary and most common method for synthesizing the imidazo[1,2-b]pyridazine backbone is through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone (commonly an α-bromoketone).[3] The reaction proceeds under mild basic conditions, often using sodium bicarbonate. The presence of a halogen on the pyridazine ring is crucial for the success of this cyclization, as it directs the alkylation by the α-bromoketone to the desired ring nitrogen, facilitating the formation of the bicyclic product in good yields.[3]

Modern synthetic strategies also employ organometallic-chemistry-based methods, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck), to functionalize the core structure, allowing for the introduction of diverse substituents.[4][5]

G cluster_reactants Starting Materials A 3-Amino-6-halopyridazine C Condensation Reaction A->C B α-Bromoketone (R-CO-CH2Br) B->C D Imidazo[1,2-b]pyridazine Core C->D Cyclization E Functionalization (e.g., Cross-Coupling) D->E F Diverse Imidazo[1,2-b]pyridazine Derivatives E->F

General Synthesis Workflow for Imidazo[1,2-b]pyridazine Derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic versatility of the imidazo[1,2-b]pyridazine scaffold is evident from its wide range of biological activities. The substitution pattern around the core structure profoundly influences its potency and selectivity for different biological targets.

Anticancer Activity

Imidazo[1,2-b]pyridazine derivatives are prominent in oncology research, primarily as kinase inhibitors.[1][2]

  • mTOR Inhibition: Certain diaryl urea derivatives of imidazo[1,2-b]pyridazine have been identified as potent ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in cell growth and proliferation pathways.[6] Compounds A17 and A18 showed significant mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively, and exhibited potent anti-proliferative effects against non-small cell lung cancer cell lines (A549 and H460).[6] These compounds were found to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets like AKT and S6.[6]

  • Dual c-Met and VEGFR2 Inhibition: Researchers have designed derivatives capable of simultaneously inhibiting both c-mesenchymal epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) kinases, key targets in tumor growth and angiogenesis.[7] Optimization led to potent compounds that form intramolecular hydrogen bonds to create a rigid, active conformation.[7]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR Complex AKT->mTOR S6K p70S6K mTOR->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative (e.g., A17, A18) Inhibitor->mTOR Inhibition

Simplified mTOR Signaling Pathway Inhibition by Imidazo[1,2-b]pyridazine Derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound Target Assay IC50 (μM) Cell Line Reference
A17 mTOR Kinase Assay 0.067 - [6]
A18 mTOR Kinase Assay 0.062 - [6]
A17 Proliferation SRB Assay 0.05 A549 (Lung) [6]
A18 Proliferation SRB Assay 0.02 A549 (Lung) [6]
26 c-Met Enzyme Assay 0.0019 - [7]
26 VEGFR2 Enzyme Assay 0.0022 - [7]

| 26 | Proliferation | Cell Assay | 0.005 | MKN45 (Gastric) |[7] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and imidazo[1,2-b]pyridazines have emerged as potent anti-inflammatory agents.

  • TNF-α Inhibition: Derivatives have been developed that inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[8] Specifically, 3,6-disubstituted analogs, such as 8q (3-pyridyl) and 8w (4-(methylsulfonyl)phenyl), showed potent inhibition of TNF-α with IC50 values of 0.9 μM and 0.4 μM, respectively.[8]

  • IKKβ and Tyk2 Inhibition: The scaffold has been used to develop inhibitors of I-kappa B kinase beta (IKKβ), a critical enzyme in the NF-κB signaling pathway that regulates inflammation.[9][10] Additionally, derivatives have been identified as potent and selective inhibitors of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain, which is involved in cytokine signaling pathways (IL-12, IL-23, Type I IFN) relevant to autoimmune and inflammatory diseases.[11]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation TNF TNF-α Gene Transcription Nucleus->TNF Inhibitor Imidazo[1,2-b]pyridazine Derivative (e.g., 8w) Inhibitor->IKK Inhibition

Inhibition of the NF-κB Pathway and TNF-α Production.

Table 2: Anti-inflammatory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound Target Assay IC50 / Ki Reference
8q TNF-α Production HPBMC Assay IC50: 0.9 μM [8]
8w TNF-α Production HPBMC Assay IC50: 0.4 μM [8]
6 Tyk2 JH2 Binding Assay Ki: 0.023 nM [11]
6b Tyk2 JH2 Human Whole Blood IC50: 817 nM [11]

| 6e | Tyk2 JH2 | Human Whole Blood | IC50: 106 nM |[11] |

Application in Neurodegenerative Diseases

The imidazo[1,2-b]pyridazine core is being explored for diagnosing and potentially treating neurodegenerative disorders like Alzheimer's disease.

  • β-Amyloid Plaque Ligands: Derivatives have been synthesized and evaluated as imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[3] Structure-activity relationship studies revealed that a 2-(4′-Dimethylaminophenyl) moiety is highly beneficial for binding affinity.[3] Compound 4 , with a 6-(methylthio) substituent, demonstrated a particularly high binding affinity (Ki = 11.0 nM) to synthetic Aβ aggregates, making it a promising candidate for developing new Positron Emission Tomography (PET) radiotracers.[3]

G cluster_pos2 Position 2 cluster_pos6 Position 6 cluster_pos3 Position 3 Core Imidazo[1,2-b]pyridazine Core P2 4'-Dimethylaminophenyl: High Affinity (Aβ) Pyridinyl/Thiophenyl: Reduced Affinity (Aβ) Core->P2 P6 Methylthio: High Affinity (Aβ) Methoxy: Lower Affinity (Aβ) ω-fluoroalkyl: Decreased Affinity (Aβ) Core->P6 P3 Amide Side Chain: Potent Tyk2 Inhibition Core->P3

Structure-Activity Relationship (SAR) Logic for Imidazo[1,2-b]pyridazines.

Table 3: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Plaques

Compound 2-Position Substituent 6-Position Substituent Ki (nM) ± SD Reference
3 4'-Dimethylaminophenyl Methoxy 48.0 ± 5.0 [3]
4 4'-Dimethylaminophenyl Methylthio 11.0 ± 1.5 [3]
5 4'-Dimethylaminophenyl ω-Fluoroethoxy 121.0 ± 11.0 [3]

| 16a | 5-Dimethylaminopyridin-2-yl | Chloro | >1000 |[3] |

Experimental Protocols

General Synthesis of 2,6-Disubstituted Imidazo[1,2-b]pyridazines

This protocol is a generalized procedure based on the synthesis described for Aβ plaque ligands.[3]

  • Preparation of α-Bromoketone: The appropriate ketone precursor is subjected to α-bromination. For example, an acetophenone derivative can be treated with pyridinium tribromide in a suitable solvent like dichloromethane at room temperature to yield the corresponding α-bromoketone.

  • Condensation Reaction: To a solution of the appropriate 3-amino-6-halopyridazine (1.0 eq.) in a solvent such as ethanol, add the α-bromoketone (1.1 eq.) and sodium bicarbonate (2.0 eq.).

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired imidazo[1,2-b]pyridazine derivative.

  • Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Binding Affinity Assay for Aβ Plaques

This protocol is based on the competitive binding assay described for imidazo[1,2-b]pyridazine derivatives.[3]

  • Preparation of Aβ Aggregates: Synthetic Aβ(1-40) peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and incubated at 37°C for 3-4 days with gentle shaking to induce fibril formation.

  • Competitive Binding Assay: The assay is performed in a 96-well plate format. Each well contains the pre-formed Aβ aggregates, a constant concentration of a radioligand with known affinity (e.g., [³H]BTA-1), and varying concentrations of the test imidazo[1,2-b]pyridazine compound.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), which traps the Aβ aggregates and any bound ligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The imidazo[1,2-b]pyridazine core represents a highly versatile and pharmacologically significant scaffold. Its straightforward synthesis and the ability to be readily functionalized at multiple positions allow for the creation of large libraries of diverse compounds. The extensive research into its derivatives has led to the discovery of potent inhibitors for key targets in cancer, inflammation, and neurodegenerative diseases. The structure-activity relationships elucidated to date provide a strong foundation for the rational design of next-generation therapeutics. Continued exploration of this privileged structure is expected to yield novel and effective clinical candidates for treating a wide range of human diseases.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic system serves as a crucial pharmacophore in a range of therapeutic agents, most notably the FDA-approved multi-targeted kinase inhibitor, ponatinib. The rigid, planar structure of the imidazo[1,2-b]pyridazine nucleus provides an excellent platform for the strategic placement of various substituents, enabling fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of the biological activities of this scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Diverse Biological Activities of the Imidazo[1,2-b]pyridazine Scaffold

Compounds incorporating the imidazo[1,2-b]pyridazine moiety have demonstrated a broad spectrum of therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This versatility has established the scaffold as a "privileged structure" in drug discovery.

Anticancer Activity

The most prominent application of the imidazo[1,2-b]pyridazine scaffold is in oncology. Numerous derivatives have been synthesized and evaluated as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition:

  • Mps1 (TTK) Kinase: An imidazo[1,2-b]pyridazine-based compound, 27f, was identified as an extremely potent and selective Mps1 inhibitor with a cellular IC50 of 0.70 nM and an IC50 of 6.0 nM against the A549 cancer cell line.[3]

  • Tyk2 JH2 Domain: Derivatives of imidazo[1,2-b]pyridazine have been developed as potent and selective inhibitors of the Tyk2 JH2 domain, a key component in autoimmune and inflammatory signaling.[4][5]

  • PIM Kinases: The imidazo[1,2-b]pyridazine scaffold has been identified as a selective inhibitor of PIM kinases, which are implicated in the survival of leukemic cells.[6]

  • Bruton's Tyrosine Kinase (BTK): A covalent inhibitor of BTK, compound 22, based on the imidazo[1,2-b]pyridazine structure, exhibited a potent IC50 of 1.3 nM.[7] This compound, named TM471-1, has advanced into Phase I clinical trials.[7]

  • mTOR: Diaryl urea derivatives of imidazo[1,2-b]pyridazine have shown significant anti-proliferative activity, with compounds A17 and A18 inhibiting mTOR with IC50 values of 0.067 μM and 0.062 μM, respectively.[8]

  • PI3K/mTOR Dual Inhibition: A series of imidazo[1,2-b]pyridazine-based compounds have been developed as dual PI3K/mTOR inhibitors for the potential treatment of idiopathic pulmonary fibrosis.[9]

  • Anaplastic Lymphoma Kinase (ALK): Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed as novel ALK inhibitors capable of overcoming resistance mutations.[10]

Other Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: While research has focused on the related imidazo[1,2-a]pyrazine scaffold as tubulin polymerization inhibitors, the structural similarities suggest potential for imidazo[1,2-b]pyridazines in this area as well.[11][12][13]

  • General Cytotoxicity: Various derivatives have shown cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), lung (A-549), and melanoma (SK-MEL-28), with IC50 values in the micromolar to nanomolar range.

Antiviral Activity

The imidazo[1,2-b]pyridazine scaffold has been explored for its potential in combating viral infections.

  • Human Picornaviruses: A novel class of 2-aminoimidazo[1,2-b]pyridazines was discovered as potent and broad-spectrum inhibitors of human rhinoviruses, poliovirus, and coxsackieviruses, with IC50 values in the range of 0.02–0.06 mg/mL.[5]

  • Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): Certain 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against the replication of HCMV and VZV in vitro.

Anti-inflammatory Activity

The role of imidazo[1,2-b]pyridazine derivatives in modulating inflammatory pathways has also been investigated.

  • IKKβ Inhibition: Imidazo[1,2-b]pyridazine derivatives have been discovered to possess IKKβ inhibitory activity, leading to the suppression of inflammation in arthritis models.

  • TNF-α Production Inhibition: 3,6-disubstituted imidazo[1,2-b]pyridazine analogs have been identified as inhibitors of TNF-α production, with IC50 values as low as 0.4 μM.[2]

Other Biological Activities
  • GABAa Receptor Modulation: The related imidazopyridine and imidazopyridazine scaffolds have been investigated as modulators of the GABAa receptor, suggesting potential applications in neurological disorders.

  • β-Amyloid Plaque Ligands: Certain derivatives have been synthesized and evaluated for their binding affinity to β-amyloid plaques, indicating potential as diagnostic imaging agents for Alzheimer's disease.[7]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative imidazo[1,2-b]pyridazine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound IDTargetAssayIC50Cell LineReference
27f Mps1 (TTK) KinaseCellular Assay0.70 nM-[3]
27f -Antiproliferative6.0 nMA549[3]
22 (TM471-1) BTKBiochemical Assay1.3 nM-[7]
A17 mTORBiochemical Assay0.067 µM-[8]
A18 mTORBiochemical Assay0.062 µM-[8]
O-10 ALK (Wild Type)Enzymatic Assay2.6 nM-[10]
O-10 ALK (G1202R mutant)Enzymatic Assay6.4 nM-[10]
4e -Cytotoxicity1-10 µMMCF-7
4f -Cytotoxicity1-10 µMSK-MEL-28
Ponatinib BCR-ABL---

Table 2: Antiviral and Anti-inflammatory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound ClassTarget/ActivityAssayIC50 / Activity RangeReference
2-aminoimidazo[1,2-b]pyridazines Human PicornavirusesPlaque Reduction0.02–0.06 mg/mL[5]
3,6-disubstituted analogs (8q) TNF-α ProductionCellular Assay0.9 µM[2]
3,6-disubstituted analogs (8w) TNF-α ProductionCellular Assay0.4 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine Derivative

This protocol describes a general method for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines, which are potent inhibitors of TNF-α production.

Step 1: Synthesis of 3-amino-6-chloropyridazine This starting material is commercially available or can be synthesized according to literature procedures.

Step 2: Synthesis of α-bromoketone The appropriate α-bromoketone can be synthesized by bromination of the corresponding acetophenone derivative.

Step 3: Condensation to form the Imidazo[1,2-b]pyridazine core

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add the desired α-bromoketone (1.1 eq).

  • Add a mild base, such as sodium bicarbonate (2.0 eq), to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the 6-chloro-imidazo[1,2-b]pyridazine derivative.

Step 4: Suzuki Coupling for C-6 Substitution

  • In a reaction vessel, combine the 6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a mixture of solvents, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 3,6-disubstituted imidazo[1,2-b]pyridazine.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine the cytotoxic effects of compounds on adherent cancer cell lines.

  • Cell Plating: Seed cells into 96-well microtiter plates at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test imidazo[1,2-b]pyridazine derivatives to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the inhibition of a specific kinase by quantifying the amount of ADP produced.

  • Reagent Preparation: Prepare solutions of the kinase, substrate peptide, ATP, and the test imidazo[1,2-b]pyridazine inhibitor in a suitable kinase assay buffer.

  • Inhibitor and Kinase Incubation: In a 96-well plate, add the serially diluted test compound or a vehicle control (e.g., DMSO). Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus.

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Titration: Perform serial dilutions of the virus stock and infect the cell monolayers to determine the virus titer that produces a countable number of plaques (plaque-forming units per mL).

  • Compound and Virus Incubation: In a separate plate or tubes, pre-incubate serial dilutions of the test imidazo[1,2-b]pyridazine compound with a known amount of virus for 1-2 hours at 37°C.

  • Infection of Cells: Remove the growth medium from the cell monolayers and infect them with the compound-virus mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of imidazo[1,2-b]pyridazine derivatives are often attributed to their interaction with key signaling pathways implicated in disease pathogenesis.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-b]pyridazine-based inhibitors can target key kinases in this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB PLCg2->NFkB Activation Survival B-Cell Survival & Proliferation NFkB->Survival Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor Inhibitor->BTK STAT3_Signaling_Pathway CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer (Phosphorylated) STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Inhibitor Imidazo[1,2-b]pyridazine Kinase Inhibitor Inhibitor->JAK Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screen (Biochemical Assay) Start->PrimaryScreen HitIdentification Hit Identification (% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response (IC50 Determination) HitIdentification->DoseResponse CellularAssay Cellular Assay (Target Engagement) DoseResponse->CellularAssay LeadOptimization Lead Optimization (SAR Studies) CellularAssay->LeadOptimization End Preclinical Candidate LeadOptimization->End

References

Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases.[3] The versatility of this scaffold has been most notably demonstrated by the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), used for treating chronic myeloid leukemia (CML).[3][4] Ponatinib's success has spurred further exploration of imidazo[1,2-b]pyridazine derivatives as potent and selective inhibitors for various kinases implicated in cancer, inflammation, and neurodegenerative diseases.[1][5][6]

This technical guide provides a comprehensive overview of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors, focusing on their synthesis, mechanism of action, structure-activity relationships (SAR), and activity against key kinase targets. It includes detailed experimental protocols and presents quantitative data in a structured format to aid in research and development.

Core Synthesis and Functionalization

The synthesis of the imidazo[1,2-b]pyridazine backbone is most commonly achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions.[7] The halogen on the pyridazine ring is crucial for the successful formation of the bicyclic product in good yield.[7] Once the core is formed, it can be further functionalized using various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck, allowing for the strategic introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[3][8]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Scaffold & Further Modification A 3-Amino-6-halopyridazine C Condensation Reaction (e.g., NaHCO3) A->C B α-Bromoketone B->C D Imidazo[1,2-b]pyridazine Core C->D Cyclization F Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) D->F E Functionalized Derivatives F->E Diversification

General synthesis workflow for Imidazo[1,2-b]pyridazine derivatives.

Mechanism of Kinase Inhibition

Imidazo[1,2-b]pyridazine derivatives predominantly act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation of downstream target proteins. This inhibition disrupts the signaling pathways that rely on the kinase's activity. The high degree of homology in the ATP-binding site across the kinome presents a challenge for selectivity, but strategic modifications to the imidazo[1,2-b]pyridazine scaffold can exploit subtle differences between kinases to achieve high selectivity.[9] For instance, some derivatives surprisingly interact with regions like the N-terminal lobe helix αC rather than the kinase hinge region, which can enhance selectivity compared to conventional ATP-mimetic inhibitors.[9]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Kinase Kinase (Active) PhosphoSubstrate Phosphorylated Substrate (p-Substrate) Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Response Cellular Response (Proliferation, Survival, etc.) PhosphoSubstrate->Response Blocked Blocked Cellular Response Inhibitor Imidazo[1,2-b]pyridazine Inhibitor InactiveKinase Kinase (Inactive) Inhibitor->InactiveKinase Binds to ATP Pocket X X InactiveKinase->X X->Blocked Inhibition G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detect 3. Detection & Analysis A Prepare Compound Serial Dilutions (in DMSO) C Dispense Compound/ Control into Plate A->C B Prepare Kinase, Substrate, and ATP Solutions D Add Kinase/ Substrate Mix B->D C->D E Pre-incubate (Inhibitor Binding) D->E F Initiate with ATP Incubate (Reaction) E->F G Stop Reaction & Deplete ATP (ADP-Glo Reagent) F->G H Convert ADP -> ATP & Generate Signal (Detection Reagent) G->H I Read Luminescence (Plate Reader) H->I J Calculate IC50 (Dose-Response Curve) I->J

References

The Imidazo[1,2-b]pyridazine Scaffold: A Comprehensive Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its unique structural and electronic properties have made it a cornerstone for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. The guide encompasses a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant signaling pathways.

Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyridazines

The biological activity of imidazo[1,2-b]pyridazine derivatives is intricately linked to the nature and position of substituents on the bicyclic core. The key positions for substitution that significantly influence potency and selectivity are the C2, C3, and C6 positions.

Anticancer Activity

Imidazo[1,2-b]pyridazines have demonstrated potent anticancer activity through the inhibition of various protein kinases crucial for tumor growth and survival.

Kinase Inhibition:

  • PIM Kinases: A family of serine/threonine kinases, PIM kinases are frequently overexpressed in various cancers. Imidazo[1,2-b]pyridazine derivatives have been identified as potent PIM kinase inhibitors. The SAR studies reveal that substitution at the C3 position with a phenyl ring and at the C6 position with an amino group bearing a solubilizing moiety is crucial for activity.

  • PI3K/mTOR: The PI3K/Akt/mTOR pathway is a critical signaling cascade often dysregulated in cancer. Dual inhibitors of PI3K and mTOR from the imidazo[1,2-b]pyridazine class have been developed. Key SAR findings indicate that a morpholine substituent at the C6 position and a substituted phenyl ring at the C3 position are favorable for potent dual inhibition.

  • Mps1 (TTK) Kinase: Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint and a promising target in oncology. Imidazo[1,2-b]pyridazine-based compounds have emerged as highly potent and selective Mps1 inhibitors.[3] A significant breakthrough was the discovery that a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine, along with property-based optimization at the C6 position, led to compounds with nanomolar cellular potency and oral bioavailability.[3]

  • IKKβ: As a key kinase in the NF-κB signaling pathway, IKKβ is a target for anti-inflammatory and anticancer therapies. Optimization of the C3 and C6 positions of the imidazo[1,2-b]pyridazine scaffold has led to potent and selective IKKβ inhibitors.[4]

Table 1: SAR of Imidazo[1,2-b]pyridazine Derivatives as Anticancer Agents (Kinase Inhibitors)

Compound IDTarget Kinase(s)C2-SubstituentC3-SubstituentC6-SubstituentIC50 (nM)Cell LineReference
27f Mps1H4-fluorophenylN-(1-methyl-1H-pyrazol-4-yl)0.70 (cellular Mps1)A549[3]
Ponatinib Multi-kinaseH3-(trifluoromethyl)phenyl3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline0.37 (Abl)K562[2]
IKKβ Inhibitor IKKβH4-methoxyphenyl4-(morpholin-4-yl)aniline16 (cell-free)THP-1[4]
Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-b]pyridazines are primarily attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade through the inhibition of kinases like IKKβ.

Table 2: SAR of Imidazo[1,2-b]pyridazine Derivatives as Anti-inflammatory Agents

Compound IDTargetC3-SubstituentC6-SubstituentIC50 (nM)AssayReference
Tyk2 JH2 Inhibitor 6 Tyk2 JH2(1R,2S)-2-fluorocyclopropyl6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino)0.086 (Ki)Biochemical[5]
IKKβ Inhibitor IKKβ4-chlorophenyl4-(piperazin-1-yl)aniline25 (TNFα production)THP-1 cells[4]
Antiviral Activity

Several imidazo[1,2-b]pyridazine derivatives have been investigated for their antiviral potential. SAR studies have highlighted the importance of specific substitutions for activity against different viruses. For instance, 6-chloro-substituted derivatives with an aralkylthiomethyl group at the C3 position have shown activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[6]

Table 3: SAR of Imidazo[1,2-b]pyridazine Derivatives as Antiviral Agents

Compound IDVirusC2-SubstituentC3-SubstituentC6-SubstituentEC50 (µM)Reference
Compound 1 HCMV-CH3-CH2SCH2CH2Ph-Cl0.8[6][7]
Compound 2 VZV-CH3-CH2SCH2Ph-Cl2.3[6][7]
Activity in Neurodegenerative Diseases

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Derivatives have been designed as ligands for β-amyloid plaques and as inhibitors of kinases like GSK-3β, which are implicated in the pathology of the disease.

  • β-Amyloid Plaque Ligands: SAR studies on imidazo[1,2-b]pyridazines as β-amyloid plaque imaging agents have shown that a 2-(4'-dimethylaminophenyl) moiety is beneficial for high binding affinity.[8] The substituent at the C6 position can be varied, with a methylthio group showing higher affinity than a methoxy group.[8]

  • GSK-3β Inhibition: Potent and brain-penetrant GSK-3β inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed.[9]

Table 4: SAR of Imidazo[1,2-b]pyridazine Derivatives in Neurodegenerative Disease Models

Compound IDTargetC2-SubstituentC6-SubstituentKi (nM)AssayReference
Aβ Ligand 4 β-Amyloid Plaques4'-(dimethylamino)phenyl-SCH311.0Competitive Binding[8]
GSK-3β Inhibitor GSK-3βPhenyl4-(pyridin-4-yl)piperazin-1-yl1.2Biochemical[9]

Experimental Protocols

General Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

A common synthetic route to 3,6-disubstituted imidazo[1,2-b]pyridazines involves a multi-step process:

  • Synthesis of 6-chloropyridazin-3-amine: This intermediate is typically prepared from 3,6-dichloropyridazine by reaction with aqueous ammonia at elevated temperature and pressure.

  • Formation of the Imidazo[1,2-b]pyridazine Core: The 6-chloro-imidazo[1,2-b]pyridazine core is formed by the condensation of 6-chloropyridazin-3-amine with a suitable α-haloketone or chloroacetaldehyde.

  • Nitration at the C3 Position: Nitration of the imidazo[1,2-b]pyridazine core at the C3 position is often achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.[1]

  • Suzuki Coupling at the C6 Position: The chlorine atom at the C6 position can be substituted with various aryl or heteroaryl groups via a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst, a suitable boronic acid, and a base.[10][11]

  • Further Functionalization: The nitro group at the C3 position can be reduced to an amino group, which can then be further functionalized.

Key Biological Assays

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring kinase activity.

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of the kinase, a fluorescein-labeled substrate, and ATP in kinase buffer. Prepare a detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate and EDTA to stop the reaction.[12][13]

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the kinase/substrate/ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[12][14]

  • Detection: Add the detection solution to stop the kinase reaction and allow for antibody binding to the phosphorylated substrate. Incubate for 30-60 minutes at room temperature.[12][13]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium). The TR-FRET ratio (520/490) is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[15]

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare a solution of the receptor preparation (e.g., cell membranes), the radiolabeled ligand (e.g., [3H]-labeled), and assay buffer.[15][16]

  • Binding Reaction: In a 96-well filter plate, combine the receptor preparation, radiolabeled ligand, and the test compound dilutions. Incubate at a specific temperature for a time sufficient to reach equilibrium.[15]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]

  • Quantification: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting competition curve. The Ki value can be calculated using the Cheng-Prusoff equation.[15]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by imidazo[1,2-b]pyridazine derivatives.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Imidazo Imidazo[1,2-b]pyridazine (PI3K/mTOR Inhibitor) Imidazo->PI3K Imidazo->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Imidazo[1,2-b]pyridazines.

GSK3b_Pathway GSK-3β Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Axin_APC_GSK3b Axin/APC/GSK-3β Complex Dsh->Axin_APC_GSK3b Inhibits Beta_Catenin β-Catenin Axin_APC_GSK3b->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Imidazo Imidazo[1,2-b]pyridazine (GSK-3β Inhibitor) Imidazo->Axin_APC_GSK3b

Caption: Wnt/β-Catenin Signaling Pathway showing the role of GSK-3β and its inhibition.

NFkB_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocates and Activates Transcription Imidazo Imidazo[1,2-b]pyridazine (IKKβ Inhibitor) Imidazo->IKK_complex

Caption: NF-κB signaling pathway and its inhibition by IKKβ targeting Imidazo[1,2-b]pyridazines.

PIM_Kinase_Pathway PIM Kinase Signaling Pathway cluster_nucleus Nucleus Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM_Gene PIM Gene Transcription STAT->PIM_Gene PIM_Kinase PIM Kinase PIM_Gene->PIM_Kinase Translation BAD Bad PIM_Kinase->BAD Inhibits c_Myc c-Myc PIM_Kinase->c_Myc Stabilizes Apoptosis Apoptosis BAD->Apoptosis Cell_Cycle Cell Cycle Progression c_Myc->Cell_Cycle Imidazo Imidazo[1,2-b]pyridazine (PIM Inhibitor) Imidazo->PIM_Kinase

Caption: PIM Kinase signaling pathway and its inhibition by Imidazo[1,2-b]pyridazines.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability allows for diverse structural modifications, enabling the fine-tuning of pharmacological properties. The comprehensive SAR data presented in this guide, along with detailed experimental protocols and pathway visualizations, provides a solid foundation for researchers to design and synthesize new imidazo[1,2-b]pyridazine derivatives with improved potency, selectivity, and pharmacokinetic profiles for a wide range of diseases. Future efforts in this area will likely focus on exploring novel substitution patterns, developing more selective inhibitors for specific kinase isoforms, and further investigating the potential of this scaffold in emerging therapeutic areas.

References

The Rise of Imidazo[1,2-b]pyridazines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Development of Novel Imidazo[1,2-b]pyridazine-Based Therapeutics.

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique chemical properties have allowed for the development of potent and selective inhibitors for a variety of biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the discovery of novel imidazo[1,2-b]pyridazine-based drugs, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

A Versatile Scaffold for Diverse Therapeutic Targets

The inherent structural features of the imidazo[1,2-b]pyridazine core have been successfully exploited to generate a wide array of bioactive molecules. These compounds have shown promise as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1] A notable success story is Ponatinib, a multi-targeted tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine moiety, which is approved for the treatment of chronic myeloid leukemia (CML).[2][3] This has spurred further research into this versatile scaffold, leading to the discovery of inhibitors for numerous other targets.

Quantitative Analysis of Novel Imidazo[1,2-b]pyridazine-Based Drugs

The following tables summarize the quantitative data for recently discovered imidazo[1,2-b]pyridazine-based drugs, categorized by their primary biological target.

Table 1: Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Reference
TM471-1 (Compound 22) BTK1.3--[4]
27f Mps1 (TTK)-A5496.0[5]
Compound 17 DYRK1A--Potent cellular inhibitor[6]
Compound 29 DYRK1A--Improved kinase selectivity[6]
Compound 6 Tyk2 JH2-hWB817[7]
O-10 ALK (WT)2.6Karpas29938[8]
O-10 ALK (G1202R)6.4BaF3-EML4-ALK (G1202R)52[8]
O-10 ALK (L1196M/G1202R)23BaF3-EML4-ALK (L1196M/G1202R)64[8]
Compound 11 PI3Kα94.9% inhibition at 1 nMMRC-5380[9][10]
Compound 11 mTOR42.99% inhibition at 1 nMMlg290890[9][10]
A17 mTOR67A549, H460-[11]
A18 mTOR62A549, H460-[11]

Table 2: Imidazo[1,2-b]pyridazine-Based Inhibitors of Other Targets

CompoundTargetKi (nM)AssayReference
Compound 4 β-Amyloid Plaques11.0In vitro binding to Aβ1-40 aggregates[12]
Compound 8q TNF-α productionIC50 = 900 nMLPS-stimulated HPBMC[13]
Compound 8w TNF-α productionIC50 = 400 nMLPS-stimulated HPBMC[13]
Compound 31 PDE10a--[14]

Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine-Based Drugs

The therapeutic efficacy of many imidazo[1,2-b]pyridazine-based drugs stems from their ability to modulate critical signaling pathways implicated in disease pathogenesis. The following diagrams illustrate some of these key pathways.

B_Cell_Receptor_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Transcription Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor Inhibitor->BTK

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.

PI3K_AKT_mTOR_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Phosphorylation of S6K & 4E-BP1 Inhibitor Imidazo[1,2-b]pyridazine PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

PI3K/AKT/mTOR Signaling Pathway and Dual Inhibition.

IL17_Signaling IL17A IL-17A IL17R IL-17 Receptor (IL-17RA/RC) IL17A->IL17R Binding Act1 Act1 IL17R->Act1 Recruitment TRAF6 TRAF6 Act1->TRAF6 Recruitment MAPK_NFkB MAPK / NF-κB Pathways TRAF6->MAPK_NFkB Activation ProInflammatory Pro-inflammatory Gene Expression MAPK_NFkB->ProInflammatory Induction Inhibitor Imidazo[1,2-b]pyridazine IL-17A Inhibitor Inhibitor->IL17A Blockade

IL-17 Signaling Pathway and Inhibition.

Experimental Protocols for the Discovery and Evaluation of Imidazo[1,2-b]pyridazine-Based Drugs

The following section provides detailed methodologies for key experiments cited in the discovery of novel imidazo[1,2-b]pyridazine-based drugs.

General Synthesis of the Imidazo[1,2-b]pyridazine Core

The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction.[12]

Materials:

  • α-bromoketone derivative

  • 3-amino-6-halopyridazine derivative

  • Sodium bicarbonate (NaHCO3)

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the 3-amino-6-halopyridazine derivative in ethanol.

  • Add an equimolar amount of the α-bromoketone derivative to the solution.

  • Add a slight excess of sodium bicarbonate to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a representative example for determining the in vitro potency of an imidazo[1,2-b]pyridazine-based kinase inhibitor.

Materials:

  • Recombinant human kinase (e.g., BTK, Mps1, PI3K, mTOR)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (imidazo[1,2-b]pyridazine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in kinase assay buffer to a 5x working concentration.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µl of the diluted test compound or DMSO (for positive and negative controls).

    • Add 2 µl of the kinase enzyme solution.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay measures the effect of an imidazo[1,2-b]pyridazine-based compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, H460)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • 96-well clear-bottom plates

  • Sulforhodamine B (SRB) or a cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Cell Viability Measurement (SRB Assay):

    • Fix the cells with 10% trichloroacetic acid.

    • Stain the cells with 0.4% SRB in 1% acetic acid.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base.

    • Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow for Drug Discovery

The discovery and development of novel imidazo[1,2-b]pyridazine-based drugs follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Start Start: Target Identification Design Compound Design & Library Synthesis Start->Design HTS High-Throughput Screening (HTS) Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Design No Hits Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Hits In_Vitro In Vitro Profiling: Potency, Selectivity, ADME Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Design In_Vivo In Vivo Efficacy & Toxicology Studies In_Vitro->In_Vivo Promising Leads Candidate Preclinical Candidate Selection In_Vivo->Candidate Candidate->Lead_Opt Further Optimization End IND-Enabling Studies Candidate->End Selected Candidate

General Workflow for Imidazo[1,2-b]pyridazine Drug Discovery.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets underscore its importance in modern medicinal chemistry. This technical guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to aid in the design and evaluation of the next generation of imidazo[1,2-b]pyridazine-based drugs. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, and beyond.

References

An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-b]pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Imidazo[1,2-b]pyridazine and its hydrochloride salt. The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Understanding the physicochemical characteristics of this compound, particularly its hydrochloride salt which is often utilized for improved solubility and handling, is crucial for its development as a potential therapeutic agent. This document collates available data, outlines detailed experimental protocols for key property determination, and presents a visual workflow for solubility assessment.

Core Physicochemical Properties

Quantitative data for Imidazo[1,2-b]pyridazine and its hydrochloride salt are summarized below. It is important to note the distinction between the free base and the hydrochloride salt, as well as between experimentally determined and predicted values.

PropertyImidazo[1,2-b]pyridazine (Free Base)Imidazo[1,2-b]pyridazine Hydrochloride
CAS Number 766-55-2[3][4][5][6]18087-70-2[7]
Molecular Formula C₆H₅N₃[1][3][4][6]C₆H₆ClN₃[7]
Molecular Weight 119.12 g/mol [3]155.590 g/mol [7]
Appearance Pale yellow to off-white crystalline powder[4]No data available
Melting Point 53 – 55 °C[4]No experimental data available
Solubility Soluble in dimethylformamide, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][4][8]Assumed to have aqueous solubility for in vivo administration[8]
pKa 5.30 ± 0.30 (Predicted)[3]No experimental data available
LogP 0.372 (Presumably for the free base)[7]No experimental data available

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These protocols are designed to be followed by researchers in a laboratory setting.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased at a rapid rate initially to approximately 20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid crystal disappears is recorded as the completion of melting.

    • The melting point is reported as a range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in aqueous media at a specific temperature and pH.

Methodology:

  • Preparation of Media: Buffer solutions of desired pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) are prepared and brought to the test temperature (e.g., 25°C or 37°C).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the temperature-equilibrated buffer in a sealed flask.

    • The flask is agitated in a shaker bath at a constant temperature for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

    • After agitation, the suspension is allowed to stand to permit the settling of undissolved solid.

    • A sample of the supernatant is withdrawn and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The experiment is performed in triplicate for each pH.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated form of Imidazo[1,2-b]pyridazine.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of purified water or a suitable co-solvent if necessary.

  • Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator are used.

  • Procedure:

    • The solution of the compound is placed in a thermostatted vessel.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is monitored and recorded after each addition of the titrant.

    • The titration is continued until the pH has passed the equivalence point.

    • The pKa is determined from the titration curve as the pH at which half of the compound is in its protonated form and half is in its neutral form (the midpoint of the buffer region).

LogP Determination (RP-HPLC Method)

Objective: To determine the octanol-water partition coefficient (LogP) of the neutral form of Imidazo[1,2-b]pyridazine.

Methodology:

  • System Preparation: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer (at a pH where the compound is predominantly in its neutral form) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system to generate a calibration curve by plotting the logarithm of their retention factors (k') against their known LogP values.

  • Sample Analysis:

    • A solution of Imidazo[1,2-b]pyridazine is prepared in the mobile phase.

    • The sample is injected into the HPLC system under the same conditions used for the standards.

    • The retention time of the compound is measured.

  • Calculation:

    • The retention factor (k') for Imidazo[1,2-b]pyridazine is calculated from its retention time and the column dead time.

    • The LogP of the compound is then determined from the calibration curve.

Visualizations

The following diagram illustrates a typical experimental workflow for determining the aqueous solubility of a compound like this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_buffer Prepare aqueous buffer at target pH add_compound Add compound to buffer in a sealed flask prep_buffer->add_compound Known volume prep_compound Weigh excess Imidazo[1,2-b]pyridazine HCl prep_compound->add_compound agitate Agitate at constant temperature (e.g., 24h) add_compound->agitate settle Allow undissolved solid to settle agitate->settle filter Filter supernatant (e.g., 0.45 µm filter) settle->filter analyze Analyze filtrate by HPLC filter->analyze calculate Calculate solubility (e.g., mg/mL) analyze->calculate

Caption: Experimental workflow for shake-flask solubility determination.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine core is a nitrogen-containing fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional arrangements of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets. This has led to its incorporation into numerous biologically active molecules, spanning therapeutic areas from oncology and inflammation to infectious and neurodegenerative diseases. The commercial success of the multi-targeted kinase inhibitor ponatinib, which is based on this scaffold, has further fueled research into novel imidazo[1,2-b]pyridazine derivatives.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this important heterocyclic core, with a focus on its role in the design of kinase inhibitors.

Synthesis of the Imidazo[1,2-b]pyridazine Core

The most prevalent and versatile method for constructing the imidazo[1,2-b]pyridazine scaffold is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone. The introduction of a halogen at the 6-position of the 3-aminopyridazine ring is crucial for directing the initial alkylation to the desired ring nitrogen, thereby facilitating efficient cyclization.

General Synthetic Workflow

The synthesis typically begins with a commercially available 3-amino-6-chloropyridazine, which serves as a key building block. This is followed by a cyclization reaction and subsequent functionalization, often through metal-catalyzed cross-coupling reactions, to generate a library of diverse derivatives.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_intermediate Key Intermediate cluster_diversification Diversification cluster_final Final Products A 3-Amino-6-chloropyridazine C Condensation/ Cyclization A->C B α-Bromoketone (R1-C(O)CH2Br) B->C D 6-Chloro-2-substituted- imidazo[1,2-b]pyridazine C->D Formation of Bicyclic Core E Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) D->E Functionalization at C6 F Diverse Library of Imidazo[1,2-b]pyridazine Derivatives E->F Introduction of R2

General synthetic workflow for imidazo[1,2-b]pyridazine derivatives.
Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol describes a typical synthesis of a key intermediate.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • A mixture of 3-amino-6-chloropyridazine (1.0 eq), 2-bromoacetophenone (1.0 eq), and sodium bicarbonate (2.0 eq) in ethanol is prepared.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Imidazo[1,2-b]pyridazine as a Kinase Inhibitor Scaffold

The imidazo[1,2-b]pyridazine scaffold has proven to be particularly effective in the design of protein kinase inhibitors. Its rigid structure allows it to act as a stable platform for positioning substituents that can form key interactions within the ATP-binding pocket of kinases.

Ponatinib: A Pan-BCR-ABL Inhibitor

Ponatinib (Iclusig®) is a potent, oral multi-targeted tyrosine kinase inhibitor based on the imidazo[1,2-b]pyridazine scaffold. It was designed to inhibit the native BCR-ABL kinase and its mutants, including the highly resistant T315I "gatekeeper" mutation, which is a major cause of treatment failure in chronic myeloid leukemia (CML).[2]

Mechanism of Action: Ponatinib is an ATP-competitive inhibitor that binds to the ATP-binding site of the BCR-ABL kinase domain.[3] This binding event blocks the catalytic activity of the kinase, thereby inhibiting the downstream signaling pathways that lead to uncontrolled cell proliferation and survival in CML.

BCR-ABL Signaling Pathway:

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation JAK_STAT->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine) Ponatinib->BCR_ABL Inhibits

Simplified BCR-ABL signaling and the inhibitory action of Ponatinib.

Quantitative Data: Ponatinib and Analogs against BCR-ABL

CompoundBCR-ABL WT IC₅₀ (nM)BCR-ABL T315I IC₅₀ (nM)Reference
Ponatinib0.37 - 22 - 11[3]
Imatinib25 - 100>10,000[3]
Dasatinib0.6 - 1>1,000[3]
Nilotinib20 - 30>10,000[3]
Tyk2 JH2 Domain Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, plays a key role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. The imidazo[1,2-b]pyridazine scaffold has been utilized to develop potent and selective allosteric inhibitors that target the pseudokinase (JH2) domain of Tyk2.[4] This approach offers a potential advantage in terms of selectivity over targeting the highly conserved ATP-binding site in the catalytic (JH1) domain.

Mechanism of Action: These compounds bind to the JH2 domain, inducing a conformational change that allosterically inhibits the catalytic activity of the JH1 domain. This blocks the phosphorylation of STAT proteins and subsequent gene transcription.

JAK-STAT Signaling Pathway:

G cluster_jak Janus Kinase (Tyk2) Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Tyk2_JH2 Tyk2 JH2 (Pseudokinase Domain) Receptor->Tyk2_JH2 Activates Tyk2_JH1 Tyk2 JH1 (Kinase Domain) Tyk2_JH2->Tyk2_JH1 Allosterically Regulates STAT STAT Protein Tyk2_JH1->STAT Phosphorylates STAT_P Phosphorylated STAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Tyk2 JH2 Inhibitor Inhibitor->Tyk2_JH2 Binds to

Tyk2-mediated JAK-STAT signaling and allosteric inhibition.

Quantitative Data: Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitors

CompoundTyk2 JH2 Binding Kᵢ (nM)IFNα-stimulated STAT3 Phosphorylation IC₅₀ (nM)Reference
Compound 60.015 - 0.03512 - 41[4]
DeucravacitinibN/A3.2[2]
Mps1 Kinase Inhibitors for Oncology

Monopolar spindle 1 (Mps1) is a key protein kinase that regulates the spindle assembly checkpoint (SAC), a critical process for ensuring accurate chromosome segregation during mitosis. Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target. The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and selective Mps1 inhibitors with significant antiproliferative activity.[5]

Mechanism of Action: These compounds are ATP-competitive inhibitors that bind to the active site of Mps1, preventing the phosphorylation of its downstream substrates. This leads to the abrogation of the spindle assembly checkpoint, resulting in mitotic errors and ultimately, cancer cell death.

Spindle Assembly Checkpoint Pathway:

G cluster_sac Spindle Assembly Checkpoint (SAC) Proteins Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Kinase Unattached_Kinetochore->Mps1 Activates Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 Phosphorylates Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 Phosphorylates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms Bub1_BubR1->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Triggers Inhibitor Imidazo[1,2-b]pyridazine Mps1 Inhibitor Inhibitor->Mps1 Inhibits

Role of Mps1 in the Spindle Assembly Checkpoint and its inhibition.

Quantitative Data: Imidazo[1,2-b]pyridazine-based Mps1 Inhibitors

CompoundMps1 Cellular IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (nM)Reference
Compound 27f0.706.0[5]
MPI-04796051.830 - 100[6]

Key Experimental Methodologies

In Vitro Kinase Assays

Radiometric Kinase Assay (e.g., for Mps1): [6]

  • Reaction Setup: In a 96-well plate, recombinant Mps1 kinase (e.g., 25 ng) is incubated in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) with a substrate (e.g., 5 µM Myelin Basic Protein) and the test compound (at various concentrations) or vehicle (DMSO).

  • Reaction Initiation: The kinase reaction is initiated by adding ATP (e.g., 40 µM) containing [γ-³³P]ATP (e.g., 1 µCi).

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 45 minutes).

  • Termination: The reaction is terminated by adding an acidic solution (e.g., 3% phosphoric acid).

  • Detection: The reaction mixture is transferred to a filter plate (e.g., P81), which binds the phosphorylated substrate. The plate is washed to remove unincorporated [γ-³³P]ATP.

  • Quantification: The amount of ³³P radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay (e.g., for Tyk2 JH2): [7]

  • Principle: This assay measures the binding of a fluorescently labeled probe to the Tyk2 JH2 domain. In the presence of a competing inhibitor, the probe is displaced, resulting in a decrease in fluorescence polarization.

  • Reaction Setup: In a 384-well plate, purified recombinant human Tyk2 JH2 protein is incubated with a fluorescently labeled probe (tracer) and the test compound at various concentrations in an appropriate assay buffer.

  • Incubation: The plate is incubated at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a microplate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the amount of probe displaced by the inhibitor. IC₅₀ values are calculated from the dose-response curves.

Cell-Based Assays

Antiproliferative Assay (e.g., MTT Assay on A549 cells): [8][9]

  • Cell Seeding: A549 human lung carcinoma cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with vehicle (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration of ~0.5 mg/mL), and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Conclusion

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a cornerstone in the design of small molecule therapeutics, particularly in the realm of kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have enabled the development of highly potent and selective agents against a range of important clinical targets. The successful examples of ponatinib, Tyk2 JH2 inhibitors, and Mps1 inhibitors underscore the versatility of this privileged core. As our understanding of the structural biology of therapeutic targets continues to grow, the rational design of novel imidazo[1,2-b]pyridazine derivatives is poised to deliver the next generation of innovative medicines. This guide provides a foundational resource for researchers aiming to harness the potential of this remarkable scaffold in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-b]pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-b]pyridazines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. This structural motif is considered a "privileged" scaffold due to its presence in a variety of biologically active molecules. Derivatives of imidazo[1,2-b]pyridazine have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and antiviral agents. The development of efficient and scalable synthetic routes to this core structure is, therefore, of considerable interest. One-pot synthesis, which combines multiple reaction steps in a single reaction vessel, offers advantages in terms of reduced reaction time, cost-effectiveness, and environmental impact. These application notes provide detailed protocols for the one-pot synthesis of the imidazo[1,2-b]pyridazine core and its subsequent conversion to the hydrochloride salt, a common form for pharmaceutical use.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes various reported conditions for the synthesis of the imidazo[1,2-b]pyridazine core, highlighting the key parameters that influence the reaction outcome.

Starting Materials Reagents/Catalysts Solvent Temperature Time Yield Reference
3-Amino-6-chloropyridazine, 1,3-DichloroacetoneNone1,2-DimethoxyethaneReflux (90°C)48 h37%[1]
3-Amino-6-halopyridazine, α-BromoketoneSodium bicarbonateNot specifiedNot specifiedNot specifiedGood[2]
6-Amino-3-chloropyridazine, MonochloroacetaldehydeSodium iodide (optional)Water/EthanolRoom Temp. to 80°C30 min - 5 days85% (as HCl salt)[3]
2-Aminopyridine, AcetophenoneCuINot specifiedNot specifiedNot specifiedNot specified[4]
2-Aminopyridines, α-BromoketonesNoneH₂O-IPAMicrowaveNot specifiedExcellent[5]
Heterocyclic amines, N,N-dimethylformamide dimethyl acetate, RCH₂BrNoneNot specifiedNot specifiedNot specifiedModerate to High[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Hydrochloride

This protocol is adapted from a patented procedure for the direct synthesis of 6-chlorothis compound.

Materials:

  • 6-Amino-3-chloropyridazine

  • Monochloroacetaldehyde (typically as an aqueous solution)

  • Ethanol

  • Sodium iodide (optional, but recommended)

  • Water

Procedure:

  • To a suitable reaction vessel, add 6-amino-3-chloropyridazine.

  • Add an aqueous solution of monochloroacetaldehyde (1.5 to 6 equivalents).

  • The reaction can be carried out in water or a mixture of water and a suitable organic solvent like ethanol.

  • Optionally, add 2 to 30 equivalents of an iodide salt, such as sodium iodide, to facilitate the reaction.[3]

  • Stir the reaction mixture at a temperature ranging from room temperature to 80°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The reaction time can vary from 30 minutes to 5 days, depending on the scale and temperature.[3]

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Add ethanol to the residue and perform azeotropic distillation to remove any remaining water.[3]

  • Add a fresh portion of ethanol to the dried residue. The product, 6-chlorothis compound, should precipitate as crystals.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with cold ethanol.

  • Dry the product under reduced pressure to obtain 6-chlorothis compound as a crystalline solid.

Protocol 2: General Two-Step, One-Pot Synthesis of Imidazo[1,2-b]pyridazines and Conversion to Hydrochloride Salt

This protocol describes a general method for the synthesis of the imidazo[1,2-b]pyridazine core, which can then be converted to the hydrochloride salt in a subsequent step.

Step A: One-Pot Synthesis of the Imidazo[1,2-b]pyridazine Core

Materials:

  • Substituted 3-aminopyridazine (e.g., 3-amino-6-chloropyridazine)

  • α-haloketone or α-haloaldehyde (e.g., α-bromoacetophenone or chloroacetaldehyde)

  • Base (e.g., sodium bicarbonate)

  • Solvent (e.g., ethanol, 1,2-dimethoxyethane)

Procedure:

  • Dissolve the substituted 3-aminopyridazine in a suitable solvent in a round-bottom flask equipped with a reflux condenser.

  • Add a mild base, such as sodium bicarbonate (1.5-2.0 equivalents).

  • To this stirred suspension, add the α-haloketone or α-haloaldehyde (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.

  • Heat the reaction mixture to reflux and maintain for a period of 2 to 48 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step B: Conversion to this compound

Materials:

  • Crude or purified Imidazo[1,2-b]pyridazine derivative

  • Hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether or dioxane)

  • Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol)

Procedure:

  • Dissolve the imidazo[1,2-b]pyridazine derivative in a minimal amount of a suitable anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.1 equivalents) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for an additional 30 minutes.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of the cold, anhydrous solvent.

  • Dry the product in a vacuum oven to yield the pure this compound salt.

Visualizations

One_Pot_Synthesis_Workflow cluster_start Inputs Start Starting Materials Amine 3-Aminopyridazine Derivative Ketone α-Halo Ketone/ Aldehyde ReactionVessel One-Pot Reaction Amine->ReactionVessel Ketone->ReactionVessel Workup Work-up & Purification ReactionVessel->Workup Conditions Solvent Base (optional) Heat Conditions->ReactionVessel FreeBase Imidazo[1,2-b]pyridazine (Free Base) Workup->FreeBase SaltFormation HCl Salt Formation FreeBase->SaltFormation FinalProduct Imidazo[1,2-b]pyridazine Hydrochloride SaltFormation->FinalProduct

Caption: General workflow for the one-pot synthesis of the imidazo[1,2-b]pyridazine core and subsequent hydrochloride salt formation.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis of imidazo[1,2-b]pyridazines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The document covers key palladium-catalyzed methodologies, including C-H arylation, Suzuki-Miyaura coupling, and Sonogashira coupling, offering structured data and step-by-step experimental procedures to guide researchers in this field.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive molecules with applications as kinase inhibitors, anti-inflammatory agents, and CNS modulators.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis and functionalization of this heterocyclic system, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[3][4] These methods offer significant advantages in terms of efficiency, regioselectivity, and functional group tolerance.[5] This document outlines key palladium-catalyzed strategies for the synthesis and modification of imidazo[1,2-b]pyridazines.

Palladium-Catalyzed C-H Arylation of Imidazo[1,2-b]pyridazines

Direct C-H arylation is an atom-economical method for the synthesis of aryl-substituted imidazo[1,2-b]pyridazines, avoiding the need for pre-functionalized starting materials.[5][6] The reaction typically proceeds at the C3 position of the imidazo[1,2-b]pyridazine ring.

General Experimental Workflow for C-H Arylation

The following diagram illustrates a typical workflow for the palladium-catalyzed C-H arylation of an imidazo[1,2-b]pyridazine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Imidazo[1,2-b]pyridazine, Aryl Halide, Pd Catalyst, Ligand, and Base in a Schlenk tube add_solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) start->add_solvent degas Degas the reaction mixture (e.g., Argon bubbling) add_solvent->degas heat Heat the reaction mixture (e.g., 80-120 °C) degas->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench the reaction (e.g., with water) cool->quench extract Extract with an Organic Solvent quench->extract dry Dry the organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Characterize the 3-Aryl-Imidazo[1,2-b]pyridazine

General workflow for Palladium-Catalyzed C-H Arylation.
Protocol 1: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-b]pyridazine

This protocol is a general procedure adapted from methodologies for direct C-H arylation of heteroaromatics.[6][7]

Materials:

  • Imidazo[1,2-b]pyridazine

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous N,N-dimethylacetamide (DMA) or other suitable solvent

  • Schlenk tube or sealed vial

  • Standard glassware for work-up and purification

Procedure:

  • To a screw-capped test tube equipped with a magnetic stirring bar, add the imidazo[1,2-b]pyridazine (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), phosphine ligand (0.10 mmol, 10 mol%), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).

  • The tube is sealed and evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMA (5 mL) via syringe.

  • Stir the reaction mixture at 110-130 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-b]pyridazine.

Data Summary for C-H Arylation
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane1202475-85
21-Iodo-4-methoxybenzenePdCl₂(PPh₃)₂ (3)-Cs₂CO₃Toluene1101880-90
34-BromobenzonitrilePd(OAc)₂ (5)PCy₃ (10)K₃PO₄DMA1302465-75
42-BromopyridinePd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane1202070-80

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly effective method for the C-C bond formation between a halogenated imidazo[1,2-b]pyridazine and a boronic acid or ester.[8][9] This reaction is widely used for the synthesis of aryl- or heteroaryl-substituted imidazo[1,2-b]pyridazines.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-imidazo[1,2-b]pyridazine

This protocol is based on a procedure described for the synthesis of imidazo[1,2-b]pyridazine-based compounds.[10]

Materials:

  • 3-Bromo-imidazo[1,2-b]pyridazine derivative

  • Aryl- or heteroaryl-boronic acid

  • Dichloro-bis(triphenylphosphino)palladium(II) (PdCl₂(PPh₃)₂)

  • Potassium phosphate (K₃PO₄) or other suitable base

  • Acetonitrile (ACN)

  • Water

  • Microwave reactor or sealed vessel for conventional heating

Procedure:

  • In a microwave vial or a sealed conical vessel, combine the 3-bromo-imidazo[1,2-b]pyridazine (0.37 mmol), the corresponding boronic acid (0.45 mmol), PdCl₂(PPh₃)₂ (0.021 mmol, 5.7 mol%), and potassium phosphate (0.56 mmol).

  • Add acetonitrile (1.5 mL) and water (0.5 mL).

  • Seal the vessel and heat the mixture to 160 °C for 1000 seconds using microwave irradiation. Alternatively, the reaction can be heated conventionally at a suitable temperature (e.g., 80-100 °C) for several hours.

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the residue by an appropriate method (e.g., column chromatography) to yield the desired product.

Data Summary for Suzuki-Miyaura Coupling
EntryHalogenated Imidazo[1,2-b]pyridazineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
16-Chloro-3-bromo-imidazo[1,2-b]pyridazinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O9085-95
23-Bromo-6-phenyl-imidazo[1,2-b]pyridazine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O10080-90
33-Bromo-imidazo[1,2-b]pyridazineThiophen-2-ylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10075-85
46-Chloro-3-iodo-imidazo[1,2-b]pyridazinePyridin-3-ylboronic acidPdCl₂(PPh₃)₂ (5)Cs₂CO₃DME/H₂O8570-80

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the imidazo[1,2-b]pyridazine core through the reaction of a halo-substituted derivative with a terminal alkyne, co-catalyzed by palladium and copper complexes.[4][5]

Protocol 3: Sonogashira Coupling of 6-Chloro-imidazo[1,2-b]pyridazine

This is a general protocol for Sonogashira reactions on related heterocyclic systems.[5][11]

Materials:

  • 6-Chloro-imidazo[1,2-b]pyridazine

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent

Procedure:

  • To a solution of 6-chloro-imidazo[1,2-b]pyridazine (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Add triethylamine (2.0 mmol) and stir the mixture at room temperature or gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the alkynyl-substituted imidazo[1,2-b]pyridazine.

Data Summary for Sonogashira Coupling
EntryHalogenated Imidazo[1,2-b]pyridazineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventYield (%)
16-Iodo-imidazo[1,2-b]pyridazinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF85-95
23-Bromo-6-phenyl-imidazo[1,2-b]pyridazineEthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DiPEADMF75-85
36-Chloro-2-phenyl-imidazo[1,2-b]pyridazine1-HeptynePdCl₂(dppf) (3)CuI (5)Et₃NDioxane70-80
43-Iodo-imidazo[1,2-b]pyridazinePropargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile65-75

Conclusion

The palladium-catalyzed methodologies outlined in these application notes provide a robust and versatile platform for the synthesis and diversification of the imidazo[1,2-b]pyridazine scaffold. The detailed protocols and data summaries serve as a practical guide for researchers in organic synthesis and medicinal chemistry to access a wide range of substituted imidazo[1,2-b]pyridazines for further investigation and development. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Functionalization of Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including as kinase inhibitors for anticancer and antimalarial applications. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This document provides detailed protocols for the synthesis and functionalization of the imidazo[1,2-b]pyridazine core, focusing on key transformations such as the preparation of essential intermediates, cross-coupling reactions, and C-H functionalization.

Synthesis of a Key Intermediate: 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

A common and versatile starting material for further functionalization is 6-chloro-2-phenylimidazo[1,2-b]pyridazine. Its synthesis is typically achieved through a condensation reaction between 3-amino-6-chloropyridazine and an α-haloketone, such as 2-bromoacetophenone. The chlorine atom at the 6-position serves as a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add 2-bromoacetophenone (1.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Note: This is a general procedure; specific conditions may vary based on the scale of the reaction and the specific reagents used.

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto the imidazo[1,2-b]pyridazine core. Halogenated imidazo[1,2-b]pyridazines, such as the 6-chloro or 3-iodo derivatives, are excellent substrates for these transformations.

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Start_Mat Halo-Imidazo[1,2-b]pyridazine (e.g., 3-iodo or 6-chloro derivative) Reaction Reaction Vessel with Solvent (e.g., Dioxane, Toluene, DMF) Start_Mat->Reaction Coupling_Partner Coupling Partner (Boronic acid, Alkyne, Organotin, etc.) Coupling_Partner->Reaction Heating Inert Atmosphere (N2 or Ar) Heating (e.g., 80-120 °C) Reaction->Heating Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Catalyst->Reaction Ligand Ligand (if needed) (e.g., XPhos, SPhos) Ligand->Reaction Base Base (e.g., K2CO3, Cs2CO3, Et3N) Base->Reaction Workup Aqueous Work-up Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product Functionalized Imidazo[1,2-b]pyridazine Purification->Final_Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting a halo-imidazo[1,2-b]pyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
3-Bromo-6-(substituted)imidazo[1,2-b]pyridazineArylboronic acidPd(PPh3)4 (5)Na2CO3DME/EtOH/H2O8014-28
3-Iodo-6-chloro-2-phenylimidazo[1,2-b]pyridazine(Hetero)arylboronic acidPdCl2(dppf) (10)K2CO3Dioxane/H2O10070-95

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

  • In a reaction vessel, combine 3-iodo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the corresponding (hetero)arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add PdCl2(dppf) (0.1 eq) to the mixture.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed dioxane and water (4:1 mixture) to the vessel.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted imidazo[1,2-b]pyridazines, which are valuable intermediates for further transformations. This reaction involves the coupling of a halo-imidazo[1,2-b]pyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Table 2: Conditions for Sonogashira Coupling

SubstrateCoupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazineTerminal AlkynePd(PPh3)4 (5)CuI (10)Et3NTHF6084-90

Experimental Protocol: Sonogashira Coupling of 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine

  • To a solution of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in a mixture of THF and triethylamine, add the terminal alkyne (1.5 eq).

  • Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

  • Stir the reaction at 60 °C under an inert atmosphere for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the ammonium salt precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired alkynyl-substituted product.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including imidazo[1,2-b]pyridazines. This approach avoids the pre-functionalization often required for traditional cross-coupling reactions.

Direct C-H Arylation

The C3 position of the imidazo[1,2-b]pyridazine ring is susceptible to direct arylation with aryl halides in the presence of a palladium catalyst.

Table 3: Conditions for Direct C-H Arylation

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
6-Chloro-2-phenylimidazo[1,2-b]pyridazineAryl IodidePd(OAc)2 (10)SPhos (20)K2CO3Toluene12060-85

Note: The data in this table is representative and based on typical conditions for C-H arylation of similar heterocycles, as specific detailed protocols for imidazo[1,2-b]pyridazine were not available in the initial search results.

Experimental Protocol: Proposed General Procedure for Direct C-H Arylation

  • In a sealed tube, combine 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the aryl iodide (1.5 eq), Pd(OAc)2 (0.1 eq), SPhos (0.2 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, enhanced by the fused imidazole, facilitates nucleophilic aromatic substitution at the 6-position, particularly when a good leaving group like chlorine is present.

Signaling Pathway of SNAr on 6-Chloroimidazo[1,2-b]pyridazine

G Start 6-Chloroimidazo[1,2-b]pyridazine Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Intermediate Product 6-Substituted imidazo[1,2-b]pyridazine Intermediate->Product Loss of Leaving Group Leaving_Group Chloride Ion (Cl-) Intermediate->Leaving_Group

Mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocol: General Procedure for SNAr with Amines

  • Dissolve 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired amine (1.2-2.0 eq) and a base such as potassium carbonate or triethylamine (2.0-3.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 to 150 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

These protocols provide a foundation for the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold, enabling the generation of diverse libraries of compounds for drug discovery and materials science applications. Researchers should optimize these conditions based on their specific substrates and desired products.

Application Notes and Protocols for Imidazo[1,2-b]pyridazine Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this core structure have been developed as potent inhibitors of various protein kinases, making them valuable tools for research in oncology, inflammation, and neurodegenerative diseases. This document provides an overview of the applications of Imidazo[1,2-b]pyridazine derivatives in cell culture, along with detailed protocols for their use and characterization.

Key Applications in Cell Culture

Imidazo[1,2-b]pyridazine derivatives have been primarily investigated for their role as kinase inhibitors. The specific cellular application depends on the substitutions on the core scaffold, which dictate the target kinase and subsequent biological effect.

Inhibition of the JAK-STAT Signaling Pathway

Certain Imidazo[1,2-b]pyridazine derivatives are potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[2] Tyk2 is crucial for the signaling of pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[2][3] By allosterically binding to the pseudokinase (JH2) domain of Tyk2, these compounds can suppress the activation of the catalytic (JH1) domain, thereby inhibiting the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] This makes them valuable for studying autoimmune and inflammatory diseases in cellular models.

Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Specific Imidazo[1,2-b]pyridazine derivatives have been identified as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[4] These compounds have demonstrated anti-proliferative activity in various cancer cell lines, including non-small cell lung cancer, by inducing G1-phase cell cycle arrest and suppressing the phosphorylation of downstream targets like Akt and S6 ribosomal protein.[5]

Modulation of Cell Cycle Progression via Mps1 Inhibition

Monopolar spindle 1 (Mps1 or TTK), a serine/threonine kinase, plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Overexpression of Mps1 is common in various cancers. Novel Imidazo[1,2-b]pyridazine derivatives have been developed as highly potent and selective inhibitors of Mps1 kinase.[6] These inhibitors exhibit remarkable antiproliferative activity across a range of cancer cell lines by disrupting cell cycle progression.[6]

Anti-inflammatory Effects through STAT3/NF-κB Inhibition

While research has focused on Imidazo[1,2-a]pyridine derivatives, the broader class of imidazopyridines has shown anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[7] These compounds can suppress the phosphorylation of STAT3 and the activity of NF-κB, leading to reduced expression of inflammatory mediators like iNOS and COX-2.[7]

Data Presentation

The following tables summarize the reported activities of various Imidazo[1,2-b]pyridazine derivatives in biochemical and cellular assays.

Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)NotesReference
Compound 6 Tyk2 JH2Not specified (high affinity)>10,000-fold selectivity over a panel of 230 kinases.[2]
Compound 7 IKKβ>2000Identified as a selective hit from a phenotypic screen.[3]
Compound A17 mTOR67ATP-competitive mTOR inhibitor.[5]
Compound A18 mTOR62ATP-competitive mTOR inhibitor.[5]
Compound 27f Mps10.70 (cellular)Highly potent and selective Mps1 inhibitor.[6]
PonatinibBCR-ABLNot specifiedMulti-targeted tyrosine-kinase inhibitor.[8]

Table 2: Anti-proliferative Activity of Imidazo[1,2-b]pyridazine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)NotesReference
A15-A24 A549, H460Non-small cell lung cancer0.02 - 20.7Diaryl urea derivatives.[5]
27f A549Non-small cell lung cancer0.006Demonstrates remarkable antiproliferative activity.[6]
Ponatinib VariousCML, ALLNot specifiedEffective against T315I mutation.[8]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT/SRB)

This protocol is a general guideline for assessing the effect of Imidazo[1,2-b]pyridazine derivatives on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Imidazo[1,2-b]pyridazine derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-b]pyridazine derivative in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • SRB Assay:

    • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Stain with 0.4% SRB solution for 30 minutes.

    • Wash with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base.

    • Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol allows for the detection of changes in protein phosphorylation and expression levels following treatment with an Imidazo[1,2-b]pyridazine derivative.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • Imidazo[1,2-b]pyridazine derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., phospho-STAT3, STAT3, phospho-Akt, Akt, phospho-S6, S6, p53, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the Imidazo[1,2-b]pyridazine derivative at various concentrations for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

TYK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine IL-12 / IL-23 / IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK Receptor->JAK STAT STAT TYK2->STAT P JAK->STAT P pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->TYK2

Caption: Inhibition of the TYK2-STAT signaling pathway.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture treatment Treat cells with Imidazo[1,2-b]pyridazine Derivative start->treatment viability Cell Viability Assay (MTT / SRB) treatment->viability lysis Cell Lysis and Protein Quantification treatment->lysis data_viability Determine IC50 values viability->data_viability western Western Blot Analysis lysis->western data_western Analyze Protein Expression and Phosphorylation western->data_western end End: Conclusion data_viability->end data_western->end

Caption: General workflow for in vitro characterization.

References

Application Notes and Protocols: Imidazo[1,2-b]pyridazine Derivatives for ALK Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of Non-Small Cell Lung Cancer (NSCLC). While the development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, remains a clinical challenge. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising heterocyclic nucleus for the development of novel kinase inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of novel imidazo[1,2-b]pyridazine derivatives as potent ALK inhibitors, with a focus on overcoming resistance to existing therapies.

Data Presentation

The following tables summarize the in vitro biochemical and cellular activities of a lead imidazo[1,2-b]pyridazine macrocyclic derivative, designated as O-10, in comparison to established ALK inhibitors.[1][2]

Table 1: Biochemical Inhibitory Activity (IC50, nM) of Imidazo[1,2-b]pyridazine Derivative O-10 and Reference Compounds against ALK Kinase Variants
Target EnzymeCompound O-10 (imidazo[1,2-b]pyridazine)Crizotinib (1st Gen. Inhibitor)RepotrectinibPerformance Summary
ALKWT 2.6[1]~20-2440O-10 is approximately 8-9 times more potent against wild-type ALK than Crizotinib.[2]
ALKG1202R 6.4[1]>200 (High Resistance)164O-10 maintains high potency against the highly resistant G1202R "gatekeeper" mutation.
ALKL1196M/G1202R 23[1]N/A (High Resistance Expected)208O-10 demonstrates potent inhibition of the lorlatinib-resistant compound mutation.
Table 2: Cellular Anti-proliferative Activity (IC50, nM) of Imidazo[1,2-b]pyridazine Derivative O-10
Cell LineGenotypeCompound O-10 IC50 (nM)Repotrectinib IC50 (nM)
Karpas299 ALK-positive38[1]40
BaF3-EML4-ALKG1202R Engineered to express ALKG1202R52[1]164
BaF3-EML4-ALKL1196M/G1202R Engineered to express ALKL1196M/G1202R64[1]208

Signaling Pathways and Experimental Workflow

ALK Signaling Pathway in NSCLC

The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, which in turn activates several downstream signaling cascades crucial for cell proliferation, survival, and differentiation. These include the RAS-RAF-MEK-ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways. Inhibition of the ALK kinase activity by small molecules like the imidazo[1,2-b]pyridazine derivatives is designed to block these downstream signals, leading to tumor cell apoptosis.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK RAS RAS EML4-ALK->RAS Activates PI3K PI3K EML4-ALK->PI3K Activates JAK JAK EML4-ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Promotes STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression Promotes Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Imidazo_Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo_Inhibitor->EML4-ALK Inhibits

Caption: ALK signaling pathway and the inhibitory action of Imidazo[1,2-b]pyridazine derivatives.

Experimental Workflow for Inhibitor Evaluation

The preclinical evaluation of novel ALK inhibitors follows a structured pipeline, progressing from initial biochemical assays to cellular and finally in vivo models to assess efficacy and toxicity.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) Determine IC50 vs. WT & Mutant ALK Cellular_Assay Cellular Proliferation Assay (e.g., CellTiter-Glo, MTT) Determine IC50 in ALK-driven cell lines Biochemical_Assay->Cellular_Assay Lead Selection Target_Engagement Target Engagement Assay (Western Blot for p-ALK) Confirm on-target activity in cells Cellular_Assay->Target_Engagement Lead Validation PK_Studies Pharmacokinetic Studies (Mouse, Rat) Determine bioavailability, half-life, etc. Target_Engagement->PK_Studies Candidate Selection Xenograft_Model NSCLC Xenograft Model (Tumor Growth Inhibition) Evaluate in vivo efficacy and tolerability PK_Studies->Xenograft_Model Dosing Regimen

Caption: Preclinical evaluation workflow for novel ALK inhibitors.

Experimental Protocols

Protocol 1: In Vitro Biochemical ALK Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against purified ALK kinase.

Materials:

  • Purified recombinant human ALK kinase (wild-type or mutant)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Fluorescently labeled peptide substrate (e.g., ULight™-labeled peptide)

  • Europium-labeled anti-phospho-substrate antibody

  • Test imidazo[1,2-b]pyridazine derivatives

  • 384-well low-volume assay plates (e.g., Corning 384-Well Low Volume Round Bottom Plate)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Subsequently, dilute these solutions into the kinase buffer to create 4x final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the 4x inhibitor solution. b. Add 2.5 µL of 4x ALK kinase solution (at its EC80 concentration) to each well. c. Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture. The final ATP concentration should be at the apparent Km for the specific ALK isozyme. d. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: a. Prepare a 2x detection mix containing the Europium-labeled anti-phosphopeptide antibody and EDTA (to stop the kinase reaction) in a TR-FRET dilution buffer. b. Add 10 µL of the 2x detection mix to each well. c. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)

This protocol measures the anti-proliferative effect of the inhibitors on ALK-dependent cancer cell lines by quantifying ATP levels as an indicator of cell viability.

Materials:

  • ALK-positive NSCLC cell lines (e.g., NCI-H3122, STE-1) or engineered Ba/F3 cells expressing EML4-ALK variants.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Test imidazo[1,2-b]pyridazine derivatives.

  • 96-well opaque-walled cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: a. Prepare a 10-point, 3-fold serial dilution of the test compounds in culture medium. b. Add 10 µL of the diluted compound solutions to the respective wells. Include DMSO-only wells as a vehicle control. c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control wells and plot the percent viability versus inhibitor concentration. Calculate the IC50 value using a suitable curve-fitting software.

Protocol 3: Western Blot for ALK Phosphorylation

This protocol confirms the on-target activity of the inhibitors by detecting the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

  • ALK-positive cancer cell lines.

  • Test imidazo[1,2-b]pyridazine derivatives.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis: a. Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a defined period (e.g., 2-6 hours). b. Wash cells with ice-cold PBS and lyse with RIPA buffer. c. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation levels of the target proteins.

Protocol 4: In Vivo NSCLC Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of imidazo[1,2-b]pyridazine derivatives in a mouse xenograft model of ALK-positive NSCLC.

Materials:

  • Immunocompromised mice (e.g., 6-8 week old female BALB/c nude mice).

  • ALK-positive NSCLC cells (e.g., NCI-H2228).

  • Matrigel.

  • Test imidazo[1,2-b]pyridazine derivative formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: a. Harvest NCI-H2228 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. b. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Treatment: a. Monitor the mice for tumor growth. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups. b. Administer the test compound or vehicle control orally once daily (or as determined by pharmacokinetic studies).

  • Monitoring: a. Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group. c. Statistically analyze the differences in tumor growth between the groups.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of next-generation ALK inhibitors for the treatment of NSCLC. The protocols provided herein offer a comprehensive framework for the preclinical evaluation of these compounds, from initial biochemical screening to in vivo efficacy studies. The lead compound O-10 has demonstrated significant potential, particularly in overcoming clinically relevant resistance mutations. Further optimization of this scaffold, guided by the described experimental workflows, may lead to the development of highly effective therapies for ALK-positive NSCLC patients.

References

Application of Imidazo[1,2-b]pyridazines as mTOR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Imidazo[1,2-b]pyridazine derivatives as inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. The content herein is intended to serve as a practical guide, offering detailed experimental protocols and a summary of inhibitory activities to facilitate research and development in this area.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a pivotal cascade in cellular processes, and its dysregulation is a hallmark of various diseases, particularly cancer.[1] Imidazo[1,2-b]pyridazines have emerged as a promising scaffold for the development of potent ATP-competitive inhibitors targeting kinases within this pathway.[2] Several derivatives have demonstrated significant inhibitory activity against mTOR, and many exhibit dual inhibitory effects against both PI3K and mTOR, which can offer a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms.[1][3]

These compounds have shown efficacy in various preclinical models, including significant anti-proliferative activity against a range of human cancer cell lines and in vivo tumor growth inhibition in xenograft models.[2] The following sections provide quantitative data on the inhibitory activities of selected Imidazo[1,2-b]pyridazine derivatives and detailed protocols for their evaluation.

Data Presentation: Inhibitory Activities of Imidazo[1,2-b]pyridazine Derivatives

The following table summarizes the inhibitory concentrations (IC50) of various Imidazo[1,2-b]pyridazine compounds against mTOR, PI3Kα, and a selection of human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Compound IDTargetIC50 (µM)Cell LineIC50 (µM)Reference
A17 mTOR0.067A5490.05[2]
H4600.02[2]
A18 mTOR0.062A5490.08[2]
H4600.03[2]
Compound 11 mTOR- (42.99% inh. at 1 nM)Mlg29080.090[1][4]
PI3Kα- (94.9% inh. at 1 nM)MRC-50.380[1][4]
Compound 1 --Mlg29080.5936[1]
Compound 42 mTOR0.00312--[3]
PI3Kα0.00006--[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition released upon phosphorylation Inhibitor Imidazo[1,2-b]pyridazine Inhibitors Inhibitor->PI3K Dual Inhibitors Inhibitor->mTORC1

PI3K/AKT/mTOR signaling pathway and inhibition points.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis of Imidazo[1,2-b]pyridazine Derivatives B Biochemical Kinase Assay (mTOR/PI3K) A->B Initial Screening C Cell-Based Proliferation Assay (e.g., SRB Assay) B->C Identify Hits D Western Blot Analysis (Pathway Modulation) C->D Confirm Cellular Activity E Lead Compound Selection D->E Promising Candidate F Xenograft Mouse Model (e.g., A549 cells) E->F G Efficacy & Toxicity Studies F->G H Pharmacodynamic Analysis (Tumor Biomarkers) G->H

Experimental workflow for inhibitor evaluation.

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of Imidazo[1,2-b]pyridazine-based mTOR inhibitors.

mTOR/PI3K Kinase Assay (Biochemical)

This protocol describes a general method for assessing the direct inhibitory effect of compounds on mTOR and PI3K kinase activity using a luminescence-based assay (e.g., ADP-Glo™).

Materials:

  • Recombinant human mTOR or PI3K enzyme

  • Substrate (e.g., PHF-1 for mTOR, PIP2 for PI3K)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Imidazo[1,2-b]pyridazine compounds dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the Imidazo[1,2-b]pyridazine compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted compounds. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Add the mTOR or PI3K enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol outlines a method to determine the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, H460)

  • Complete cell culture medium

  • Imidazo[1,2-b]pyridazine compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with serial dilutions of the Imidazo[1,2-b]pyridazine compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells by adding 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding 10 mM Tris base solution to each well.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of the compounds on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Human cancer cell lines

  • Imidazo[1,2-b]pyridazine compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-AKT, anti-phospho-S6K, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Treat the cells with the Imidazo[1,2-b]pyridazine compounds at various concentrations for a specified time (e.g., 2-24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Imidazo[1,2-b]pyridazine compounds in a mouse model.[2]

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Human cancer cells (e.g., A549)

  • Matrigel (optional)

  • Imidazo[1,2-b]pyridazine compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the Imidazo[1,2-b]pyridazine compound or vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pathway biomarkers).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group. Assess toxicity by monitoring body weight changes and any adverse clinical signs.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and compounds. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Imidazo[1,2-b]pyridazine Hydrochloride in Anti-Tubercular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Imidazo[1,2-b]pyridazine derivatives in anti-tubercular assays. It includes a summary of their activity, detailed experimental protocols for in vitro screening, and a visual representation of the screening workflow and a key mechanism of action for related compounds.

Introduction

Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This necessitates the discovery and development of novel anti-tubercular agents with new mechanisms of action. The Imidazo[1,2-b]pyridazine scaffold has emerged as a promising heterocyclic core for the development of potent anti-mycobacterial compounds. Various derivatives have demonstrated significant in vitro activity against the virulent H37Rv strain of M. tuberculosis.

Data Presentation: In Vitro Anti-Tubercular Activity

The anti-tubercular efficacy of novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth. The following tables summarize the MIC values for different series of Imidazo[1,2-b]pyridazine derivatives against M. tuberculosis H37Rv, as determined by the Microplate Alamar Blue Assay (MABA).

Table 1: MIC of Imidazo[1,2-b]pyridazine Benzohydrazide Derivatives (6a-l) [1][2]

CompoundMIC (µg/mL)Activity Level
6a 6.25Active
6b 3.125Good
6c 1.6Potent
6d 1.6Potent
6e 3.125Good
6f 1.6Potent
6g 1.6Potent
6h 3.125Good
6i 1.6Potent
6j 1.6Potent
6k 1.6Potent
6l 3.125Good
Pyrazinamide 3.125Standard
Ciprofloxacin 3.125Standard
Streptomycin 6.25Standard

Table 2: MIC of Phenoxy Substituted Imidazo[1,2-b]pyridazine Amide Derivatives [3]

CompoundMIC (µg/mL)Activity Level
9 25Moderate
12 25Moderate

Experimental Protocols

A critical step in the evaluation of new chemical entities for anti-tubercular potential is the in vitro determination of their minimum inhibitory concentration. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[1][2][3]

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol outlines the steps for assessing the in vitro activity of Imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)

  • 96-well microplates

  • Test compounds (Imidazo[1,2-b]pyridazine derivatives) and standard drugs (e.g., Pyrazinamide, Ciprofloxacin, Streptomycin)

  • Alamar Blue reagent

  • Sterile DMSO (Dimethyl sulfoxide) for compound dissolution

  • Incubator at 37°C

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C until it reaches a logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

    • Dilute this suspension 1:100 in fresh Middlebrook 7H9 broth.

  • Compound Preparation and Plating:

    • Dissolve the test compounds and standard drugs in DMSO to prepare stock solutions.

    • Perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth directly in the 96-well plates to achieve a range of final concentrations to be tested.

    • Include a drug-free control well (containing only broth and bacteria) and a sterile control well (containing only broth).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the test compounds and the drug-free control.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation:

    • Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink or purple color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Mandatory Visualizations

Experimental Workflow: MABA Protocol

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start culture Prepare M. tuberculosis H37Rv Culture start->culture compounds Prepare Serial Dilutions of Test Compounds start->compounds inoculate Inoculate Plates with Bacterial Suspension culture->inoculate compounds->inoculate incubate1 Incubate at 37°C for 7 Days inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Incubate at 37°C for 24 Hours add_alamar->incubate2 read Read Results (Color Change) incubate2->read end Determine MIC read->end

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay (MABA).

Signaling Pathway: Mechanism of Action of Imidazopyridines

While the specific molecular target for the Imidazo[1,2-b]pyridazine series discussed is still under investigation, a closely related class of compounds, the Imidazo[1,2-a]pyridines (e.g., Telacebec/Q203), has a well-defined mechanism of action. They target the mycobacterial respiratory chain, which is crucial for energy production.[5][6][7][8][9] This pathway serves as a valuable reference for the potential mechanism of related heterocyclic compounds.

MoA_Imidazopyridine cluster_membrane Mycobacterial Inner Membrane cluster_inhibition Inhibition Pathway cluster_outcome Cellular Outcome ETC Electron Transport Chain (ETC) Menaquinol Menaquinol (MQH2) Cytochrome_bc1 Cytochrome bc1 Complex (Qcr) Menaquinol->Cytochrome_bc1 e- Cytochrome_aa3 Cytochrome aa3 Oxidase Cytochrome_bc1->Cytochrome_aa3 e- ATP_depletion ATP Depletion Cytochrome_bc1->ATP_depletion Blocks e- flow, prevents H+ pumping Oxygen O₂ Cytochrome_aa3->Oxygen e- Water H₂O Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Telacebec) QcrB_subunit QcrB Subunit Imidazopyridine->QcrB_subunit Inhibits Cell_death Bacterial Cell Death ATP_depletion->Cell_death

Caption: Mechanism of action of Imidazo[1,2-a]pyridines targeting the QcrB subunit.

References

Application Notes and Protocols: Development of Imidazo[1,2-b]pyridazine Radiotracers for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives have been investigated as potent inhibitors of various protein kinases, making them attractive candidates for therapeutic drug development, particularly in oncology and neurodegenerative diseases.[2][3] The ability to label these molecules with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), allows for the non-invasive, quantitative imaging of their target engagement and distribution in vivo using Positron Emission Tomography (PET).[4] PET imaging with imidazo[1,2-b]pyridazine-based radiotracers offers a powerful tool for understanding disease pathology, selecting patients for targeted therapies, and monitoring treatment response.[5][6] This document provides an overview of the development workflow, key data, and detailed protocols for creating these advanced imaging agents.

General Development Workflow

The development of a novel imidazo[1,2-b]pyridazine PET radiotracer is a multi-step process that begins with chemical design and synthesis and culminates in preclinical in vivo imaging. The workflow ensures that the final radiotracer possesses the desired characteristics of high target affinity, specificity, suitable pharmacokinetics, and successful radiolabeling.[5]

G General Workflow for Imidazo[1,2-b]pyridazine PET Radiotracer Development cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Radiolabeling & QC cluster_2 Phase 3: Preclinical Evaluation A Target Selection & Pharmacophore Design B Synthesis of Precursor Molecule A->B C Synthesis of Non-radioactive Standard B->C G In Vitro Assays (Binding Affinity, Autoradiography) C->G D Radiolabeling Method Development (e.g., ¹⁸F) E Purification (e.g., HPLC) D->E F Quality Control (RCY, RCP, Molar Activity) E->F F->G H In Vivo Biodistribution & Pharmacokinetics G->H I Micro-PET Imaging in Animal Models H->I

Caption: Overview of the radiotracer development pipeline.

Application Example: Targeting Kinase Signaling Pathways

Many imidazo[1,2-b]pyridazine derivatives are designed as protein kinase inhibitors.[2] Kinases are crucial nodes in cellular signaling pathways that are often dysregulated in diseases like cancer.[3] For example, developing a radiotracer that targets a specific kinase, such as ALK or DYRK1A, allows for the visualization of tumors overexpressing this kinase, providing valuable diagnostic information.[3][7]

G Simplified Kinase Signaling Pathway & PET Tracer Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK) GF->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates P1 Downstream Effector 1 Kinase->P1 Phosphorylates P2 Downstream Effector 2 P1->P2 Activates Response Cell Proliferation, Survival P2->Response Tracer Imidazo[1,2-b]pyridazine PET Radiotracer Tracer->Kinase Binds & Inhibits

Caption: PET tracer binding to a kinase domain to block signaling.

Quantitative Data Summary

The success of a PET radiotracer is determined by several key quantitative parameters. High binding affinity (low Ki/IC50), good radiochemical yield (RCY), and high molar activity (Am) are essential. In vivo, high uptake in the target tissue (e.g., tumor) and low uptake in non-target tissues (e.g., muscle, blood) lead to high-contrast images.

Table 1: Radiochemical Synthesis and In Vitro Properties of Example Imidazo-Heterocycle PET Tracers

Tracer ID Target Radionuclide Radiochemical Yield (RCY) Molar Activity (Am) Binding Affinity (IC50/Ki) Ref
[¹⁸F]FITA-2 α-synuclein ¹⁸F >25% >110 GBq/μmol 245 nM (IC50) [8]
[¹¹C]BU99008 I₂-Imidazoline Receptors ¹¹C N/A N/A N/A (Validated in humans) [9]
[¹⁸F]FPPIP β-Amyloid ¹⁸F N/A N/A N/A (Evaluated in vivo) [10]

| N-[¹¹C]7 | PI3K/mTOR | ¹¹C | N/A | N/A | 0.20 nM (PI3K), 21 nM (mTOR) |[11] |

Table 2: Preclinical In Vivo Evaluation of Example Radiotracers

Tracer ID Animal Model Peak Brain Uptake (SUV) Target-to-Background Ratio Key Finding Ref
[¹⁸F]FITA-2 Rat 2.80 ± 0.45 N/A Good brain uptake and fast clearance. [8]
[¹⁸F]FEBU Rat N/A Hypothalamus/Cerebellum > 4 High accumulation in I₂R-rich hypothalamus. [12]

| [¹¹C]2a | Non-human primate | N/A | N/A | Crossed the blood-brain barrier with rapid washout. |[13] |

Note: Data is compiled from various imidazo-heterocyclic scaffolds to illustrate typical performance metrics, as complete datasets for a single imidazo[1,2-b]pyridazine are not available in the provided search results. SUV: Standardized Uptake Value.

Detailed Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-b]pyridazine Precursor

This protocol describes a common method for synthesizing the core imidazo[1,2-b]pyridazine scaffold, which can then be functionalized to create a labeling precursor.[14]

Principle: The core structure is typically formed through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions.[14] The halogen on the pyridazine ring is crucial for directing the cyclization correctly.[14]

Materials:

  • 3-amino-6-chloropyridazine

  • Substituted 2-bromoacetophenone (α-bromoketone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add the substituted 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield the desired 6-chloro-2-aryl-imidazo[1,2-b]pyridazine precursor.

  • The chloro- group can then be subjected to further reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to install a moiety suitable for radiolabeling (e.g., a boronic ester or a nitro group for reduction and subsequent labeling).[15]

Protocol 2: ¹⁸F-Radiolabeling via Nucleophilic Substitution

This protocol outlines a general procedure for labeling a precursor with ¹⁸F. This example assumes a precursor with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) for aromatic or aliphatic nucleophilic substitution.

G Radiolabeling Workflow A [¹⁸O]H₂O Target Bombardment (p,n) B [¹⁸F]Fluoride Trapping on Anion Exchange Cartridge A->B C Elution with K₂CO₃ / Kryptofix [2.2.2] B->C D Azeotropic Drying (MeCN) C->D E Add Precursor in Anhydrous Solvent (e.g., DMSO) D->E F Heating (80-120 °C, 10-15 min) E->F G Semi-preparative HPLC Purification F->G H Formulation in Saline/Ethanol G->H

Caption: Key steps in a typical ¹⁸F-radiolabeling process.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • Anion exchange cartridge (e.g., QMA)

  • Kryptofix [2.2.2] (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Imidazo[1,2-b]pyridazine precursor with a leaving group (e.g., tosylate)

  • HPLC system (semi-preparative and analytical)

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • [¹⁸F]Fluoride Processing: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution: Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Drying: Remove the solvent via azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at ~110 °C to form the reactive, anhydrous K[¹⁸F]F-K₂₂₂ complex.

  • Radiolabeling Reaction: Add the precursor (1-5 mg) dissolved in anhydrous DMSO to the dried [¹⁸F]F⁻ complex. Seal the vessel and heat at 100-140 °C for 10-20 minutes.

  • Purification: After cooling, quench the reaction with mobile phase (e.g., water/acetonitrile mixture) and inject the entire mixture onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.

  • Formulation: Collect the product peak, remove the HPLC solvent via rotary evaporation or by trapping on a C18 cartridge followed by elution with ethanol, and formulate the final radiotracer in a sterile solution (e.g., 10% ethanol in saline) for injection.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity (RCP >95%) and co-injection with a non-radioactive standard to confirm identity. Calculate molar activity (Am) based on the total radioactivity and the quantified mass of the product.

Protocol 3: In Vivo Micro-PET Imaging in a Rodent Model

Principle: To evaluate the biodistribution and target engagement of the newly developed radiotracer in a living system, typically a mouse or rat bearing a relevant disease model (e.g., a tumor xenograft overexpressing the target kinase).

Materials:

  • Anesthetized rodent model (e.g., tumor-bearing mouse)

  • Formulated [¹⁸F]-imidazo[1,2-b]pyridazine radiotracer (typically 3.7-7.4 MBq or 100-200 µCi per animal)

  • Micro-PET/CT scanner

  • Anesthesia system (e.g., isoflurane inhalation)

  • Catheter for intravenous injection (e.g., tail vein)

  • Heating pad to maintain animal body temperature

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2% in oxygen) and place it on the scanner bed. Maintain body temperature using a heating pad.

  • Radiotracer Administration: Administer a bolus injection of the radiotracer via the tail vein catheter. The amount injected should be precisely measured.

  • Image Acquisition: Start a dynamic PET scan immediately upon injection. Acquire data for 60-90 minutes. A short CT scan can be performed before or after the PET scan for anatomical co-registration.

  • (Optional) Blocking Study: To demonstrate specificity, a separate cohort of animals can be pre-treated with a high dose of a non-radioactive blocker (the non-radioactive version of the tracer or another known ligand for the target) 15-30 minutes before injecting the radiotracer. A significant reduction in uptake in the target tissue compared to the baseline scan indicates specific binding.

  • Image Reconstruction and Analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) on the images over various organs (tumor, muscle, brain, liver, etc.) to generate time-activity curves (TACs).

  • Quantification: From the TACs, calculate the uptake in each organ, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV). Calculate target-to-background ratios (e.g., Tumor-to-Muscle) at various time points to assess imaging contrast.

References

In Vitro Evaluation of Imidazo[1,2-b]pyridazine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1] A notable example is Ponatinib, an FDA-approved multi-kinase inhibitor for the treatment of chronic myeloid leukemia, which features this core structure.[2][3] The evaluation of the cytotoxic potential of novel imidazo[1,2-b]pyridazine derivatives is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for the in vitro assessment of their cytotoxicity, offering a framework for consistent and reproducible research.

Data Presentation: Cytotoxicity of Imidazo[1,2-b]pyridazine Derivatives

The following tables summarize the in vitro cytotoxic activity of various imidazo[1,2-b]pyridazine and structurally related imidazo-based compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)
IP-5 HCC1937Breast Cancer45
IP-6 HCC1937Breast Cancer47.7
IP-7 HCC1937Breast Cancer79.6
Compound HB9 A549Lung Cancer50.56
Compound HB10 HepG2Liver Carcinoma51.52
Compound 12b Hep-2Laryngeal Cancer11
HepG2Liver Carcinoma13
MCF-7Breast Cancer11
A375Melanoma11

Data compiled from multiple sources indicating the cytotoxic potential of various imidazo[1,2-a]pyridine derivatives across different cancer cell lines.[4][5][6]

Table 2: IC50 Values of Imidazo[1,2-b]pyrazole Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Compound 4d MultipleVarious≤ 10
Compound 4g MultipleVarious≤ 10
Compound 9a MultipleVarious≤ 10
Compound 11a MultipleVarious≤ 10

These compounds were evaluated against a panel of 5 human and 1 murine cancer cell lines, demonstrating broad-spectrum activity.[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Imidazo[1,2-b]pyridazine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)[10]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-b]pyridazine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[10] Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[2] Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[12]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Treated cell culture supernatants

Procedure:

  • Prepare Controls: Set up triplicate wells for the following controls: no-cell control (medium background), vehicle-only cells control (spontaneous LDH release), and a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After treating the cells with the Imidazo[1,2-b]pyridazine compounds for the desired time, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Imidazo[1,2-b]pyridazine compounds at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Visualizations: Workflows and Signaling Pathways

To facilitate a deeper understanding of the experimental processes and the potential mechanisms of action of Imidazo[1,2-b]pyridazine derivatives, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Cytotoxicity Evaluation Workflow cluster_1 Cytotoxicity/Viability Assays cluster_2 Apoptosis Assays start Seed Cancer Cells in 96-well plates treat Treat with Imidazo[1,2-b]pyridazine (various concentrations) start->treat incubate Incubate (e.g., 24, 48, 72 hours) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh annexin Annexin V/PI Staining (Flow Cytometry) incubate->annexin caspase Caspase Activity Assay (e.g., Caspase-3/7) incubate->caspase data Data Analysis (IC50, % Cytotoxicity, % Apoptosis) mtt->data ldh->data annexin->data caspase->data end Conclusion on Cytotoxic Potential data->end

Caption: Experimental workflow for in vitro cytotoxicity evaluation.

G cluster_0 Potential Signaling Pathways Modulated by Imidazo[1,2-b]pyridazines cluster_1 Kinase Inhibition cluster_2 Apoptosis Induction cluster_3 Cell Proliferation & Survival compound Imidazo[1,2-b]pyridazine Derivative bcr_abl BCR-ABL compound->bcr_abl Inhibits (e.g., Ponatinib) src SRC compound->src Inhibits fgfr FGFR compound->fgfr Inhibits p53 p53 Activation compound->p53 pi3k PI3K/Akt Pathway compound->pi3k Inhibits stat3 STAT3/NF-κB Pathway compound->stat3 Inhibits bax Bax/Bcl-2 Ratio ↑ p53->bax casp9 Caspase-9 bax->casp9 casp3 Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis proliferation ↓ Proliferation ↓ Survival pi3k->proliferation stat3->proliferation

Caption: Potential signaling pathways affected by Imidazo[1,2-b]pyridazines.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Imidazo[1,2-b]pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Imidazo[1,2-b]pyridazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My this compound has poor aqueous solubility. What are the initial steps I should take?

A1: Initially, confirm the solid-state properties of your compound, as crystallinity can significantly impact solubility. Subsequently, a systematic approach to solubility enhancement should be adopted. This typically involves exploring simple physical and chemical modifications before moving to more complex formulation strategies. Key initial steps include pH adjustment, the use of co-solvents, and particle size reduction.

Q2: How does pH affect the solubility of a hydrochloride salt like this compound?

A2: For a hydrochloride salt of a weakly basic drug, the pH of the aqueous medium is a critical factor. The salt form is generally more soluble in acidic to neutral pH. However, as the pH increases, the equilibrium can shift towards the less soluble free base, potentially causing precipitation. It is crucial to determine the pH-solubility profile to identify the optimal pH range for your experiments. The solubility of the salt may also decrease at very low pH due to the common ion effect.[1]

Q3: What are co-solvents and how can they improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[2][3] They work by reducing the polarity of the solvent system.[4] Commonly used co-solvents in research settings include ethanol, propylene glycol, and polyethylene glycol (PEG).[5] It is a straightforward method to formulate and produce solutions.[5]

Q4: Can particle size reduction enhance the solubility of this compound?

A4: Yes, reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.[2][6] Techniques like micronization and nanosuspension can be employed.[6][7] While micronization increases the dissolution rate, it doesn't affect the equilibrium solubility.[5][6] Nanosuspensions, which are submicron colloidal dispersions of the drug, can enhance both solubility and dissolution rate.[8][9][10]

Q5: What are solid dispersions and how can they be used to improve solubility?

A5: Solid dispersion is a technique where the poorly soluble drug is dispersed in an inert hydrophilic carrier at a solid state.[2][11] This method can enhance solubility by reducing particle size, improving wettability, and creating amorphous forms of the drug.[12] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[4][13]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon pH adjustment.

Possible Cause:

  • The pH of the solution has been raised above the pKa of the compound, leading to the formation of the less soluble free base.

  • The buffer capacity of the system is insufficient to maintain the desired pH.

Troubleshooting Steps:

  • Determine pH-Solubility Profile: Experimentally determine the solubility of the this compound across a range of pH values to identify the optimal pH for maximum solubility.

  • Use Appropriate Buffers: Employ buffers with adequate capacity to maintain the pH within the desired range, especially when adding other components to the formulation.

  • Consider Salt Form: If working with the free base, conversion to a different salt form could be a viable strategy to alter the solubility profile.

Issue 2: Limited solubility improvement with co-solvents.

Possible Cause:

  • The chosen co-solvent is not optimal for the specific compound.

  • The concentration of the co-solvent is not high enough.

  • The compound has very low intrinsic solubility that cannot be overcome by co-solvents alone.

Troubleshooting Steps:

  • Screen Different Co-solvents: Test a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO) at various concentrations.

  • Ternary Systems: Explore mixtures of co-solvents, which can sometimes have a synergistic effect on solubility.

  • Combine with Other Methods: Use co-solvents in conjunction with other techniques like pH adjustment or complexation with cyclodextrins.

Data Presentation

Table 1: Effect of pH on the Aqueous Solubility of a Model Hydrochloride Salt

pHSolubility (mg/mL)Observation
2.015.2Clear solution
4.012.5Clear solution
6.05.8Slight turbidity
7.01.1Precipitation observed
8.0< 0.1Heavy precipitation

Table 2: Efficacy of Different Co-solvents on the Solubility of a Model Poorly Soluble Compound

Co-solvent System (in water)Solubility Increase (Fold)
10% Ethanol5
20% Ethanol12
10% Propylene Glycol8
20% Propylene Glycol18
10% PEG 40015
20% PEG 40040

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions (pH 2, 4, 6, 7, 8)

  • Deionized water

  • HPLC system for quantification

  • Shaking incubator

  • 0.22 µm syringe filters

Methodology:

  • Prepare saturated solutions by adding an excess amount of the compound to vials containing different pH buffers.

  • Equilibrate the samples by shaking them in an incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the undissolved particles settle.

  • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot the solubility (in mg/mL or µg/mL) against the pH.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, HPMC)

  • Common solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve both the this compound and the hydrophilic carrier (in a predetermined ratio, e.g., 1:1, 1:2) in a suitable common solvent.[11]

  • Ensure complete dissolution to achieve a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a suitable temperature.[11]

  • A thin film of the solid dispersion will be formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform particle size.

  • Characterize the prepared solid dispersion for its dissolution properties in comparison to the pure drug.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poorly Soluble Imidazo[1,2-b]pyridazine HCl ph_adjustment pH Adjustment start->ph_adjustment Select Strategy cosolvents Co-solvency start->cosolvents Select Strategy particle_size Particle Size Reduction (Micronization/Nanosuspension) start->particle_size Select Strategy solid_dispersion Solid Dispersion start->solid_dispersion Select Strategy evaluation Solubility & Dissolution Testing ph_adjustment->evaluation cosolvents->evaluation particle_size->evaluation solid_dispersion->evaluation success Improved Solubility evaluation->success Meets Target fail Further Optimization Required evaluation->fail Does Not Meet Target fail->ph_adjustment Re-evaluate/Combine Strategies fail->cosolvents Re-evaluate/Combine Strategies fail->particle_size Re-evaluate/Combine Strategies fail->solid_dispersion Re-evaluate/Combine Strategies

Caption: Experimental workflow for improving aqueous solubility.

logical_relationship cluster_physical Physical Modifications cluster_chemical Chemical Modifications compound Imidazo[1,2-b]pyridazine HCl (Poorly Soluble) particle_size Particle Size Reduction compound->particle_size solid_dispersion Solid Dispersion compound->solid_dispersion nanosuspension Nanosuspension compound->nanosuspension ph_adjustment pH Adjustment compound->ph_adjustment cosolvency Co-solvency compound->cosolvency complexation Complexation (e.g., Cyclodextrins) compound->complexation particle_size->solid_dispersion Related Techniques particle_size->nanosuspension Related Techniques ph_adjustment->cosolvency Can be Combined

Caption: Logical relationships between solubility enhancement techniques.

References

Technical Support Center: Imidazo[1,2-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[1,2-b]pyridazines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Imidazo[1,2-b]pyridazines in a practical question-and-answer format.

Question 1: I am experiencing very low to no yield in the condensation reaction between my α-bromoketone and 3-amino-6-halopyridazine. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this foundational reaction are a common challenge. Several factors can contribute to this issue. A primary consideration is the regioselectivity of the initial alkylation step.

  • Potential Cause 1: Incorrect Regioselectivity. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic.[1] Alkylation by the α-bromoketone may preferentially occur at this site, which prevents the subsequent cyclization to form the desired Imidazo[1,2-b]pyridazine ring.[1]

    • Solution: The introduction of a halogen (e.g., Chlorine, Bromine) at the 6-position of the 3-aminopyridazine ring is crucial for directing the alkylation to the correct nitrogen. This halogen substituent reduces the nucleophilicity of the adjacent nitrogen, favoring the attack at the nitrogen next to the amino group, thus leading to successful cyclization and a significant increase in yield.[1]

  • Potential Cause 2: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.

    • Solution: A mild base such as sodium bicarbonate is often effective for this condensation.[1] Ethanol is a commonly used solvent. For challenging substrates, exploring microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[2]

  • Potential Cause 3: Purity of Starting Materials. Impurities in either the α-bromoketone or the 3-amino-6-halopyridazine can lead to side reactions and lower yields.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography. The α-bromoketone can be freshly prepared to avoid degradation products.

Question 2: My Suzuki-Miyaura cross-coupling reaction on a 6-chloroimidazo[1,2-b]pyridazine substrate is resulting in a low yield of the desired coupled product. What steps can I take to optimize this reaction?

Answer: Low yields in Suzuki-Miyaura couplings with pyridazine substrates can be attributed to several factors, including catalyst deactivation and competing side reactions.

  • Potential Cause 1: Inefficient Catalyst System. The choice of palladium catalyst and ligand is critical for achieving high efficiency.

    • Solution: Screen different palladium catalysts and ligands. For instance, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand like Xantphos can be effective.[3] The catalyst loading should also be optimized; typically, 5 mol % is a good starting point.[4]

  • Potential Cause 2: Competing Side Reactions. Homocoupling of the boronic acid and protodeboronation are common side reactions that consume the starting material and reduce the yield of the desired product.

    • Solution: To minimize these side reactions, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[5] Using a suitable base, such as Na₂CO₃ or Cs₂CO₃, is also crucial. The choice of solvent can also play a role; a mixture of DME, ethanol, and aqueous Na₂CO₃ has been shown to be effective.[4]

  • Potential Cause 3: Suboptimal Reaction Temperature and Time. The reaction may not be reaching completion or side reactions may be favored at non-optimal temperatures.

    • Solution: Optimize the reaction temperature. For many Suzuki couplings involving pyridazines, a temperature of around 80-90°C is effective.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to the Imidazo[1,2-b]pyridazine core?

A1: The most common and direct route is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[1] Another versatile approach involves the functionalization of a pre-formed Imidazo[1,2-b]pyridazine scaffold, often a halogenated derivative like 6-chloroimidazo[1,2-b]pyridazine, through metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.[3]

Q2: How can I improve the yield and reduce the reaction time for my Imidazo[1,2-b]pyridazine synthesis?

A2: Microwave-assisted organic synthesis is a powerful technique for accelerating these reactions and often leads to higher yields compared to conventional heating methods.[2][6] For the classical condensation, optimizing the base and solvent system is key. In cross-coupling reactions, careful selection of the catalyst, ligand, base, and solvent, along with temperature control, is crucial for maximizing yield.

Q3: I am observing the formation of an inseparable side product in my reaction. What could it be and how can I avoid it?

A3: In the synthesis of the Imidazo[1,2-b]pyridazine core, if a 3-aminopyridazine without a 6-halo substituent is used, the major side product is often the regioisomer resulting from alkylation at the wrong nitrogen atom.[1] The solution is to use a 6-halo-3-aminopyridazine. In Suzuki couplings, the primary side product is often from the homocoupling of the boronic acid.[5] This can be minimized by ensuring anaerobic conditions and optimizing the catalyst system.

Q4: What are the recommended purification methods for Imidazo[1,2-b]pyridazine derivatives?

A4: Purification is typically achieved through column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[7] Recrystallization from a suitable solvent is also an effective method for obtaining highly pure products.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

EntryMethodTemperature (°C)TimeYield (%)
1Conventional Heating808 h82
2Microwave Irradiation8030 min89

Data adapted from a study on a related imidazopyridine system, illustrating the general advantage of microwave heating.[8]

Table 2: Optimization of Suzuki Coupling Reaction Conditions

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)Na₂CO₃DME/EtOH/H₂O80Fair to Low
2Pd(OAc)₂ (2) / Xantphos (2)Cs₂CO₃Dioxane9594
3PdCl₂(Lₙ@β-CD) (0.01)K₃PO₄·7H₂OH₂O90up to 100

Data compiled from various sources to illustrate the impact of different catalyst systems and conditions.[3][4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent like ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).

  • Heat the reaction mixture to 90°C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, distill off the water to obtain a crude solid.

  • Stir the crude product in ethanol and filter to afford the desired 6-chloroimidazo[1,2-b]pyridazine.

Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-b]pyridazines

  • In a 10 mL microwave synthesis vial, combine the 3-amino-6-halopyridazine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

  • Add ethanol (3 mL) to the vial.

  • Seal the vial with a cap and place it in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-aryl-imidazo[1,2-b]pyridazine.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling on 6-Chloroimidazo[1,2-b]pyridazine

  • To a reaction vessel, add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂), and a ligand (e.g., Xantphos).

  • Add a suitable base (e.g., Cs₂CO₃, 2.0 eq) and a solvent (e.g., dioxane).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 95°C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_a 3-Amino-6-halopyridazine reaction Condensation Reaction (Conventional or Microwave) start_a->reaction start_b α-Bromoketone start_b->reaction workup Solvent Removal reaction->workup purification Column Chromatography or Recrystallization workup->purification product Imidazo[1,2-b]pyridazine purification->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Synthesis cause1 Incorrect Regioselectivity problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Impure Starting Materials problem->cause3 solution1 Use 6-halo-3-aminopyridazine cause1->solution1 solution2 Optimize Base, Solvent, Temp. (Consider Microwave) cause2->solution2 solution3 Purify Starting Materials cause3->solution3

References

troubleshooting Imidazo[1,2-b]pyridazine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-b]pyridazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Imidazo[1,2-b]pyridazine Product

Q: I am attempting to synthesize an Imidazo[1,2-b]pyridazine via the condensation of an α-bromoketone and a 3-aminopyridazine, but I am getting a very low yield or none of the expected product. What could be the issue?

A: A common challenge in the synthesis of the Imidazo[1,2-b]pyridazine core is the formation of an undesired regioisomer. The pyridazine ring has two nitrogen atoms, and the alkylation by the α-bromoketone can occur at the nitrogen atom that is not adjacent to the amino group, which is often the most nucleophilic site.[1] This leads to a different heterocyclic system instead of the desired fused imidazo[1,2-b]pyridazine.

Troubleshooting Steps:

  • Starting Material Selection: The most effective way to circumvent this issue is to use a 3-amino-6-halopyridazine as your starting material. The presence of a halogen atom at the 6-position electronically deactivates the adjacent ring nitrogen, favoring the initial alkylation at the desired nitrogen atom and leading to successful cyclization and good yields of the Imidazo[1,2-b]pyridazine backbone.[1]

  • Reaction Conditions: Ensure you are using a mild base, such as sodium bicarbonate, for the condensation reaction.[1] Harsh bases can lead to decomposition of starting materials or side products.

  • Purity of Starting Materials: Verify the purity of your α-bromoketone and 3-aminopyridazine derivative. Impurities can interfere with the reaction.

Issue 2: Side Product Formation in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am trying to functionalize my 6-chloroimidazo[1,2-b]pyridazine using a Suzuki-Miyaura cross-coupling reaction, but I am observing significant side product formation and low conversion to the desired product. What are the common pitfalls?

A: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the Imidazo[1,2-b]pyridazine core. However, several side reactions can occur, leading to reduced yields and complex purification.

Troubleshooting Suzuki-Miyaura Cross-Coupling:

  • Catalyst Inhibition: The nitrogen atoms in the Imidazo[1,2-b]pyridazine core can coordinate with the palladium catalyst, leading to catalyst deactivation.

    • Solution: Employ bulky phosphine ligands (e.g., XPhos, SPhos) that can shield the palladium center and promote the desired catalytic cycle.

  • Homocoupling: Formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can be a significant side reaction.

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. Use of a slight excess of the boronic acid can also disfavor aryl halide homocoupling.

  • Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, especially in the presence of water.

    • Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids.

Troubleshooting Buchwald-Hartwig Amination:

  • β-Hydride Elimination: This is a common side reaction where the amide intermediate eliminates a β-hydride, leading to a hydrodehalogenated arene and an imine byproduct.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can favor reductive elimination over β-hydride elimination.

  • Incomplete Reaction: The reaction may stall due to catalyst deactivation or an inappropriate choice of base.

    • Solution: Screen different palladium precursors, ligands, and bases. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. Ensure anhydrous and anaerobic conditions are maintained.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the yields of Imidazo[1,2-a]pyrazine derivatives (a related scaffold to Imidazo[1,2-b]pyridazines) synthesized via a one-pot three-component reaction, highlighting the effect of different catalysts and solvents. This data can provide insights into optimizing your own reaction conditions.

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1CAN (5)Ethanol155
2SnCl₄ (5)Ethanol160
3SnCl₂ (5)Ethanol158
4InCl₃ (5)Ethanol165
5FeCl₃ (5)Ethanol1Poor
6I₂ (5)Ethanol198
7I₂ (5)Methanol185
8I₂ (5)Water170
9I₂ (5)Acetonitrile165
10I₂ (5)Dichloromethane155
11I₂ (5)Toluene1Low
12NoneEthanol24No reaction

Data adapted from a study on a similar heterocyclic system. Yields are for the isolated product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol describes a typical condensation reaction to form the Imidazo[1,2-b]pyridazine core.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone (α-bromoketone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add a solution of 2-bromoacetophenone (1.1 eq) in ethanol dropwise to the mixture at room temperature.

  • Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling on 6-Chloroimidazo[1,2-b]pyridazine

This protocol outlines a general method for the functionalization of the Imidazo[1,2-b]pyridazine core.

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel, combine the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Seal the vessel and degas the mixture by purging with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield of Imidazo[1,2-b]pyridazine check_sm Check Starting Material Purity start->check_sm check_regio Investigate Regioisomer Formation start->check_regio check_conditions Review Reaction Conditions start->check_conditions use_halo Use 3-amino-6-halopyridazine check_regio->use_halo success Improved Yield use_halo->success mild_base Use Mild Base (e.g., NaHCO3) check_conditions->mild_base optimize_temp Optimize Temperature and Time check_conditions->optimize_temp mild_base->success optimize_temp->success

Caption: A flowchart for troubleshooting low product yield.

Experimental Workflow for Imidazo[1,2-b]pyridazine Synthesis and Functionalization

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_functionalization Functionalization start_materials 3-Amino-6-halopyridazine + α-Bromoketone condensation Condensation Reaction (e.g., with NaHCO3) start_materials->condensation core_product 6-Halo-Imidazo[1,2-b]pyridazine condensation->core_product cross_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) core_product->cross_coupling purification Purification (Chromatography) cross_coupling->purification final_product Functionalized Imidazo[1,2-b]pyridazine purification->final_product

Caption: A general workflow for synthesis and functionalization.

Simplified Tyk2 Signaling Pathway

Imidazo[1,2-b]pyridazine derivatives are often investigated as inhibitors of Tyrosine kinase 2 (Tyk2), a key component of the JAK-STAT signaling pathway.

Tyk2_Signaling cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor tyk2 Tyk2 receptor->tyk2 activates jak2 JAK2 receptor->jak2 activates stat STAT tyk2->stat phosphorylates jak2->stat phosphorylates p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to gene_expression Gene Expression (Inflammation) nucleus->gene_expression inhibitor Imidazo[1,2-b]pyridazine Inhibitor inhibitor->tyk2

Caption: Inhibition of the Tyk2 signaling pathway.

References

Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of Imidazo[1,2-b]pyridazine derivatives.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of Imidazo[1,2-b]pyridazine derivatives in a question-and-answer format.

Q1: My cyclocondensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine is resulting in a low yield. How can I improve it?

A1: Low yields in this reaction are a common issue. Here are several factors to consider and steps to optimize your reaction:

  • Solvent Choice: The solubility of both the polar 3-aminopyridazine and the less polar α-bromoketone is crucial. While solvents like ethanol, DMF, and acetonitrile have been used, a mixture of tetrahydrofuran (THF) and water has been shown to be highly effective. Aqueous THF can solubilize both reactants, leading to a more homogeneous reaction mixture and improved yields.

  • Base Selection: A mild base is necessary to neutralize the HBr formed during the reaction. Sodium bicarbonate (NaHCO₃) is a commonly used and effective base for this purpose.[1] Potassium bicarbonate (KHCO₃) is also an excellent choice, as it efficiently scavenges the acid produced.

  • Temperature: The reaction is typically performed at reflux. Ensure your reaction is heated vigorously to drive the condensation to completion.

  • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). While some reactions may be complete in a few hours, others might require overnight reflux (18-20 hours) for optimal conversion.[2]

  • Purity of Starting Materials: Ensure your α-bromoketone is pure and free from decomposition products. α-bromoketones can be unstable, and impurities can lead to side reactions and lower yields.

  • Halogen on the Pyridazine Ring: The presence of a halogen at the 6-position of the 3-aminopyridazine ring is known to facilitate the cyclization and lead to good yields.[1]

Q2: I am observing the formation of multiple side products in my reaction, making purification difficult. What are the likely side products and how can I minimize them?

A2: Side product formation often complicates the purification of Imidazo[1,2-b]pyridazine derivatives. Here are the likely culprits and solutions:

  • Regioisomer Formation: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic.[1] Alkylation by the α-bromoketone can sometimes occur at this site, leading to an undesired regioisomer. Using a 3-amino-6-halopyridazine helps to direct the cyclization to the desired product.[1]

  • Decomposition of α-bromoketone: As mentioned, α-bromoketones can decompose, especially under harsh basic conditions or prolonged heating. Using a mild base like sodium or potassium bicarbonate and optimizing the reaction time can minimize decomposition.

  • Diamination: When preparing 3-amino-6-iodopyridazine from 3,6-diiodopyridazine, the formation of 3,6-diaminopyridazine can be a major side product, leading to a very low yield of the desired starting material.[1] An alternative route, such as refluxing 3-amino-6-chloropyridazine in hydroiodic acid, can provide the desired 3-amino-6-iodopyridazine in high yield.[1]

  • Microwave-Assisted Synthesis: For subsequent functionalization steps like palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), conventional thermal heating can lead to side reactions and purification difficulties.[3] Utilizing microwave irradiation can significantly reduce reaction times and improve yields, often leading to cleaner reaction profiles.[3]

Q3: The purification of my final Imidazo[1,2-b]pyridazine derivative by column chromatography is challenging and results in product loss. Are there alternative purification strategies?

A3: Purification can indeed be a bottleneck. Here are some strategies to consider:

  • Precipitation/Crystallization: In some cases, the desired product may precipitate directly from the reaction mixture upon cooling, especially when using solvent systems like ethanol.[4] This allows for simple filtration to isolate a relatively pure product. If the product does not precipitate, concentration of the reaction mixture followed by addition of a non-solvent can induce crystallization.

  • Optimized Reaction Conditions for Direct Isolation: By optimizing the cyclocondensation reaction (e.g., using aqueous THF and KHCO₃), it is possible to obtain the product in high purity (>95%) without the need for column chromatography.[2] After removing the THF, the product often precipitates from the aqueous solution and can be collected by filtration.[2] A simple wash with a suitable solvent like a diisopropyl ether/hexanes mixture can further enhance purity.[2]

  • Acid-Base Extraction: If your derivative has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid solution. The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for key reactions in the synthesis and functionalization of Imidazo[1,2-b]pyridazine derivatives.

Table 1: Cyclocondensation of α-Bromoketones with 3-Aminopyridazines

ParameterCondition 1Condition 2Reference
α-Bromoketone 4-Methoxyphenacyl bromideGeneral α-bromoketone[2]
Aminopyridazine Benzamidine hydrochloride3-Amino-6-halopyridazine[1]
Base Potassium bicarbonate (KHCO₃)Sodium bicarbonate (NaHCO₃)[1][2]
Solvent THF/WaterEthanol[1][2]
Temperature RefluxNot specified[1][2]
Time 18-20 hoursNot specified[2]
Yield 96% (isolated)Good to excellent[1][2]

Table 2: Functionalization of Imidazo[1,2-b]pyridazine Derivatives

Reaction TypeCatalyst/ReagentBaseSolventTemperatureTimeYieldReference
Suzuki Coupling Pd(PPh₃)₄ (0.1 equiv.)Na₂CO₃Dioxane/H₂O (9/1)150 °C (MW)1.5 hoursModerate[3]
SNAr (Amination) --NMP180 °C (MW)1 hour86%[3]
SNAr (Alkoxylation) NaH-NMP180 °C (MW)10 minutesModerate[3]
Palladium-catalyzed N-arylation Pd(OAc)₂ (0.1 equiv.), Xantphos (0.2 equiv.)K₂CO₃ (20 equiv.)Not specifiedNot specifiedNot specifiedNot specified[5]

Experimental Protocols

1. General Protocol for the Synthesis of 2-Aryl-Imidazo[1,2-b]pyridazines

This protocol is adapted from a highly efficient method for the synthesis of related imidazoles.[2]

  • To a flask equipped with a reflux condenser and a magnetic stirrer, add the 3-amino-6-halopyridazine (1 equivalent) and potassium bicarbonate (2-3 equivalents).

  • Add a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v) to dissolve the reactants.

  • Heat the mixture to a vigorous reflux.

  • In a separate flask, dissolve the α-bromoketone (1.1 equivalents) in a minimal amount of THF.

  • Add the α-bromoketone solution dropwise to the refluxing mixture over 30 minutes.

  • Continue to reflux the reaction mixture for 18-20 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Add additional water to the remaining aqueous suspension and stir at 50-60 °C for 30 minutes to dissolve any remaining salts.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and air-dry.

  • For further purification, the crude product can be stirred in a mixture of diisopropyl ether and hexanes at room temperature, followed by filtration and drying in a vacuum oven.

2. General Protocol for Microwave-Assisted Suzuki Coupling

This protocol is based on the functionalization of a halogenated Imidazo[1,2-b]pyridazine core.[3]

  • In a microwave vial, combine the halo-imidazo[1,2-b]pyridazine (1 equivalent), the boronic acid or boronic ester (1.2-1.5 equivalents), sodium carbonate (2-3 equivalents), and Pd(PPh₃)₄ (0.1 equivalents).

  • Add a degassed mixture of dioxane and water (9:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 1.5 hours.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_cyclization Step 1: Cyclocondensation cluster_functionalization Step 2: Functionalization (Optional) start α-Bromoketone + 3-Amino-6-halopyridazine react_cond Base (e.g., NaHCO₃) Solvent (e.g., Ethanol or THF/H₂O) Reflux start->react_cond Reactants product1 Crude Imidazo[1,2-b]pyridazine Derivative react_cond->product1 Reaction purification1 Purification (Filtration/Crystallization) product1->purification1 Isolation final_product1 Pure Imidazo[1,2-b]pyridazine Core purification1->final_product1 final_product1_ref Pure Imidazo[1,2-b]pyridazine Core cross_coupling Cross-Coupling (e.g., Suzuki) or SNAr final_product1_ref->cross_coupling Starting Material product2 Crude Functionalized Derivative cross_coupling->product2 Reaction purification2 Purification (Column Chromatography) product2->purification2 Isolation final_product2 Final Functionalized Imidazo[1,2-b]pyridazine purification2->final_product2 PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Growth & Survival S6K->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->PI3K Inhibitor->mTORC1

References

Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development of metabolically stable Imidazo[1,2-b]pyridazine compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your in vitro metabolic stability experiments.

Issue 1: Rapid Disappearance of Test Compound in Microsomal Stability Assay

Potential Cause Troubleshooting Steps
High Metabolic Liability The compound is genuinely a high-clearance compound. This is the desired output of the assay. Proceed with structural modifications to improve stability.
Chemical Instability The compound is degrading in the assay buffer. Run a control incubation without NADPH (cofactor) and another with heat-inactivated microsomes. If the compound still disappears, it is likely chemically unstable under the assay conditions (pH 7.4, 37°C).
Non-specific Binding The compound is adsorbing to the plasticware (plates, tips) or binding extensively to microsomal proteins. At time zero, immediately after adding the compound to the microsomes, quench the reaction and measure the concentration. A low recovery at T0 suggests significant binding. Consider using low-binding plates or adding a small amount of surfactant like Triton X-100 to the buffer.
Incorrect Reagent Concentration The microsomal protein concentration may be too high, or the NADPH regenerating system may not be optimal. Titrate the microsomal protein concentration (e.g., start at 0.25 mg/mL and increase if metabolism is too slow) and ensure the NADPH system is freshly prepared and at the correct concentration (typically ~1 mM).

Issue 2: High Variability Between Replicate Wells or Experiments

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially of the test compound, internal standard, and quenching solution. Use calibrated pipettes and pre-wet the tips.
Poor Mixing/Solubility The test compound may not be fully dissolved in the incubation buffer, leading to inconsistent concentrations across wells. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and that the compound is fully solubilized before adding to the assay plate.
Temperature Fluctuations Inconsistent temperatures during incubation can affect enzyme activity. Ensure the incubator maintains a stable 37°C and pre-warm all reagents (buffer, microsome suspension, compound plate) before initiating the reaction.
Edge Effects in Plates The outer wells of a microplate can be prone to evaporation, concentrating the reagents and affecting results. Avoid using the outermost wells or fill them with buffer to create a humidity barrier.

Issue 3: Control Compound Fails to Meet Acceptance Criteria

Potential Cause Troubleshooting Steps
Inactive Microsomes The liver microsomes may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles). Use a fresh aliquot of microsomes and ensure they are stored at -80°C. Always thaw them quickly at 37°C before use.
Inactive Cofactors The NADPH regenerating system is critical for CYP450 activity and can degrade over time. Prepare the NADPH solution fresh for each experiment.
LC-MS/MS Method Issues There may be a problem with the analytical method for the control compound. Verify the method's sensitivity, linearity, and check for any ion suppression from the matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities of the imidazo[1,2-b]pyridazine scaffold?

A1: While the imidazo[1,2-b]pyridazine core is relatively stable, metabolism often occurs on its substituents. However, studies on related structures like the kinase inhibitor Ponatinib have identified key metabolic pathways. Common metabolic "hotspots" include:

  • Oxidation of the Core: Cytochrome P450 enzymes, particularly CYP1A1, can catalyze the hydroxylation of the imidazo[1,2-b]pyridazine ring system.[1] This can occur at various positions, for instance, leading to 2- and 4-hydroxy metabolites of ponatinib.[1]

  • Metabolism of Substituents: Aromatic rings attached to the core are frequent sites of hydroxylation. For example, anilino groups can be metabolically labile.[2]

  • N-dealkylation: If alkyl groups are attached to nitrogen atoms (e.g., on a piperazine ring substituent), N-dealkylation is a common metabolic route. The major metabolite of Ponatinib is N-desmethyl ponatinib.

  • Epoxidation and Glutathione Conjugation: The formation of reactive epoxide intermediates on the core or its substituents can occur, which are then often detoxified by conjugation with glutathione (GSH).[1]

Q2: What are the primary strategies to enhance the metabolic stability of my imidazo[1,2-b]pyridazine compounds?

A2: Several medicinal chemistry strategies can be employed:

  • Metabolic Blocking: Introduce sterically hindering groups or electron-withdrawing groups (like halogens) at or near the identified metabolic hotspots to prevent enzymatic action.

  • Reduce Lipophilicity (cLogP): High lipophilicity is often correlated with increased metabolic clearance. Reducing the compound's cLogP can improve stability. This was shown to be effective for a series of Tyk2 inhibitors, where reducing cLogP from 3.80 to 1.99 dramatically improved microsomal stability.[2]

  • Scaffold Hopping/Group Replacement: Replace metabolically unstable moieties with more robust alternatives. For instance, a highly metabolized 6-anilino group on an imidazo[1,2-b]pyridazine was successfully replaced with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group, which led to a significant improvement in metabolic stability.[2]

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically liable positions can slow down metabolism due to the kinetic isotope effect.

Q3: Should I use a microsomal stability assay or a hepatocyte stability assay?

A3: The choice depends on the goal of your experiment:

  • Microsomal Stability Assays: These are best for assessing Phase I (oxidative) metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. They are cost-effective, high-throughput, and excellent for early-stage screening.

  • Hepatocyte Stability Assays: These provide a more comprehensive picture of liver metabolism as they contain both Phase I and Phase II (conjugative) enzymes, as well as transporters. They are considered the "gold standard" for in vitro clearance predictions but are more complex and lower-throughput. If you suspect Phase II metabolism is a significant clearance pathway for your compound, a hepatocyte assay is recommended.

Q4: My compound appears stable in microsomes but shows high clearance in vivo. What could be the reason?

A4: This discrepancy can arise from several factors not captured by microsomal assays:

  • Phase II Metabolism: The compound may be rapidly cleared by conjugation reactions (e.g., glucuronidation, sulfation) that occur in hepatocytes but not significantly in standard microsomal assays.

  • Non-CYP Mediated Metabolism: Other enzyme systems present in hepatocytes, such as aldehyde oxidase (AO), could be responsible for the clearance.

  • Active Transport: The compound might be actively taken up into hepatocytes, leading to higher intracellular concentrations and thus faster metabolism than predicted from microsomal data.

  • Extrahepatic Metabolism: Metabolism may be occurring in other tissues besides the liver (e.g., intestine, kidney, lungs).

Data Presentation

Table 1: Metabolic Stability of Imidazo[1,2-b]pyridazine Analogs in Liver Microsomes

The following table summarizes data from a study on Tyk2 JH2 inhibitors, demonstrating how structural modifications improved metabolic stability.[2]

Compound IDKey Structural Feature% Remaining after 10 min (Human)% Remaining after 10 min (Rat)% Remaining after 10 min (Mouse)
4 6-Anilino group11%14%1%
5 Modified side chain, reduced cLogP99%76%44%
6a 6-(2-oxo-1-methyl-pyridin-3-ylamino)99%76%44%
6b 6-(1-cyclopropyl-2-oxo-pyridin-3-ylamino)88%71%39%
6c 6-(1-(p-cyanophenyl)-2-oxo-pyridin-3-ylamino)92%77%71%

Data extracted from ACS Med. Chem. Lett. 2019, 10, 3, 383–388.[2]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a typical procedure for determining metabolic stability using liver microsomes.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.

  • Test Compound Stock: 10 mM in DMSO.

  • Working Solution: Dilute the stock solution in buffer to an intermediate concentration (e.g., 100 µM).

  • Liver Microsomes: Thaw a vial of pooled liver microsomes (e.g., human, rat) at 37°C and dilute in cold phosphate buffer to a working concentration of 1 mg/mL. Keep on ice.

  • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Prepare this solution fresh.

  • Stop Solution: Ice-cold acetonitrile containing an analytical internal standard.

2. Incubation Procedure:

  • Add the test compound working solution to the wells of a 96-well plate.

  • Add the liver microsome suspension to each well to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells. The final concentration of the test compound should be 1 µM.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold stop solution to the respective wells. The T0 sample is prepared by adding the stop solution before the NADPH system.

3. Sample Analysis:

  • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Cl_int) = (Volume of incubation / mg of microsomal protein) * k.

Protocol 2: Hepatocyte Stability Assay (Suspension)

This protocol describes a method for assessing metabolic stability using cryopreserved hepatocytes in suspension.

1. Reagent Preparation:

  • Incubation Medium: Williams Medium E supplemented as per the supplier's instructions, warmed to 37°C.

  • Hepatocyte Thawing Medium: Provided by the supplier, warmed to 37°C.

  • Test Compound Stock: 10 mM in DMSO.

  • Working Solution: Prepare a 2X working solution of the test compound in incubation medium (e.g., 2 µM).

  • Stop Solution: Ice-cold acetonitrile with an internal standard.

2. Hepatocyte Preparation:

  • Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.

  • Transfer the cells to a conical tube containing pre-warmed thawing medium.

  • Centrifuge at a low speed (e.g., 100 x g for 10 minutes) to pellet the cells.

  • Discard the supernatant and gently resuspend the cell pellet in incubation medium.

  • Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust the cell density to a 2X working concentration (e.g., 1 x 10^6 viable cells/mL).

3. Incubation Procedure:

  • Add the 2X test compound working solution to the wells of a 24- or 48-well plate.

  • Add an equal volume of the 2X hepatocyte suspension to initiate the reaction. The final cell density will be 0.5 x 10^6 cells/mL and the final compound concentration will be 1 µM.

  • Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and add it to the stop solution.

4. Sample Analysis & Data Analysis:

  • Follow steps 3 and 4 as described in the Liver Microsomal Stability Assay protocol. The intrinsic clearance calculation is typically normalized per million cells instead of per mg of protein.

Visualizations

Metabolic_Pathways cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Imidazo[1,2-b]pyridazine Derivative Hydroxylation Hydroxylated Metabolite (on core or substituents) Parent->Hydroxylation Oxidation N_Dealkylation N-Dealkylated Metabolite Parent->N_Dealkylation Oxidation Epoxidation Reactive Epoxide Intermediate Parent->Epoxidation Oxidation GSH_Conjugate Glutathione (GSH) Conjugate Epoxidation->GSH_Conjugate Conjugation (GST) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (Buffer, Compound, Microsomes) B Aliquot Compound into 96-well Plate A->B C Add Microsomes & Pre-incubate at 37°C B->C D Initiate with NADPH (Start T=0) C->D E Incubate at 37°C with Shaking D->E F Terminate Reaction at Time Points with Stop Solution E->F G Centrifuge to Pellet Protein F->G H Transfer Supernatant G->H I Analyze by LC-MS/MS H->I J Calculate t½ and CL_int I->J

References

Technical Support Center: Overcoming Imidazo[1,2-b]pyridazine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Imidazo[1,2-b]pyridazine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to an Imidazo[1,2-b]pyridazine-based kinase inhibitor. What are the common mechanisms of resistance?

A1: Resistance to Imidazo[1,2-b]pyridazine compounds, which often function as kinase inhibitors, can arise through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effect of the inhibitor. A common mechanism is the activation of the SRC family kinases (SFKs), which can mediate resistance to various tyrosine kinase inhibitors (TKIs).[3][4][5] The YES1/YAP1 signaling axis has also been identified as a mediator of acquired resistance.[3]

  • Target Alteration: Mutations in the target kinase can prevent the binding of the Imidazo[1,2-b]pyridazine inhibitor. For instance, mutations in the anaplastic lymphoma kinase (ALK) gene can confer resistance to ALK inhibitors.[6]

  • Upregulation of Pro-Survival Proteins: Increased expression of proteins like Pim1 kinase has been associated with resistance. Pim1 can phosphorylate and promote the activity of ABCG2, contributing to multidrug resistance.[1][2]

Q2: I suspect increased drug efflux is causing resistance. How can I confirm this and what are the potential solutions?

A2: To confirm resistance mediated by efflux pumps and explore solutions, consider the following:

  • Experimental Verification:

    • Western Blotting: Analyze the protein expression levels of common efflux pumps like ABCG2 in your resistant cell line compared to the sensitive parental line. A significant increase in the resistant line is a strong indicator.[1]

    • Drug Accumulation Assays: Measure the intracellular accumulation of a fluorescent substrate of the suspected efflux pump (e.g., Hoechst 33342 for ABCG2) with and without a known inhibitor of that pump. Reduced accumulation in resistant cells that is reversible with an inhibitor confirms increased efflux activity.

    • Cytotoxicity Assays with Inhibitors: Perform cell viability assays with your Imidazo[1,2-b]pyridazine compound in the presence and absence of an efflux pump inhibitor (e.g., Ko143 for ABCG2). A significant potentiation of your compound's effect in the presence of the inhibitor suggests efflux-mediated resistance.

  • Potential Solutions:

    • Co-administration with Efflux Pump Inhibitors: While many potent inhibitors are for research use only, this strategy can validate the mechanism in vitro.

    • Targeting Efflux Pump Regulation: Imidazo[1,2-b]pyridazine-based Pim1 kinase inhibitors have been shown to overcome ABCG2-mediated resistance.[1][2] These inhibitors can have a dual effect: directly inhibiting ABCG2-mediated transport and reducing ABCG2 protein expression over time.[1]

Q3: My target kinase does not appear to be mutated, but the cells are still resistant. What other signaling pathways should I investigate?

A3: If target alteration is ruled out, investigate the activation of bypass signaling pathways. The SRC kinase pathway is a frequently observed mechanism of resistance to TKIs.[5]

  • How to Investigate:

    • Western Blotting: Probe for the phosphorylated (active) forms of SRC (e.g., p-SRC Tyr416) and downstream effectors. Increased phosphorylation in resistant cells indicates pathway activation.

  • Strategies to Overcome:

    • Combination Therapy: Co-treatment with an SRC inhibitor, such as dasatinib or bosutinib, can restore sensitivity to the primary TKI.[7][8] This approach has shown promise in preclinical models of non-small cell lung cancer (NSCLC).[5][7]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays with Imidazo[1,2-b]pyridazine compounds.
Possible Cause Troubleshooting Step
Compound Instability Ensure fresh stock solutions of the compound are prepared regularly. Some compounds may be sensitive to light or repeated freeze-thaw cycles. Store as recommended by the manufacturer.
Cell Seeding Density Optimize cell seeding density to ensure logarithmic growth throughout the experiment. Over-confluent or sparse cultures can lead to variable responses.
Assay Interference Some compounds can interfere with the readout of viability assays (e.g., absorbance or fluorescence). Run a control with the compound in cell-free media to check for interference.
Serum Protein Binding High serum concentrations in the culture medium can lead to compound binding to proteins like albumin, reducing its effective concentration. Consider reducing the serum percentage during treatment, if compatible with cell health.
Problem 2: Difficulty in interpreting western blot results for efflux pump or signaling protein expression.
Possible Cause Troubleshooting Step
Low Protein Expression Use a positive control cell line known to express the protein of interest. Increase the amount of protein loaded onto the gel. Consider using a more sensitive detection reagent.
Antibody Specificity Validate the primary antibody using a positive and negative control. Check the manufacturer's datasheet for recommended cell lysates and validation data.
Phospho-protein Detection Issues Ensure the use of phosphatase inhibitors in the lysis buffer to preserve the phosphorylation status of proteins. Process samples quickly and on ice.
Loading Control Variability Ensure the loading control (e.g., GAPDH, β-actin) is not affected by the experimental treatment. Normalize the protein of interest to the total protein loaded as an alternative.

Quantitative Data Summary

Table 1: Efficacy of Imidazo[1,2-b]pyridazine-based Pim1 Kinase Inhibitors in Overcoming ABCG2-Mediated Drug Resistance

CompoundCell LineIC50 of Mitoxantrone (nM)Fold-ResistanceIC50 of Mitoxantrone + Pim1 Inhibitor (nM)Fold-Reversal
Mitoxantrone HEK293 (Parental)15 ± 2---
HEK/ABCG2 (Resistant)750 ± 5050--
Pim1 Inhibitor 1 HEK/ABCG2--120 ± 156.25
Pim1 Inhibitor 2 HEK/ABCG2--95 ± 107.89

Data is hypothetical and for illustrative purposes, based on findings that Pim1 inhibitors increase the potency of ABCG2 substrates in resistant cells.[1][2]

Table 2: Activity of Novel Imidazo[1,2-b]pyridazine ALK Inhibitors Against Resistant Mutations

CompoundALK WT IC50 (nM)ALK G1202R IC50 (nM)ALK L1196M/G1202R IC50 (nM)
Compound O-10 2.66.423
Repotrectinib 40164208

Data from a study on novel imidazo[1,2-b]pyridazine macrocyclic derivatives designed to overcome ALK inhibitor resistance.[6]

Key Experimental Protocols

Protocol 1: Western Blotting for ABCG2 and Phospho-SRC
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-ABCG2, anti-p-SRC, anti-SRC, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the Imidazo[1,2-b]pyridazine compound (and co-treatments, if applicable) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the media volume).

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization:

    • Remove the media and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

    • Pipette up and down to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ABCG2 ABCG2 Efflux Pump Drug_out Imidazo[1,2-b]pyridazine (Extracellular) Drug_in Imidazo[1,2-b]pyridazine (Intracellular) Drug_out->Drug_in Diffusion Drug_in->Drug_out Efflux Target Target Kinase Drug_in->Target Inhibits Target Kinase Cell_Survival Cancer Cell Survival Drug_in->Cell_Survival Inhibits Pim1 Pim1 Kinase Pim1->ABCG2 Phosphorylates & Promotes Expression Pim1_inhibitor Imidazo[1,2-b]pyridazine Pim1 Inhibitor Pim1_inhibitor->ABCG2 Direct Inhibition & Reduces Expression Pim1_inhibitor->Pim1 Inhibits Target->Cell_Survival Promotes

Caption: Mechanism of ABCG2-mediated resistance and its reversal by Pim1 inhibitors.

G In Resistant Cells, SRC activation provides a bypass route for survival signaling when EGFR/ALK is inhibited. cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR/ALK Downstream Downstream Signaling (e.g., STAT3, AKT) EGFR->Downstream Activates TKI Imidazo[1,2-b]pyridazine (TKI) TKI->EGFR Inhibits SRC SRC Kinase SRC->Downstream Activates (Bypass) SRC_inhibitor SRC Inhibitor (e.g., Dasatinib) SRC_inhibitor->SRC Inhibits Survival Cell Survival & Proliferation Downstream->Survival Promotes

Caption: SRC kinase activation as a bypass mechanism for TKI resistance.

References

Technical Support Center: Purification of Imidazo[1,2-b]pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-b]pyridazine hydrochloride. The following sections offer detailed information to address common challenges encountered during the purification of this class of compounds.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Recovery After Recrystallization The chosen solvent system may be too good, leading to high solubility of the product even at low temperatures. The product may be an oil, preventing crystallization.- Solvent Screening: Test a variety of solvent systems. Good single solvents for recrystallization of hydrochloride salts are often alcohols (ethanol, isopropanol) or polar aprotic solvents. Anti-solvents like diethyl ether, ethyl acetate, or hexanes can be added to induce precipitation. - Trituration: If the product oils out, attempt to triturate the crude material with a solvent in which the impurities are soluble but the product is not. Diethyl ether is a common choice for this purpose. - Salt Formation Check: Ensure complete conversion to the hydrochloride salt. Incomplete salt formation can lead to lower recovery of the desired solid.
Persistent Impurities in NMR Spectrum Impurities may co-crystallize with the product. The impurity might be a regioisomer formed during the synthesis. Starting materials may be carried through.- Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography may be necessary before converting to the hydrochloride salt. A mobile phase of dichloromethane/methanol or ethyl acetate/methanol is often effective. - pH Adjustment: During workup, carefully adjust the pH. Basifying the solution can help remove acidic impurities, while an acidic wash can remove basic impurities. - Recrystallization Solvent: Vary the recrystallization solvent system. Different solvents can alter the solubility of impurities relative to the product.
Product is a Gummy Solid or Oil The product may have a low melting point or be hygroscopic. Residual solvent may be present.- Drying: Dry the product thoroughly under high vacuum, possibly with gentle heating if the compound is stable. - Trituration: Vigorously stir the gummy solid with a poor solvent (e.g., hexanes, diethyl ether) to induce solidification. - Freeze-Drying (Lyophilization): If the product is water-soluble, lyophilization can be an effective method to obtain a fine powder.
Difficulty Forming the Hydrochloride Salt The freebase may not be sufficiently basic to react completely with HCl. The reaction conditions may not be optimal.- Choice of HCl Source: Use a solution of HCl in a suitable organic solvent like diethyl ether, dioxane, or isopropanol. Gaseous HCl can also be bubbled through a solution of the freebase. - Solvent: Perform the salt formation in a solvent where the hydrochloride salt is insoluble to drive the reaction to completion via precipitation. - Stoichiometry: Ensure at least a stoichiometric amount of HCl is used. A slight excess may be beneficial.
Discoloration of the Final Product Presence of colored impurities from the reaction. Decomposition of the product.- Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal. - Protect from Light and Air: Some heterocyclic compounds are sensitive to light and air. Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect from light where possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Imidazo[1,2-b]pyridazine derivatives?

A1: The most common purification techniques for Imidazo[1,2-b]pyridazine derivatives are recrystallization and silica gel column chromatography.[1] Often, a crude product is first purified by column chromatography to remove major impurities, and then the desired fraction is converted to the hydrochloride salt and further purified by recrystallization. Trituration with a suitable solvent like diethyl ether is also a simple and effective method for removing non-polar impurities.

Q2: How do I choose an appropriate solvent for recrystallizing this compound?

A2: An ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol are often good choices. Sometimes, a solvent/anti-solvent system is required. For example, dissolving the compound in a minimal amount of hot methanol and then slowly adding a less polar solvent like ethyl acetate or diethyl ether until turbidity is observed can induce crystallization upon cooling.

Q3: My compound is the freebase. How do I convert it to the hydrochloride salt?

A3: To convert the Imidazo[1,2-b]pyridazine freebase to its hydrochloride salt, dissolve the purified freebase in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Then, add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt, being less soluble, will typically precipitate out of the solution. The solid can then be collected by filtration and washed with the solvent.

Q4: What are the typical impurities I might encounter?

A4: Common impurities can include unreacted starting materials, such as the corresponding 3-aminopyridazine and the α-haloketone.[2] Another potential impurity is the regioisomer formed from the reaction at the other nitrogen of the pyridazine ring.[2] Side-products from subsequent functionalization reactions are also a source of impurities.

Q5: How can I monitor the purity of my this compound?

A5: The purity of your compound can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is often indicative of a pure compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude hydrochloride salt and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If no crystals form, the solubility may be too high. In this case, an anti-solvent (e.g., diethyl ether, ethyl acetate) can be added to the hot solution until it becomes slightly cloudy, then allowed to cool.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent (or solvent mixture). Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography (for the freebase)
  • Column Packing: Prepare a silica gel column using a suitable slurry solvent, typically a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate.

  • Sample Loading: Dissolve the crude Imidazo[1,2-b]pyridazine freebase in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane or ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). The optimal gradient will depend on the specific compound and impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified freebase. This can then be converted to the hydrochloride salt as described in the FAQs.

Diagrams

Purification_Workflow start Crude Imidazo[1,2-b]pyridazine Hydrochloride check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is it >95% Pure? check_purity->is_pure column_chrom Convert to Freebase & Purify by Column Chromatography check_purity->column_chrom No, major impurities recrystallize Recrystallization is_pure->recrystallize No, minor impurities final_product Pure Imidazo[1,2-b]pyridazine Hydrochloride is_pure->final_product Yes recrystallize->check_purity convert_to_hcl Convert to HCl Salt column_chrom->convert_to_hcl convert_to_hcl->recrystallize

Caption: Decision workflow for purifying this compound.

Chemical_Structure cluster_0 Imidazo[1,2-b]pyridazine Core C1 N C2 C1->C2 C3 N C2->C3 C4 C3->C4 C6 C3->C6 C5 N C4->C5 C5->C1 C7 C6->C7 C8 C7->C8 C9 C8->C9 C9->C4 label_2 2 label_3 3 label_6 6 label_7 7 label_8 8 H+ H+ H+->C1 Cl- Cl-

Caption: Structure of this compound with numbered positions.

References

preventing degradation of Imidazo[1,2-b]pyridazine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Imidazo[1,2-b]pyridazine hydrochloride in solution. The following information is based on the general stability of imidazole-containing heterocyclic compounds and best practices for handling active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemical structure of the Imidazo[1,2-b]pyridazine ring system, the primary factors that can lead to degradation in solution are:

  • pH: Extreme acidic or basic conditions may facilitate hydrolysis of the imidazole ring. For imidazole-containing compounds, protonation of the ring at acidic pH can influence its stability and reactivity.

  • Oxidation: The imidazole ring can be susceptible to oxidative degradation, especially in the presence of oxidizing agents, metal ions, or through autoxidation.[1][2][3]

  • Light: Imidazole moieties can be sensitive to light, particularly UV radiation, which can lead to photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and other thermal decomposition reactions.[4][5][6]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure the stability of your this compound solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.Lower temperatures significantly slow down the rate of chemical degradation.
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.To prevent photodegradation.[1]
Atmosphere For maximum stability, purge the solution with an inert gas (e.g., argon or nitrogen) before sealing.To minimize the risk of oxidative degradation.
Container Use tightly sealed, high-quality glass or polypropylene vials.To prevent solvent evaporation and contamination.
Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.Repeated freezing and thawing can accelerate degradation.

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent can impact the stability of the compound. We recommend the following:

  • Aqueous Buffers: If an aqueous solution is required, use a buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range. The stability of imidazole derivatives can be pH-dependent.[7]

  • Organic Solvents: For preparing stock solutions, consider using anhydrous DMSO, DMF, or ethanol. Ensure the solvents are of high purity and stored under appropriate conditions to prevent the introduction of water or other reactive impurities.

Q4: I am observing a change in the color of my this compound solution. What could be the cause?

A4: A change in color, such as turning yellow or brown, is often an indication of chemical degradation. This could be due to oxidation or photodegradation. We recommend discarding the solution and preparing a fresh stock, ensuring that it is stored under the recommended conditions (protected from light and oxygen).

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound solutions.

IssuePotential Cause(s)Recommended Action(s)
Loss of biological activity or inconsistent experimental results. Degradation of the compound in solution.1. Prepare a fresh stock solution from solid material. 2. Confirm the concentration and purity of the new stock solution using a suitable analytical method (e.g., HPLC-UV). 3. Strictly adhere to the recommended storage conditions. 4. For working solutions, prepare them fresh from the stock solution immediately before each experiment.
Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.1. Compare the chromatogram of the aged solution to a freshly prepared standard. 2. If new peaks are present, this confirms degradation. 3. Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Precipitation of the compound from the solution. Poor solubility at the storage temperature or change in pH leading to the formation of the less soluble free base.1. Ensure the concentration of the solution does not exceed the solubility limit in the chosen solvent at the storage temperature. 2. If using an aqueous buffer, ensure the pH is maintained and is appropriate for the hydrochloride salt. 3. If precipitation is observed, gently warm the solution and sonicate to redissolve before use. If it does not redissolve, prepare a fresh solution at a lower concentration.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable organic solvent)

    • Sterile, amber glass vials with screw caps

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of the solid compound using a calibrated analytical balance.

    • Transfer the solid to a sterile amber vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Tightly cap the vial and vortex or sonicate until the solid is completely dissolved.

    • (Optional but recommended) Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before final sealing.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Solution using HPLC

This protocol outlines a basic method to assess the stability of this compound in a specific solvent or buffer. A validated stability-indicating HPLC method is crucial for accurate results.

  • Materials:

    • Stock solution of this compound

    • The solvent or buffer to be tested

    • HPLC system with a UV detector

    • C18 HPLC column

    • Appropriate mobile phase (e.g., a mixture of acetonitrile and a suitable buffer)

    • Incubator or water bath set to the desired temperature

    • Photostability chamber (if assessing photostability)

  • Procedure:

    • Initial Analysis (T=0):

      • Dilute the stock solution to a suitable concentration with the test solvent/buffer.

      • Immediately inject a sample onto the HPLC system to determine the initial peak area and purity of the compound. This serves as the baseline.

    • Incubation:

      • Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).

      • Include a control sample stored under optimal conditions (e.g., protected from light at 2-8°C).

    • Time-Point Analysis:

      • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily or weekly), withdraw an aliquot of the solution.

      • Analyze the aliquot by HPLC under the same conditions as the initial analysis.

    • Data Analysis:

      • Quantify the peak area of the parent compound at each time point.

      • Calculate the percentage of the compound remaining relative to the initial (T=0) concentration.

      • Monitor for the appearance and growth of any new peaks, which would indicate the formation of degradation products.

Visualizations

Degradation_Pathway cluster_compound Imidazo[1,2-b]pyridazine HCl in Solution cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound Imidazo[1,2-b]pyridazine HCl Hydrolysis_Products Hydrolyzed Products Oxidation_Products Oxidized Products Photodegradation_Products Photodegraded Products pH Extreme pH pH->Hydrolysis_Products Hydrolysis Oxidation Oxidizing Agents / O₂ Oxidation->Oxidation_Products Oxidation Light UV/Visible Light Light->Photodegradation_Products Photodegradation Heat Elevated Temperature Heat->Hydrolysis_Products Accelerates all pathways Heat->Oxidation_Products Accelerates all pathways Heat->Photodegradation_Products Accelerates all pathways

Caption: Potential degradation pathways for this compound in solution.

Experimental_Workflow start Prepare Stock Solution initial_analysis Initial Analysis (T=0) by HPLC start->initial_analysis incubation Incubate under Stress Conditions initial_analysis->incubation timepoint_analysis Time-Point Analysis by HPLC incubation->timepoint_analysis timepoint_analysis->incubation Repeat at intervals data_analysis Data Analysis (% Degradation, New Peaks) timepoint_analysis->data_analysis end Assess Stability data_analysis->end

Caption: General experimental workflow for assessing the stability of a compound in solution.

References

improving permeability of Imidazo[1,2-b]pyridazine inhibitors in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the permeability of Imidazo[1,2-b]pyridazine inhibitors in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,2-b]pyridazine inhibitor shows high potency in biochemical assays but low activity in cell-based assays. What could be the primary reason?

A1: A common reason for this discrepancy is poor cell permeability. While the compound may effectively inhibit its target enzyme or receptor in a cell-free system, it may not be efficiently crossing the cell membrane to reach its intracellular target. It is crucial to assess the physicochemical properties of your compound that influence its ability to permeate cell membranes.

Q2: What are the key physicochemical properties of Imidazo[1,2-b]pyridazine inhibitors that influence cell permeability?

A2: Several key properties, often guided by frameworks like Lipinski's Rule of Five, are critical for passive diffusion across cell membranes. For Imidazo[1,2-b]pyridazine inhibitors, pay close attention to:

  • Lipophilicity (cLogP): An optimal lipophilicity is required. Very low lipophilicity can prevent membrane partitioning, while excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. Reducing the cLogP of some analogs has been shown to improve metabolic stability.[1]

  • Hydrogen Bond Donors (HBD): A high number of hydrogen bond donors can negatively impact permeability. For instance, an Imidazo[1,2-b]pyridazine analog with five H-bond donors showed limited permeability.[1]

  • Polar Surface Area (PSA): A lower PSA is generally preferred for better passive diffusion.

  • Molecular Weight (MW): Smaller molecules tend to have better permeability.

  • Intramolecular Hydrogen Bonds: The ability to form intramolecular hydrogen bonds can mask polar groups and enhance permeability, as seen with the introduction of a 2-pyridyl group in a series of Tyk2 JH2 inhibitors.[1][2]

Q3: How can I experimentally assess the cell permeability of my Imidazo[1,2-b]pyridazine inhibitor?

A3: The Caco-2 permeability assay is a widely used and accepted in vitro model for predicting human drug absorption. This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. The assay measures the rate of flux of a compound from the apical (top) to the basolateral (bottom) side of the monolayer.

Troubleshooting Guide

Problem 1: Low apparent permeability coefficient (Papp) in the Caco-2 assay for my Imidazo[1,2-b]pyridazine inhibitor.

  • Possible Cause 1: Unfavorable Physicochemical Properties.

    • Troubleshooting Tip: Analyze the structure of your inhibitor. Consider strategies to reduce the number of hydrogen bond donors and optimize lipophilicity. For example, replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group was shown to dramatically improve metabolic stability and oral bioavailability in a series of Tyk2 JH2 inhibitors.[1] The introduction of an N1-(2-pyridyl) substituent on the 2-oxo-1,2-dihydropyridine ring significantly enhanced Caco-2 permeability, which was attributed to the formation of an intramolecular hydrogen bond.[1]

  • Possible Cause 2: Active Efflux by Transporters.

    • Troubleshooting Tip: The Caco-2 cell line expresses various efflux transporters (e.g., P-glycoprotein). To determine if your compound is a substrate for these transporters, perform a bi-directional Caco-2 assay, measuring both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. If efflux is confirmed, co-dosing with a known inhibitor of the specific transporter can help confirm this mechanism.

Problem 2: My Imidazo[1,2-b]pyridazine inhibitor precipitates in the assay medium.

  • Possible Cause: Poor Aqueous Solubility.

    • Troubleshooting Tip: Poor solubility can lead to an underestimation of permeability. Ensure your compound is fully dissolved in the transport buffer. The use of a co-solvent like DMSO is common, but the final concentration should be kept low (typically ≤1%) to avoid affecting the integrity of the Caco-2 cell monolayer. If solubility remains an issue, structural modifications to increase polarity may be necessary, though this needs to be balanced with the requirements for permeability.

Quantitative Data Summary

The following table summarizes permeability data for representative Imidazo[1,2-b]pyridazine derivatives from the literature.

CompoundTargetCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Key Structural FeatureReference
Analog 4 Tyk2 JH20.0346-anilino IZP[1]
Analog 6 Tyk2 JH2Significantly Enhanced (Value not specified)6-(2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino IZP[1]

Experimental Protocols

Detailed Methodology for Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only monolayers with high TEER values are used for the transport experiment.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is removed from both the apical and basolateral chambers.

    • The monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • The dosing solution containing the test Imidazo[1,2-b]pyridazine inhibitor is added to the apical chamber.

    • Fresh transport buffer is added to the basolateral chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux rate of the compound across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Visualizations

G cluster_0 Troubleshooting Low Cell-Based Activity Biochemical Potency Biochemical Potency Low Cell-Based Activity Low Cell-Based Activity Biochemical Potency->Low Cell-Based Activity Observed Discrepancy Poor Permeability Poor Permeability Low Cell-Based Activity->Poor Permeability Investigate Efflux Efflux Low Cell-Based Activity->Efflux Investigate Metabolic Instability Metabolic Instability Low Cell-Based Activity->Metabolic Instability Investigate

Caption: Troubleshooting logic for low cell-based activity.

Caption: Caco-2 permeability assay workflow.

G cluster_0 Structural Modifications to Improve Permeability High HBD_PSA High Hydrogen Bond Donors & Polar Surface Area Low_Permeability Low Permeability High HBD_PSA->Low_Permeability Mask_Polar_Groups Mask Polar Groups Low_Permeability->Mask_Polar_Groups Introduce_IHB Introduce Intramolecular Hydrogen Bond Donors Low_Permeability->Introduce_IHB Reduce_cLogP Optimize Lipophilicity (cLogP) Low_Permeability->Reduce_cLogP Improved_Permeability Improved Permeability Mask_Polar_Groups->Improved_Permeability Introduce_IHB->Improved_Permeability Reduce_cLogP->Improved_Permeability

Caption: Strategies for improving permeability.

References

reducing non-specific binding of Imidazo[1,2-b]pyridazine ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of Imidazo[1,2-b]pyridazine ligands during their experiments.

Troubleshooting Guides

High non-specific binding (NSB) can be a significant issue in various assays, leading to inaccurate results. The following guides provide systematic approaches to troubleshoot and minimize NSB for Imidazo[1,2-b]pyridazine ligands in common experimental setups.

Guide 1: Radioligand Binding Assays

Problem: High background signal due to non-specific binding of radiolabeled Imidazo[1,2-b]pyridazine ligands.

Troubleshooting Step Rationale Recommended Action
1. Optimize Blocking Agents Saturate non-specific binding sites on membranes and filter plates.- Use Bovine Serum Albumin (BSA) at a concentration of 0.1-1%. - Consider using casein as an alternative blocking agent, which can be more effective than BSA in some systems. - For assays with membrane preparations, pre-soaking filter plates in a solution of a polymer like polyethyleneimine (PEI) can reduce binding of the ligand to the filter itself.
2. Adjust Assay Buffer Composition The physicochemical properties of the buffer can influence non-specific interactions.- pH: Ensure the buffer pH is optimal for specific binding to the target receptor. - Ionic Strength: Modify the salt concentration (e.g., NaCl) to disrupt non-specific electrostatic interactions. - Detergents: Include a low concentration of a mild, non-ionic detergent like Tween-20 (0.01-0.1%) in the wash buffer to reduce background. Be cautious with detergents in the binding buffer as they can interfere with specific binding.
3. Modify Ligand Concentration and Incubation Parameters NSB is often concentration-dependent and can be influenced by incubation time and temperature.- Radioligand Concentration: Use the lowest possible concentration of the radiolabeled ligand that still provides a robust specific signal. Ideally, this should be at or below the Kd for the receptor. - Incubation Time: Minimize incubation time to what is necessary to reach equilibrium for specific binding. Prolonged incubation can increase NSB. - Temperature: Perform incubations at a lower temperature (e.g., 4°C) to slow down non-specific interactions.
4. Washing Procedure Efficiently remove unbound and non-specifically bound ligand.- Increase the number of wash steps. - Use ice-cold wash buffer to reduce the dissociation of the specific ligand-receptor complex while washing away non-specifically bound ligand.
Guide 2: Cell-Based Assays (e.g., Kinase Activity Assays)

Problem: High background or off-target effects from Imidazo[1,2-b]pyridazine inhibitors in cellular assays.

Troubleshooting Step Rationale Recommended Action
1. Optimize Ligand Concentration Off-target effects are often observed at higher concentrations.- Perform a dose-response curve to determine the optimal concentration range for specific inhibition. - Use a concentration that is relevant to the binding affinity (e.g., close to the IC50 or Ki) for the intended target.
2. Modify Cell Culture and Lysis Buffers Components in the buffer can contribute to non-specific interactions.- Serum Concentration: Reduce the serum concentration in the cell culture medium during the assay, or use serum-free medium if possible, as serum proteins can bind to the ligand non-specifically. - Detergents in Lysis Buffer: For assays requiring cell lysis, the choice and concentration of detergent are critical. Non-ionic detergents like Triton X-100 are generally mild, while zwitterionic detergents like CHAPS can be more stringent in disrupting non-specific protein-protein interactions.[1] Optimize the detergent concentration to effectively lyse cells while minimizing disruption of the target interaction.
3. Use of Blocking Agents Reduce non-specific binding to cell components and assay plates.- Include BSA (0.1-1%) in the assay buffer to block non-specific binding sites.
4. Control for Compound Aggregation Hydrophobic compounds can form aggregates that lead to non-specific inhibition.- The inclusion of a small amount of a non-ionic detergent like Triton X-100 can help prevent compound aggregation.[2] However, be aware that this can also affect the binding affinities of some specific inhibitors.[2][3]

Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,2-b]pyridazine ligand shows high non-specific binding in a radioligand assay. What is the first thing I should try?

A1: The first and often most effective step is to optimize your blocking agent. Ensure you are using an appropriate concentration of BSA (e.g., 0.5-1%) in your assay buffer. If high NSB persists, consider switching to a different blocking agent like casein. Additionally, pre-treating your filter plates with 0.3% polyethyleneimine (PEI) can significantly reduce the binding of your ligand to the filter itself.

Q2: I am observing off-target effects with my Imidazo[1,2-b]pyridazine kinase inhibitor in a cell-based assay. How can I improve its specificity?

A2: Off-target effects are frequently concentration-dependent.[4] It is crucial to perform a careful dose-response analysis to identify the concentration at which your inhibitor is most selective for its intended target. Using concentrations significantly above the IC50 value for the primary target is more likely to result in engagement with lower-affinity off-targets.

Q3: Can the lipophilicity of my Imidazo[1,2-b]pyridazine derivative contribute to non-specific binding?

A3: Yes, increased lipophilicity can lead to higher non-specific binding. One strategy to address this during the design of Imidazo[1,2-b]pyridazine ligands is to introduce modifications that reduce lipophilicity, which may in turn decrease non-specific binding.

Q4: What is the role of detergents like Tween-20, Triton X-100, and CHAPS in reducing non-specific binding?

A4: Detergents are often used to reduce non-specific binding.

  • Tween-20: A mild, non-ionic detergent commonly added to wash buffers to help remove non-specifically bound molecules.

  • Triton X-100: A non-ionic detergent that can be used to solubilize membranes and prevent the aggregation of hydrophobic compounds.[1] However, it can sometimes interfere with specific protein-ligand interactions.[2][3]

  • CHAPS: A zwitterionic detergent that is more effective at disrupting protein-protein interactions than non-ionic detergents like Triton X-100.[1] It can be useful in creating "cleaner" results in pull-down assays but also carries a higher risk of disrupting specific interactions.

Q5: How do I properly determine non-specific binding in a radioligand binding assay?

A5: Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competing ligand that saturates the specific binding sites.[5] Any remaining bound radioligand is considered non-specifically bound. This value is then subtracted from the total binding (radioligand alone) to determine the specific binding.

Quantitative Data Summary

The following table summarizes the binding affinities of various Imidazo[1,2-b]pyridazine derivatives for their respective targets, providing an indication of their potency. High potency is often correlated with higher specificity.

CompoundTargetAssay TypeBinding Affinity (Ki or IC50)Reference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineAβ1-40 aggregatesCompetition Binding AssayKi = 11.0 nM[6]
Imidazo[1,2-b]pyridazine derivative 7 TYK2 JH2IL-23 Stimulated Reporter AssayIC50 > 1 µM[1]
Imidazo[1,2-b]pyridazine derivative 18 TYK2 JH2IFNα-stimulated reporter assaysub-100 nM[1]
Imidazo[1,2-b]pyridazine derivative 29 TYK2 JH2IFNα-stimulated reporter assayIC50 = 0.022 µM[1]
Imidazo[1,2-b]pyridazine derivative 7 IKKβCell-freeIC50 > 2 µM[1]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Aβ Plaques

This protocol is adapted from a study on Imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques.[6]

  • Preparation of Aβ1-40 aggregates: Synthesized Aβ1-40 peptide is dissolved in an appropriate buffer and incubated to form aggregates.

  • Assay Buffer: Prepare a suitable buffer, for example, phosphate-buffered saline (PBS) with 0.1% BSA.

  • Competition Assay:

    • In a 96-well plate, combine the Aβ1-40 aggregates, a constant concentration of a suitable radioligand (e.g., [3H]BTA-1), and varying concentrations of the unlabeled Imidazo[1,2-b]pyridazine test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known competitor.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) that has been pre-soaked in a blocking solution (e.g., 0.5% PEI).

    • Wash the filters multiple times with ice-cold wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the concentration of the unlabeled test compound and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: TYK2 Pseudokinase (JH2) Domain Binding Assay

This is a representative protocol for a cell-free binding assay to the TYK2 JH2 domain.[3]

  • Reagents:

    • Recombinant TYK2 JH2 domain protein.

    • Affinity beads ligated with a known TYK2 JH2 ligand.

    • Binding Buffer: 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT.

    • Blocking Buffer: Assay buffer with an excess of biotin.

  • Assay Procedure:

    • Block the ligated affinity beads with blocking buffer to reduce non-specific binding.

    • In a 384-well polypropylene plate, combine the TYK2 JH2 protein, the blocked affinity beads, and the Imidazo[1,2-b]pyridazine test compound in the binding buffer.

    • Incubate the plate at room temperature with shaking.

  • Detection: The amount of TYK2 JH2 protein bound to the beads is quantified using a suitable detection method, such as a fluorescently labeled antibody against the protein or a label-free detection system.

  • Data Analysis: The signal is plotted against the concentration of the test compound to determine the binding affinity (e.g., Kd or IC50).

Visualizations

Signaling Pathways

TYK2_Signaling_Pathway TYK2 Signaling Pathway Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression IKKbeta_Signaling_Pathway IKKβ (Canonical NF-κB) Signaling Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNFα, IL-1β) Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IKKbeta IKKβ (active) IKK_complex->IKKbeta IkappaB IκB IKKbeta->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits IkappaB_P p-IκB IkappaB->IkappaB_P Nucleus Nucleus NFkappaB->Nucleus Translocates Proteasome Proteasome IkappaB_P->Proteasome Ubiquitination & Degradation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Experimental_Workflow Workflow for Reducing Non-Specific Binding Start High Non-Specific Binding Observed Step1 Step 1: Optimize Blocking Agent (e.g., BSA, Casein) Start->Step1 Decision1 NSB Still High? Step1->Decision1 Step2 Step 2: Adjust Assay Buffer (pH, Ionic Strength, Detergent) Decision1->Step2 Yes End_Success Non-Specific Binding Reduced Decision1->End_Success No Decision2 NSB Still High? Step2->Decision2 Step3 Step 3: Modify Ligand Concentration & Incubation (Lower Conc., Shorter Time, Lower Temp) Decision2->Step3 Yes Decision2->End_Success No Decision3 NSB Still High? Step3->Decision3 Step4 Step 4: Optimize Wash Steps (Increase Number, Cold Buffer) Decision3->Step4 Yes Decision3->End_Success No Step4->End_Success End_Fail Consult Further/ Re-evaluate Assay Design Step4->End_Fail

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-b]pyridazine Hydrochloride and Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, Imidazo[1,2-b]pyridazine hydrochloride (TM471-1), against other established BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. This document aims to furnish a clear perspective on the comparative potency, selectivity, and preclinical efficacy of these compounds, supported by quantitative data and detailed experimental methodologies.

Introduction to BTK Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a central role in B-cell development, maturation, and proliferation.[1][2] Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target.[2] BTK inhibitors have revolutionized the treatment of these diseases.[3] This guide focuses on a novel Imidazo[1,2-b]pyridazine derivative, TM471-1, and compares its performance with first and second-generation BTK inhibitors.[1]

Mechanism of Action

All the compared inhibitors are covalent, irreversible inhibitors that target a cysteine residue (Cys-481) in the ATP-binding site of the BTK enzyme.[3][4] This covalent bond leads to sustained inhibition of BTK activity, thereby disrupting the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[3]

Comparative Performance Data

The following tables summarize the key performance indicators of this compound (TM471-1) in comparison to ibrutinib, acalabrutinib, and zanubrutinib.

Table 1: Biochemical Potency Against BTK
CompoundChemical ClassBTK IC50 (nM)
This compound (TM471-1) Imidazo[1,2-b]pyridazine1.3 [1][4]
IbrutinibThieno[3,2-c]pyrazolo[1,5-a]pyridine0.5 - 1.5[5][6]
AcalabrutinibAcrylamide5.1[5][6]
ZanubrutinibPyrimidine0.71[7]
Table 2: Kinase Selectivity Profile (Off-Target Inhibition IC50 in nM)

Lower IC50 values indicate higher potency of inhibition. Higher IC50 values against off-target kinases suggest greater selectivity.

KinaseTM471-1IbrutinibAcalabrutinibZanubrutinibKinase Family
BTK 1.3 [4]0.5 [8]5.1 [3]<1 [9][10]TEC Family
TEC7.9[4]3.2 - 78[2]19 - 1000[2][3]~2[2]TEC Family
ITK-<1 - 3.3[3][11]>1000[3]~20 (less potent than Ibrutinib)[9][10]TEC Family
TXK12.4[4]0.8[3]3.4[3]-TEC Family
EGFR-5.3 - 4700[3][11]>10000[3]Lower than Ibrutinib[2]Receptor Tyrosine Kinase
JAK3-21 - 31[3][11]>10000[3]-JAK Family
BLK-1.4[3]5.3[3]-SRC Family
BMX-1.1[3]31[3]-TEC Family

Preclinical Efficacy of this compound (TM471-1)

Preclinical studies have demonstrated the promising in vivo activity of TM471-1. In a xenograft model of B-cell malignancy, TM471-1 significantly inhibited tumor growth.[1][2] Notably, at a dose of 15 mg/kg, it resulted in complete tumor regression in 7 out of 10 mice.[1][2] These encouraging preclinical results have led to the advancement of TM471-1 into Phase I clinical trials.[1][2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the BTK signaling pathway and a typical workflow for assessing BTK inhibitor potency.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK PLCy2 PLCγ2 BTK->PLCy2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCy2->Downstream Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation Inhibitor Imidazo[1,2-b]pyridazine HCl & Other BTK Inhibitors Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - BTK Enzyme - Substrate - ATP - Inhibitor Dilutions Incubate Incubate Enzyme, Substrate, and Inhibitor Reagents->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Reaction Kinase Reaction (e.g., 60 min) Initiate->Reaction Stop Stop Reaction & Measure Signal Reaction->Stop Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Stop->Analysis

Caption: General Workflow for a Biochemical BTK Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of BTK inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK enzyme.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2mM DTT)

  • Peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the recombinant BTK enzyme, the peptide substrate, and the diluted test compounds or vehicle control.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]

Cellular BTK Phosphorylation Assay

Objective: To assess the ability of a BTK inhibitor to block BTK activation within a cellular context.

Principle: This assay measures the phosphorylation of BTK at a specific tyrosine residue (e.g., Tyr223) as a marker of its activation. Inhibition of this phosphorylation indicates target engagement and functional inhibition of BTK in cells.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium

  • Test compounds

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • Western blot or ELISA reagents

Procedure:

  • Culture B-cell lymphoma cells to the desired density.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the B-cell receptor by adding a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10-15 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated BTK and total BTK using Western blotting or ELISA.

  • Quantify the band intensities or signal and calculate the percent inhibition of BTK phosphorylation.

  • Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.[13]

Conclusion

The this compound, TM471-1, emerges as a highly potent and selective BTK inhibitor with promising preclinical anti-tumor activity.[1][2] Its high potency against BTK, coupled with a favorable selectivity profile against a panel of other kinases, suggests the potential for a wide therapeutic window and a favorable safety profile.[1][2][4] In comparison to the first-generation inhibitor ibrutinib, TM471-1 and the second-generation inhibitors, acalabrutinib and zanubrutinib, demonstrate improved selectivity, which is often associated with a reduction in off-target side effects.[2][3] Further clinical investigation of TM471-1 is warranted to fully elucidate its therapeutic potential in B-cell malignancies. This guide provides a foundational comparison to aid researchers in the ongoing evaluation and development of novel BTK inhibitors.

References

In Vivo Efficacy of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent in vivo efficacy across various therapeutic areas, particularly in oncology and inflammatory diseases. This guide provides a comparative analysis of the in vivo performance of several notable imidazo[1,2-b]pyridazine derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Comparative Efficacy of Selected Imidazo[1,2-b]pyridazine Derivatives

The following tables summarize the in vivo efficacy of key imidazo[1,2-b]pyridazine derivatives, highlighting their targeted pathways, experimental models, and key outcomes.

DerivativeTargetIn Vivo ModelKey Efficacy Data
27f Mps1 KinaseA549 Human Lung Carcinoma Xenograft (Mice)Orally active with significant antitumor activity.[1][2]
Compound 6 Tyk2 JH2Rat Adjuvant-Induced ArthritisFully efficacious at a low dose (5 mg/kg, bid), demonstrating potent anti-inflammatory effects.[3]
A17 mTORA549 Nude Mice XenograftObvious anticancer effect observed.[4]
Compound 22 (TM471-1) BTKXenograft Model (Mice)Significantly inhibited tumor growth, achieving complete tumor regression in 7 out of 10 mice at a 15 mg/kg dose.[5][6]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the key in vivo experiments cited in this guide.

A549 Xenograft Model for Anticancer Efficacy (for Mps1 and mTOR Inhibitors)

This protocol outlines the establishment of a human tumor xenograft model in mice to evaluate the in vivo anticancer activity of Imidazo[1,2-b]pyridazine derivatives.

Cell Culture and Implantation:

  • A549 human non-small cell lung cancer cells are cultured in an appropriate medium until they reach the logarithmic growth phase.

  • The cells are harvested, washed, and resuspended in a suitable buffer or medium.

  • A specific number of cells (typically 1 x 107) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[7]

Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: V = (width2 × length/2).[7]

  • Once the tumors reach a palpable size (e.g., approximately 100 mm3), the mice are randomized into control and treatment groups.[7]

  • The investigational Imidazo[1,2-b]pyridazine derivative is administered to the treatment group according to the specified dosage and schedule (e.g., oral gavage daily). The control group receives a vehicle control.

Efficacy Assessment:

  • Tumor volumes are measured at regular intervals throughout the study to determine the rate of tumor growth inhibition.

  • At the end of the study, tumors may be excised and weighed.

  • Further analysis, such as histopathology or biomarker assessment, can be performed on the tumor tissue.

Experimental Workflow for A549 Xenograft Model

G cluster_0 Cell Preparation cluster_1 Xenograft Establishment cluster_2 Treatment & Analysis A549_culture Culture A549 Cells Harvest Harvest & Resuspend Cells A549_culture->Harvest Implantation Subcutaneous Injection into Nude Mice Harvest->Implantation Tumor_growth Monitor Tumor Growth Implantation->Tumor_growth Randomization Randomize Mice Tumor_growth->Randomization Treatment Administer Compound or Vehicle Randomization->Treatment Tumor_measurement Measure Tumor Volume Treatment->Tumor_measurement Analysis Data Analysis Tumor_measurement->Analysis

Caption: Workflow for evaluating anticancer efficacy in an A549 xenograft model.

Rat Adjuvant-Induced Arthritis Model (for Tyk2 Inhibitors)

This model is used to assess the anti-inflammatory properties of compounds in a well-established model of arthritis.

Induction of Arthritis:

  • Adjuvant-induced arthritis is induced in rats (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a paw.[8]

  • The development of arthritis is typically observed around 9 to 12 days post-injection, characterized by inflammation of the joints.[8]

Treatment and Assessment:

  • Treatment with the Imidazo[1,2-b]pyridazine derivative or vehicle is initiated before or after the onset of arthritis, depending on the study design (prophylactic or therapeutic).

  • The severity of arthritis is assessed regularly using a scoring system based on the degree of erythema and swelling in the paws.

  • Paw volume or thickness can also be measured using a plethysmometer or calipers as a quantitative measure of inflammation.

  • At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone integrity.

Workflow for Rat Adjuvant-Induced Arthritis Model

G cluster_0 Induction cluster_1 Treatment cluster_2 Assessment Adjuvant_prep Prepare Freund's Complete Adjuvant Injection Inject Adjuvant into Rats Adjuvant_prep->Injection Arthritis_onset Onset of Arthritis Injection->Arthritis_onset Dosing Administer Compound or Vehicle Arthritis_onset->Dosing Clinical_scoring Clinical Scoring of Arthritis Severity Dosing->Clinical_scoring Paw_measurement Measure Paw Volume Clinical_scoring->Paw_measurement Histology Histological Analysis Paw_measurement->Histology

Caption: Workflow for the rat adjuvant-induced arthritis model.

Xenograft Model for B-Cell Malignancies (for BTK inhibitors)

This protocol is designed to evaluate the efficacy of BTK inhibitors against B-cell malignancies.

Cell Line and Xenograft Establishment:

  • A suitable human B-cell malignancy cell line is selected and cultured.

  • The cells are implanted into immunocompromised mice, typically via subcutaneous or intravenous injection.

Treatment and Efficacy Evaluation:

  • Once tumors are established or the disease is disseminated, mice are treated with the BTK inhibitor or vehicle.

  • Efficacy is assessed by monitoring tumor growth, animal survival, or biomarkers of disease progression.

  • In the case of Compound 22 (TM471-1), significant tumor growth inhibition and complete tumor regression were observed.[5][6]

Signaling Pathways

The therapeutic effects of these Imidazo[1,2-b]pyridazine derivatives are mediated through the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival, or for inflammatory responses.

Mps1 Kinase Signaling Pathway

Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[9] Its inhibition disrupts this process, leading to mitotic catastrophe and apoptosis in cancer cells.

G Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint Mps1->SAC activates Apoptosis Apoptosis Mps1->Apoptosis inhibition leads to Chromosome_Segregation Correct Chromosome Segregation SAC->Chromosome_Segregation ensures Derivative_27f Imidazo[1,2-b]pyridazine Derivative (27f) Derivative_27f->Mps1 inhibits

Caption: Mps1 kinase signaling pathway and its inhibition.

Tyk2 Signaling Pathway

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways that drive inflammation.[10] Inhibition of Tyk2 can dampen the inflammatory response.

G Cytokine Cytokines (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 activates STAT STAT Proteins Tyk2->STAT phosphorylates Inflammation Inflammation STAT->Inflammation promotes Derivative_6 Imidazo[1,2-b]pyridazine Derivative (Cmpd 6) Derivative_6->Tyk2 inhibits

Caption: Tyk2 signaling pathway in inflammation.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and survival.[11] The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Derivative_A17 Imidazo[1,2-b]pyridazine Derivative (A17) Derivative_A17->mTOR inhibits

Caption: PI3K/Akt/mTOR signaling pathway in cancer.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[12]

G BCR B-Cell Receptor BTK BTK BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB) BTK->Downstream Cell_Survival B-Cell Survival & Proliferation Downstream->Cell_Survival Derivative_22 Imidazo[1,2-b]pyridazine Derivative (Cmpd 22) Derivative_22->BTK inhibits

Caption: BTK signaling pathway in B-cell malignancies.

References

Imidazo[1,2-b]pyridazine: A Versatile Scaffold for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility as a potent inhibitor of a wide range of protein kinases implicated in cancer and inflammatory diseases. This guide provides an objective comparison of the performance of Imidazo[1,2-b]pyridazine derivatives against alternative therapeutic options, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.

I. Performance Benchmark: Imidazo[1,2-b]pyridazine Derivatives vs. Alternative Kinase Inhibitors

The therapeutic potential of Imidazo[1,2-b]pyridazine derivatives is underscored by their potent inhibitory activity against a diverse panel of kinases. This section presents a comparative analysis of their in vitro potency (IC50 values) against established and emerging therapeutic targets.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Imidazo[1,2-b]pyridazine Derivatives Against Key Cancer-Related Kinases
Target KinaseImidazo[1,2-b]pyridazine DerivativeIC50 (nM)Alternative/Standard of CareIC50 (nM)
BCR-ABL Ponatinib0.5 (native), 11 (T315I)Imatinib250-750
Dasatinib<1
ALK Compound O-102.6 (WT), 6.4 (G1202R)[1]Crizotinib~20-24
Alectinib1.9
Ceritinib0.2[2]
PI3Kα/mTOR Compound 420.06 (PI3Kα), 3.12 (mTOR)[3]Alpelisib (PI3Kα specific)5
Everolimus (mTOR specific)1.6-5.5
Mps1 (TTK) Compound 27f0.70 (cellular)[4]CFI-4022571.7
PIM-1 K0048634SGI-17767
FLT3-ITD Compound 34f4[5]Gilteritinib0.29
Table 2: Comparative Inhibitory Activity (IC50, nM) of Imidazo[1,2-b]pyridazine Derivatives Against Kinases in Inflammatory Pathways
Target KinaseImidazo[1,2-b]pyridazine DerivativeIC50 (nM)Alternative/Standard of CareIC50 (nM)
Tyk2 (JH2) Compound 6b817 (hWB)[6]Deucravacitinib(Tyk2 JH1) 1.0
IKKβ Lead Compound 2655BMS-345541300
DYRK1A Compound 20a50[7]Harmine34
CLK1/4 Compound 20a82 (CLK1), 44 (CLK4)[7]TG69315 (CLK1), 4 (CLK4)

II. Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Derivatives

Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling cascades they disrupt. The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention for Imidazo[1,2-b]pyridazine derivatives in critical oncogenic and inflammatory pathways.

BCR_ABL_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK GRB2 GRB2 RTK->GRB2 BCR-ABL BCR-ABL (Constitutively Active) BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine) Ponatinib->BCR-ABL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5->Transcription

BCR-ABL Signaling Pathway and Ponatinib Inhibition.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK recruits & activates STAT STAT JAK->STAT phosphorylates Tyk2_Inhibitor Tyk2 JH2 Inhibitor (Imidazo[1,2-b]pyridazine) Tyk2_Inhibitor->JAK allosteric inhibition STAT-P STAT (Phosphorylated) STAT->STAT-P STAT-Dimer STAT Dimer STAT-P->STAT-Dimer Transcription Gene Transcription (Inflammation) STAT-Dimer->Transcription

JAK-STAT Signaling Pathway and Allosteric Tyk2 Inhibition.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation PI3K_mTOR_Inhibitor PI3K/mTOR Inhibitor (Imidazo[1,2-b]pyridazine) PI3K_mTOR_Inhibitor->PI3K PI3K_mTOR_Inhibitor->mTOR PTEN PTEN PTEN->PI3K

PI3K/AKT/mTOR Pathway and Dual Inhibition.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of Imidazo[1,2-b]pyridazine derivatives as therapeutic targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Materials:

    • Purified recombinant kinase (e.g., ALK, PI3K, mTOR)

    • Biotinylated substrate peptide specific for the kinase

    • Europium-labeled anti-phospho-specific antibody

    • Streptavidin-XL665 (acceptor)

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (Imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO

    • 384-well low-volume plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the purified kinase to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mix containing the Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665 in a buffer containing EDTA.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the emission ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the anti-proliferative effect of a compound.

  • Materials:

    • Cancer cell line of interest (e.g., A549, HCT116)

    • Complete cell culture medium

    • Test compounds (Imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

IV. Comparison with Alternative Therapeutic Strategies

The validation of Imidazo[1,2-b]pyridazine as a therapeutic target is further strengthened by comparing its derivatives with existing and emerging treatments for relevant diseases.

Chronic Myeloid Leukemia (CML)
  • Imidazo[1,2-b]pyridazine Approach: Ponatinib, an Imidazo[1,2-b]pyridazine derivative, is a potent pan-BCR-ABL inhibitor effective against the T315I mutation, which confers resistance to first and second-generation TKIs.

  • Alternative Therapies:

    • Imatinib, Dasatinib, Nilotinib: First and second-generation TKIs are the standard of care for newly diagnosed CML. However, they are ineffective against the T315I mutation.

    • Asciminib: An allosteric inhibitor of BCR-ABL, offering a different mechanism of action and effectiveness against some TKI-resistant mutations.

    • Omacetaxine: A protein synthesis inhibitor used for CML patients who have failed two or more TKIs.[8]

ALK-Positive Non-Small Cell Lung Cancer (NSCLC)
  • Imidazo[1,2-b]pyridazine Approach: Novel Imidazo[1,2-b]pyridazine derivatives, such as compound O-10, have shown potent activity against wild-type ALK and crizotinib-resistant mutations, including the challenging G1202R mutation.[1]

  • Alternative Therapies:

    • Crizotinib: A first-generation ALK inhibitor, often limited by the development of resistance.

    • Alectinib, Brigatinib, Ceritinib, Lorlatinib: Second and third-generation ALK inhibitors with improved efficacy and central nervous system (CNS) penetration. Alectinib is now considered a new standard of care for the first-line treatment of ALK-positive NSCLC.

Rheumatoid Arthritis (RA)
  • Imidazo[1,2-b]pyridazine Approach: Imidazo[1,2-b]pyridazine derivatives targeting kinases in inflammatory pathways, such as Tyk2, offer a potential oral small-molecule treatment option.

  • Alternative Therapies:

    • Methotrexate: A conventional synthetic disease-modifying antirheumatic drug (csDMARD) and the cornerstone of RA treatment.

    • TNF inhibitors (e.g., Adalimumab, Etanercept): Biologic DMARDs that are highly effective but require injection.

    • JAK inhibitors (e.g., Tofacitinib, Baricitinib): Oral small-molecule inhibitors that target the JAK-STAT pathway.

V. Conclusion

The Imidazo[1,2-b]pyridazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its derivatives have demonstrated potent and, in some cases, selective activity against a wide array of therapeutic targets in oncology and immunology. The ability of certain compounds to overcome drug resistance mutations, as seen with ponatinib in CML and emerging derivatives in ALK-positive NSCLC, highlights the significant potential of this chemical class. Further research and clinical development of Imidazo[1,2-b]pyridazine-based compounds are warranted to fully realize their therapeutic benefits for patients with cancer and inflammatory diseases.

References

Kinase Selectivity Profiles of Imidazo[1,2-b]pyridazine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profiles of several key imidazo[1,2-b]pyridazine-based inhibitors targeting diverse kinases implicated in various diseases. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Kinase Selectivity Data

The following tables summarize the in vitro kinase inhibition data for representative imidazo[1,2-b]pyridazine inhibitors against their primary targets and a selection of off-target kinases. This data, presented as IC50 (the half-maximal inhibitory concentration), is crucial for understanding the potency and selectivity of these compounds.

Table 1: Kinase Selectivity of Imidazo[1,2-b]pyridazine-based DYRK Inhibitors

CompoundTarget KinaseIC50 (nM)Off-Target KinasesIC50 (nM)Assay Method
Compound 17 DYRK1A149CDK2>1000Radiometric
DYRK1B-GSK3β>1000Radiometric
DYRK2-CLK1-Radiometric
Compound 29 DYRK1A-CLK4-Radiometric

Data extracted from a study by Henderson et al.

Table 2: Kinase Selectivity of Imidazo[1,2-b]pyridazine-based PIM Inhibitors

CompoundTarget KinaseIC50 (nM)Off-Target KinasesIC50 (nM)Assay Method
K00135 PIM1-PIM2>10-100 fold higher than PIM1Not Specified
K00486 PIM134PIM22500Not Specified
K00152 PIM139PIM27000Not Specified
PLK1-Not Specified

Data from a study identifying imidazo[1,2-b]pyridazines as PIM kinase inhibitors.

Table 3: Kinase Selectivity of an Imidazo[1,2-b]pyridazine-based TYK2 Pseudokinase Ligand

CompoundTargetIC50 (nM)Kinase Panel (231 kinases)% Inhibition @ 1µMAssay Method
Compound 29 TYK2 JH24IC50 ≥ 1µM for 229 out of 231 kinases-Fluorescent Probe Displacement
JAK1 JH227000Fluorescent Probe Displacement

This compound demonstrates high selectivity for the TYK2 pseudokinase (JH2) domain over the catalytic (JH1) domain and other kinases.

Table 4: Kinase Selectivity of an Imidazo[1,2-b]pyridazine-based BTK Inhibitor

CompoundTarget KinaseIC50 (nM)Kinase Panel (310 kinases)SelectivityAssay Method
TM471-1 (Compound 22) BTK1.3Excellent selectivity across 310 kinasesHighNot Specified

TM471-1 is a potent and highly selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).

Experimental Protocols

Understanding the methodologies used to generate the selectivity data is critical for interpreting the results and for designing further experiments. Below are detailed protocols for common kinase assays employed in the characterization of imidazo[1,2-b]pyridazine inhibitors.

Radiometric Kinase Assay (General Protocol)

This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

Materials:

  • Purified kinase

  • Specific peptide or protein substrate

  • Imidazo[1,2-b]pyridazine inhibitor (e.g., in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Unlabeled ATP

  • Phosphocellulose filter paper or membrane

  • Stop solution (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a reaction plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the inhibitor or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (the final ATP concentration is typically at or near the Km for each kinase).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.

ADP-Glo™ Kinase Assay (General Protocol)

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase

  • Substrate

  • Imidazo[1,2-b]pyridazine inhibitor

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

Procedure:

  • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, buffer, and inhibitor.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction for a predetermined time at room temperature.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP into ATP and to generate a luminescent signal via a coupled luciferase reaction.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways regulated by the kinases targeted by the imidazo[1,2-b]pyridazine inhibitors discussed in this guide.

DYRK1A Signaling Pathway

DYRK1A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK DYRK1A DYRK1A RTK->DYRK1A Activation GSK3B GSK3β DYRK1A->GSK3B Phosphorylation (Inhibition) NFAT NFAT DYRK1A->NFAT Phosphorylation (Inhibition of nuclear translocation) APP APP DYRK1A->APP Phosphorylation NFAT_n NFAT NFAT->NFAT_n Gene_Expression Gene Expression (Neuronal Development, Cell Proliferation) NFAT_n->Gene_Expression

Caption: Simplified DYRK1A signaling pathway.

PIM Kinase Signaling Pathway

PIM_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., ILs) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_n STAT STAT->STAT_n Dimerization & Translocation PIM PIM Kinase BAD BAD PIM->BAD Phosphorylation (Inhibition) p27 p27 PIM->p27 Phosphorylation (Inhibition) mTORC1 mTORC1 PIM->mTORC1 Activation Apoptosis Apoptosis BAD->Apoptosis Inhibition of Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Promotion of Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Gene_Expression Gene Expression (e.g., PIM) STAT_n->Gene_Expression Gene_Expression->PIM Transcription

Caption: Overview of the PIM kinase signaling pathway.

TYK2 Signaling Pathway

TYK2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-12, IL-23, IFN-α/β) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor TYK2_JH1 TYK2 (JH1 - Kinase Domain) Cytokine_Receptor->TYK2_JH1 Binding TYK2_JH2 TYK2 (JH2 - Pseudokinase Domain) Cytokine_Receptor->TYK2_JH2 Binding JAK JAK Cytokine_Receptor->JAK Binding STAT STAT TYK2_JH1->STAT Phosphorylation TYK2_JH2->TYK2_JH1 Allosteric Regulation JAK->STAT Phosphorylation STAT_n STAT STAT->STAT_n Dimerization & Translocation Gene_Expression Gene Expression (Inflammation, Immune Response) STAT_n->Gene_Expression

Caption: TYK2-mediated cytokine signaling.

BTK Signaling Pathway

BTK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Calcium_Flux Ca²⁺ Flux IP3_DAG->Calcium_Flux PKC PKC IP3_DAG->PKC Activation NF_kB_Activation NF-κB Activation PKC->NF_kB_Activation NF_kB NF-κB NF_kB_Activation->NF_kB Translocation Gene_Expression Gene Expression (B-Cell Proliferation, Survival, Differentiation) NF_kB->Gene_Expression

Caption: B-cell receptor signaling via BTK.

A Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ADME (absorption, distribution, metabolism, and excretion) and toxicological properties, as well as the biological efficacy of a drug candidate. Among the myriad of privileged structures in medicinal chemistry, imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine have emerged as versatile frameworks for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.

This guide provides an objective comparison of these two prominent scaffolds, supported by experimental data on their physicochemical properties, biological activities, and synthetic accessibility. Detailed experimental protocols for key biological assays are also provided to aid in the evaluation of novel derivatives.

Physicochemical Properties: A Tale of Two Cores

The physicochemical properties of a molecule are paramount to its drug-likeness. While extensive head-to-head comparative studies are limited, analysis of reported data for various derivatives allows for a general comparison of the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine cores.

PropertyImidazo[1,2-b]pyridazine DerivativesImidazo[1,2-a]pyridine DerivativesKey Observations
Calculated LogP (cLogP) Generally ranges from 1.5 to 4.0, influenced by substituents.[1]Typically falls within a similar range of 1.0 to 4.0, highly dependent on substitution patterns.[2]Both scaffolds offer a tunable lipophilicity profile suitable for drug development. The additional nitrogen atom in the pyridazine ring can slightly increase polarity compared to the pyridine ring.
Aqueous Solubility Data is sparse, but the presence of the pyridazine ring may offer opportunities for hydrogen bonding, potentially improving solubility with appropriate substitution.Studies have shown that derivatization can significantly improve aqueous solubility.[3]Both scaffolds can be chemically modified to enhance aqueous solubility, a critical factor for oral bioavailability.
pKa The pyridazine nitrogen atoms can influence the basicity of the imidazole ring.The pyridine nitrogen atom impacts the overall basicity.The pKa of derivatives from both scaffolds can be modulated through substitution to optimize properties like cell permeability and target engagement.
Thermal Stability Derivatives have been shown to possess good thermal stability.Protic ionic liquids based on imidazo[1,2-a]pyridine have demonstrated high decomposition temperatures.[4]Both scaffolds are generally stable, a desirable characteristic for drug formulation and storage.

Synthetic Accessibility: Navigating the Chemical Landscape

The ease of synthesis and derivatization is a crucial factor in the early stages of drug discovery. Both scaffolds are accessible through established synthetic routes, often involving condensation reactions.

Imidazo[1,2-b]pyridazine Synthesis: A common and effective method involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone in the presence of a mild base like sodium bicarbonate.[5] The halogen at the 6-position of the pyridazine ring is crucial for a successful reaction and provides a convenient handle for further functionalization.[5]

Imidazo[1,2-a]pyridine Synthesis: The synthesis of the imidazo[1,2-a]pyridine core is well-established and offers a variety of routes. A classical approach is the reaction of a 2-aminopyridine with an α-haloketone.[6] More contemporary methods, such as copper-catalyzed one-pot procedures involving aminopyridines and nitroolefins, have also been developed to construct this scaffold efficiently.

Biological Activities: A Spectrum of Therapeutic Potential

Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives have demonstrated a broad range of biological activities, with particular prominence in oncology and immunology.

Anticancer Activity

Derivatives of both scaffolds have been extensively investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

Target ClassImidazo[1,2-b]pyridazine DerivativesImidazo[1,2-a]pyridine Derivatives
Kinase Inhibitors Potent inhibitors of various kinases including TYK2, PIM kinases, and Mps1.[1][7][8]Inhibit a wide range of kinases such as PI3K/mTOR, Akt, c-Met, and VEGFR2.[9]
Cytotoxicity Exhibit significant antiproliferative activity against various cancer cell lines.[8]Show potent cytotoxic effects against a broad spectrum of cancer cells.[9]

Table of Anticancer Activity Data:

Compound ScaffoldTarget/Cell LineIC50/KiReference
Imidazo[1,2-b]pyridazine TYK2 JH2Kᵢ = 0.015 - 0.035 nM (for various derivatives)[1]
Imidazo[1,2-b]pyridazine PIM1 KinaseIC50 ≈ 50 nM (for K00135)[7]
Imidazo[1,2-b]pyridazine Mps1 (cellular)IC50 = 0.70 nM (for compound 27f)[8]
Imidazo[1,2-a]pyridine PI3KαIC50 = 0.59 nM (for a specific derivative)
Imidazo[1,2-a]pyridine mTORIC50 = 1.8 nM (for the same derivative)
Imidazo[1,2-a]pyridine A375 Melanoma CellsIC50 < 1 µM (for a novel series)
Imidazo[1,2-a]pyridine HCC1937 Breast Cancer CellsIC50 values in the low micromolar range

Disclaimer: The presented IC50/Ki values are from different studies and are not the result of a direct head-to-head comparison under the same experimental conditions. They serve to illustrate the potential potency of derivatives from each scaffold.

Other Biological Activities

Beyond oncology, these scaffolds have shown promise in other therapeutic areas:

  • Imidazo[1,2-b]pyridazine derivatives have been investigated as anti-inflammatory, antibacterial, antiviral, and antiparasitic agents.[10]

  • Imidazo[1,2-a]pyridine derivatives have a well-documented history of diverse biological activities, including anti-inflammatory, antiviral, antifungal, and anticonvulsant properties.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G Imidazo[1,2-b]pyridazine Signaling Pathway Inhibition cluster_0 TYK2/STAT Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds TYK2 TYK2 Cytokine_Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates Gene_Transcription Gene Transcription (Inflammation) STAT->Gene_Transcription Promotes Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_pyridazine->TYK2 Inhibits

Caption: Inhibition of the TYK2/STAT signaling pathway by Imidazo[1,2-b]pyridazine derivatives.

G Imidazo[1,2-a]pyridine Signaling Pathway Inhibition cluster_1 PI3K/Akt/mTOR Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibits Imidazo_pyridine->mTOR Inhibits

Caption: Dual inhibition of the PI3K/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

G Experimental Workflow: In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Kinase Reaction with ATP/Substrate Mix Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Imidazo[1,2-b]pyridazine or Imidazo[1,2-a]pyridine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells. b. Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the kinase substrate and ATP. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of compounds on cultured cells.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach (for adherent cells) or acclimate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: a. Remove the culture medium containing the compound. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the MTT-containing medium. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. The absorbance is directly proportional to the number of viable cells. c. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Conclusion

Both Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine represent highly valuable scaffolds in medicinal chemistry, each with a rich and diverse range of biological activities. The choice between these two cores will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Imidazo[1,2-a]pyridines have a longer history in approved drugs, while imidazo[1,2-b]pyridazines are the core of the successful kinase inhibitor ponatinib and are gaining significant attention.

References

In Vivo Anticancer Efficacy of Imidazo[1,2-b]pyridazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework in the development of novel anticancer therapeutics. A number of derivatives have demonstrated significant in vivo activity across a range of cancer models, targeting key signaling pathways implicated in tumor growth and survival. This guide provides a comparative overview of the in vivo performance of notable imidazo[1,2-b]pyridazine-based anticancer agents against relevant alternatives, supported by experimental data and detailed protocols.

Comparative In Vivo Efficacy

The following tables summarize the in vivo anticancer activity of selected imidazo[1,2-b]pyridazine derivatives and their comparators in various cancer xenograft models.

Table 1: In Vivo Efficacy of Imidazo[1,2-b]pyridazine Derivatives

CompoundTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeToxicity
A17 mTORA549 (Non-Small Cell Lung Cancer)Not specifiedObvious anticancer effect observedNot specified
TM471-1 BTKB-cell Malignancy Xenograft15 mg/kgComplete tumor regression in 7 out of 10 mice[1]Favorable safety profile[1]
Ponatinib Multi-targeted TKI (BCR-ABL, etc.)MV4-11 (Acute Myeloid Leukemia)1-25 mg/kg/day, oralDose-dependent tumor growth inhibition; regression at ≥2.5 mg/kgNot specified
27f Mps1Not specifiedOrally administeredActive in vivoNot specified

Table 2: In Vivo Efficacy of Comparator Anticancer Agents

CompoundTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeToxicity
Sorafenib Multi-kinase inhibitorA549 (Non-Small Cell Lung Cancer)30 mg/kg, oral, daily for 14 daysInduced complete tumor stasis[2]Not specified
Ibrutinib BTKPre-BCR+ Acute Lymphoblastic LeukemiaNot specifiedSignificantly prolonged survivalNot specified
Dasatinib Multi-targeted TKI (BCR-ABL, Src)K562 (Chronic Myeloid Leukemia)1.25 or 2.5 mg/kg, oralMaximal inhibition of phospho-BCR-ABL at ~3 hoursNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.

A549 Non-Small Cell Lung Cancer Xenograft Model
  • Cell Line: A549 human non-small cell lung cancer cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: A549 cells are harvested and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration:

    • A17: The specific dosing regimen was not detailed in the initial findings.

    • Sorafenib: Administered orally by gavage at a dose of 30 mg/kg once daily for 14 days.[3]

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study.

B-cell Malignancy Xenograft Model
  • Cell Line: Relevant B-cell malignancy cell line.

  • Animal Model: Immunocompromised mice (e.g., SCID or NSG).

  • Tumor Implantation: Tumor cells are implanted subcutaneously or intravenously depending on the desired model (solid tumor or disseminated disease).

  • Drug Administration:

    • TM471-1: Administered at a dose of 15 mg/kg.[1] The route and frequency were not specified in the initial findings.

    • Ibrutinib: The specific dosing regimen was not detailed in the initial findings.

  • Efficacy Assessment: For subcutaneous models, tumor volume is measured. For disseminated models, survival is the primary endpoint.

  • Toxicity Assessment: Monitoring of body weight, clinical signs of distress, and, in some cases, complete blood counts.

Leukemia Xenograft Models (MV4-11 and K562)
  • Cell Lines: MV4-11 (human B-myelomonocytic leukemia) or K562 (human chronic myelogenous leukemia).

  • Animal Model: Immunocompromised mice.

  • Tumor Implantation: Cells are injected subcutaneously to form solid tumors.

  • Drug Administration:

    • Ponatinib (MV4-11 model): Administered orally once daily at doses ranging from 1 to 25 mg/kg.

    • Dasatinib (K562 model): A single oral dose of 1.25 or 2.5 mg/kg was used for pharmacokinetic/pharmacodynamic studies.[4]

  • Efficacy Assessment: Tumor volume is measured over time. For dasatinib, the phosphorylation status of BCR-ABL and its downstream target CrkL in the tumors was assessed by Western blot.[4]

  • Toxicity Assessment: General health and body weight of the animals are monitored.

Signaling Pathways and Mechanisms of Action

The anticancer activity of imidazo[1,2-b]pyridazines and their comparators stems from their ability to inhibit key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

mTOR Signaling Pathway (Target of A17)

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation. Imidazo[1,2-b]pyridazine A17 inhibits mTOR, thereby disrupting downstream signaling that leads to decreased protein synthesis and cell cycle arrest.

mTOR_Pathway PDK1 PDK1 AKT AKT PDK1->AKT PI3K PI3K PI3K->PDK1 mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 | Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis | A17 Imidazo[1,2-b]pyridazine A17 A17->mTORC1 Inhibits

Caption: mTOR signaling pathway inhibited by A17.

BTK Signaling Pathway (Target of TM471-1 and Ibrutinib)

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Both the imidazo[1,2-b]pyridazine TM471-1 and the comparator ibrutinib are potent inhibitors of BTK.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NF_kB NF-κB PLCg2->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival TM471_1 Imidazo[1,2-b]pyridazine TM471-1 TM471_1->BTK Inhibits Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: BTK signaling pathway and its inhibition.

BCR-ABL and Src Signaling Pathways (Targets of Ponatinib and Dasatinib)

In chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives leukemogenesis through multiple downstream pathways, including the Src family kinases. Ponatinib and dasatinib are multi-targeted tyrosine kinase inhibitors that effectively block the activity of BCR-ABL and Src.

BCR_ABL_Pathway BCR_ABL BCR-ABL Src Src Family Kinases BCR_ABL->Src STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT Src->STAT5 Src->RAS_RAF_MEK_ERK Src->PI3K_AKT Leukemogenesis Leukemogenesis STAT5->Leukemogenesis RAS_RAF_MEK_ERK->Leukemogenesis PI3K_AKT->Leukemogenesis Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->Src Inhibits

Caption: BCR-ABL and Src signaling pathways in CML.

Spindle Assembly Checkpoint (Target of 27f)

Monopolar spindle 1 (Mps1) is a key kinase that regulates the spindle assembly checkpoint (SAC), a crucial process for ensuring accurate chromosome segregation during mitosis. Inhibition of Mps1 by compounds like 27f leads to mitotic errors and ultimately cell death in cancer cells.

Mps1_Pathway Mps1 Mps1 KNL1 KNL1 Mps1->KNL1 SAC_Activation Spindle Assembly Checkpoint Activation BUB1_BUB3 BUB1/BUB3 KNL1->BUB1_BUB3 MAD1_MAD2 MAD1/MAD2 BUB1_BUB3->MAD1_MAD2 MAD1_MAD2->SAC_Activation Aneuploidy Aneuploidy & Cell Death SAC_Activation->Aneuploidy Inhibition leads to Inhibitor_27f Imidazo[1,2-b]pyridazine 27f Inhibitor_27f->Mps1 Inhibits

Caption: Role of Mps1 in the Spindle Assembly Checkpoint.

Conclusion

Imidazo[1,2-b]pyridazine derivatives have demonstrated compelling in vivo anticancer activity through the inhibition of various critical signaling pathways. Compounds such as TM471-1 have shown remarkable efficacy, including complete tumor regression in preclinical models.[1] When compared to established anticancer agents, these novel derivatives exhibit competitive and, in some instances, potentially superior activity. The data presented in this guide underscore the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold and provide a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the pharmacokinetics, long-term efficacy, and safety of these compounds is warranted to advance them towards clinical applications.

References

Assessing Off-Target Effects of Imidazo[1,2-b]pyridazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. However, ensuring the selectivity of these compounds is paramount to minimizing toxicity and achieving a favorable therapeutic index. This guide provides a comparative analysis of the off-target effects of notable Imidazo[1,2-b]pyridazine compounds, supported by experimental data and detailed protocols to aid in the assessment of kinase inhibitor selectivity.

Comparative Analysis of On-Target and Off-Target Activities

The following tables summarize the inhibitory activities (IC50 values) of representative Imidazo[1,2-b]pyridazine compounds against their intended primary targets and a panel of off-target kinases and other enzymes. This data, compiled from various preclinical studies, highlights the diverse selectivity profiles within this compound class.

Table 1: Ponatinib - A Multi-Targeted Kinase Inhibitor

Ponatinib, an approved drug for chronic myeloid leukemia (CML), is a potent inhibitor of BCR-ABL but also exhibits significant activity against a range of other kinases, contributing to both its efficacy in certain contexts and its known cardiotoxicity.[1][2]

Target ClassificationTargetIC50 (nM)Reference
On-Target ABL0.37[3]
ABL (T315I mutant)2.0[3]
Off-Target VEGFR21.5[3]
FGFR12.2[3]
PDGFRα1.1[3]
SRC5.4[3]
KIT13[3]

Table 2: Representative Imidazo[1,2-b]pyridazine Kinase Inhibitors and their Selectivity

This table compares the on-target potency of several investigational Imidazo[1,2-b]pyridazine compounds with their notable off-target activities.

Compound ClassPrimary TargetOn-Target IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Reference
TYK2 InhibitorTYK2 (JH2 domain)-PDE4-[4]
Mps1 InhibitorMps10.70 (cellular)>192 kinases tested with high selectivity-[5][]
PIM Kinase InhibitorPIM-10.024PIM-20.095[7]
TAK1 InhibitorTAK155--[8]

Experimental Protocols for Assessing Off-Target Effects

Accurate assessment of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays widely used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the activity of a specific kinase (IC50).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compound (Imidazo[1,2-b]pyridazine derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase solution to each well of a 384-well plate.

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of a solution containing the substrate and ATP to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of the detection reagent to each well to stop the kinase reaction and measure the amount of ADP produced.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of a second detection reagent to convert the ADP to a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.

Materials:

  • Cultured cells

  • Cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the test compound at the desired concentration or with vehicle (DMSO) for 1-2 hours.

  • Heat Shock:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Quantify the protein concentration in the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (compound-treated and vehicle-treated), plot the percentage of soluble target protein relative to the unheated control against the temperature.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Visualization of Off-Target Signaling Pathways

Understanding the signaling pathways affected by off-target interactions is crucial for predicting potential adverse effects. The following diagrams, generated using Graphviz, illustrate key pathways modulated by off-targets of Imidazo[1,2-b]pyridazine compounds.

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates AMP AMP PDE4->AMP Degrades Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->PDE4

Caption: Off-target inhibition of PDE4 by an Imidazo[1,2-b]pyridazine compound.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Permeability Vascular Permeability VEGFR2->Permeability Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ponatinib Ponatinib Ponatinib->VEGFR2 Inhibits

Caption: Off-target inhibition of the VEGFR2 signaling pathway by Ponatinib.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates STAT STAT Pathway FGFR->STAT GRB2 GRB2/SOS FRS2->GRB2 PI3K_AKT PI3K-Akt Pathway FRS2->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK Cell_Functions Cell Proliferation, Differentiation, & Survival RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions STAT->Cell_Functions Ponatinib Ponatinib Ponatinib->FGFR Inhibits

References

Head-to-Head Comparison of Imidazo[1,2-b]pyridazine Analogs as Potent and Selective Tyk2 JH2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding numerous potent kinase inhibitors.[1][2] This guide provides a head-to-head comparison of a series of Imidazo[1,2-b]pyridazine analogs developed as inhibitors of the Tyrosine Kinase 2 (Tyk2) pseudokinase (JH2) domain, a key target in autoimmune and inflammatory diseases.[3][4][5] The data presented herein is synthesized from a detailed structure-activity relationship (SAR) study that aimed to improve metabolic stability and cell permeability over earlier series of Tyk2 inhibitors.[3][4]

Performance Comparison of Lead Analogs

The following tables summarize the in vitro potency and cellular activity of key Imidazo[1,2-b]pyridazine analogs. The core structure was modified at the R¹ and R² positions to optimize various pharmacological properties.

Table 1: Structure-Activity Relationship (SAR) at the R¹ Position

CompoundR¹ SubstituentTyk2 JH2 Kᵢ (nM)IFNα IC₅₀ (nM)hWB IC₅₀ (nM)Caco-2 Permeability (nm/s)
6a N-methyl on pyridone----
6b N-cyclopropyl on pyridone--817-
6e 2-pyridyl on pyridone0.04821120148
6h 2"-fluorinated 2-pyridyl---High
6i 2"-fluorinated 2-pyridyl---High
6j 6"-fluorinated 2-pyridyl---59
6k pyrimidyl---Low to moderate
6l pyridazinyl---Low to moderate
6m dimethylpyrazole---142

Data synthesized from a study on Tyk2 JH2 inhibitors.[3]

Table 2: Structure-Activity Relationship (SAR) at the R² Position (with R¹ fixed as 2-pyridyl)

CompoundR² SubstituentTyk2 JH2 Kᵢ (nM)IFNα IC₅₀ (nM)hWB IC₅₀ (nM)
6e N-cyclopropyl0.04821120
6n N-isopropyl~0.016 - 0.024Slightly less potent than 6eSlightly less potent than 6e
6o N-cyclobutylSimilar to 6eSimilar to 6eSimilar to 6e
6p 3-hydroxy-2,2-dimethylpropylSimilar to 6eSimilar to 6eSimilar to 6e
6 (1R,2S)-2-fluorocyclopropyl-12 - 4163 - 136

Data synthesized from a study on Tyk2 JH2 inhibitors.[3]

Key Findings:

  • Replacement of a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved metabolic stability.[3][4]

  • Substitution at the N1-position of the 2-oxo-1,2-dihydropyridine ring with a 2-pyridyl group (compound 6e ) significantly enhanced Caco-2 permeability, likely due to the formation of an intramolecular hydrogen bond.[3]

  • While various N-alkyl substitutions on the C3 amide side chain were well-tolerated, the (1R,2S)-2-fluorocyclopropyl group (compound 6 ) was identified as optimal, leading to a highly potent and selective Tyk2 JH2 inhibitor.[3]

  • Compound 6 demonstrated excellent pharmacokinetic profiles in mouse, rat, cynomolgus monkey, and dog.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the inhibitory activity of the Imidazo[1,2-b]pyridazine analogs.

TYK2_Signaling_Pathway Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK Other JAKs Receptor->JAK STAT STAT TYK2->STAT Phosphorylates JAK->STAT pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Initiates Inhibitor Imidazo[1,2-b]pyridazine Analog (e.g., Cpd 6) Inhibitor->TYK2 Inhibits JH2 Domain

Tyk2-STAT Signaling Pathway Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assay cluster_adme ADME & PK cluster_in_vivo In Vivo Efficacy Synthesis Analog Synthesis & Purification Biochemical Biochemical Assay (Tyk2 JH2 Kᵢ) Synthesis->Biochemical Cellular Cell-Based Assay (IFNα IC₅₀) Synthesis->Cellular Biochemical->Cellular hWB Human Whole Blood Assay (hWB IC₅₀) Cellular->hWB Permeability Caco-2 Permeability hWB->Permeability PK Pharmacokinetics (in vivo) Permeability->PK PD_Model Pharmacodynamic Model (Rat IFNγ production) PK->PD_Model Disease_Model Disease Model (Rat Adjuvant Arthritis) PD_Model->Disease_Model

General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of compound performance. The following are summaries of key experimental protocols used in the evaluation of the Imidazo[1,2-b]pyridazine analogs.

Tyk2 JH2 Binding Assay (Kᵢ Determination)

The inhibitory activity of the compounds against the Tyk2 JH2 domain was determined using a competitive binding assay. The assay measures the displacement of a fluorescently labeled tracer from the ATP binding site of the recombinant Tyk2 JH2 protein. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

IFNα-Stimulated STAT Phosphorylation Cellular Assay (IFNα IC₅₀)

This assay assesses the functional activity of the compounds in a cellular context. A human cell line expressing the Type I interferon receptor is pre-incubated with varying concentrations of the test compound. The cells are then stimulated with interferon-alpha (IFNα) to induce Tyk2-mediated phosphorylation of STAT proteins. The levels of phosphorylated STAT are quantified using methods such as ELISA or flow cytometry. The IC₅₀ value represents the concentration of the compound that inhibits 50% of the IFNα-induced STAT phosphorylation.

Human Whole Blood (hWB) Assay (hWB IC₅₀)

To evaluate compound activity in a more physiologically relevant matrix, a human whole blood assay is employed. Freshly collected human whole blood is treated with the test compounds before being stimulated with a cytokine cocktail (e.g., IL-12 and IL-18) to induce IFNγ production. The concentration of IFNγ in the plasma is measured after an incubation period. The hWB IC₅₀ is the compound concentration that causes 50% inhibition of cytokine-induced IFNγ production.

Caco-2 Permeability Assay

This in vitro assay is used to predict intestinal absorption of orally administered drugs. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are grown on a semi-permeable membrane. The test compound is added to the apical side (representing the intestinal lumen), and its appearance on the basolateral side (representing the bloodstream) is measured over time. The apparent permeability coefficient (Papp) is calculated in nm/s.

In Vivo Pharmacodynamic (PD) and Efficacy Models
  • Rat IFNγ Production Model: To assess in vivo target engagement, rats are administered the test compound, followed by a challenge with IL-12 and IL-18 to stimulate IFNγ production. Plasma levels of IFNγ are then measured to determine the extent of inhibition.[3]

  • Rat Adjuvant Arthritis Model: This is a common animal model for rheumatoid arthritis. The efficacy of the compounds in reducing inflammation and disease severity is evaluated in rats with induced arthritis.[3]

Conclusion

The systematic optimization of the Imidazo[1,2-b]pyridazine scaffold has led to the identification of highly potent and selective Tyk2 JH2 inhibitors. Specifically, the introduction of a 6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino) moiety and a C3-(1R,2S)-2-fluorocyclopropyl amide side chain resulted in compound 6 , which exhibits excellent in vitro and in vivo properties.[3] This class of compounds holds significant promise for the development of novel therapeutics for autoimmune and inflammatory disorders. Further investigation into other Imidazo[1,2-b]pyridazine analogs has revealed their potential as inhibitors for a range of other kinases, including IKKβ, DYRKs, and PIM kinases, highlighting the versatility of this chemical scaffold.[6][7][8][9]

References

Unveiling the Mechanism: Imidazo[1,2-b]pyridazines as Selective PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as a critical target in oncology, playing a pivotal role in cell survival, proliferation, and resistance to apoptosis. Among the diverse array of molecules developed to target these serine/threonine kinases, the Imidazo[1,2-b]pyridazine scaffold has demonstrated significant promise. This guide provides an objective comparison of Imidazo[1,2-b]pyridazines with other PIM kinase inhibitors, supported by experimental data, detailed protocols, and visual pathway representations to aid in the validation of their mechanism of action.

A Unique Approach to PIM Kinase Inhibition

Imidazo[1,2-b]pyridazines distinguish themselves through a novel mechanism of action. Unlike many conventional kinase inhibitors that mimic ATP, these compounds are ATP-competitive but not ATP-mimetic.[1] High-resolution crystal structures reveal that they bind to the N-terminal lobe of the PIM kinase, specifically interacting with the αC helix, rather than the typical hinge region targeted by most kinase inhibitors.[1][2] This distinct binding mode is credited with their enhanced selectivity for PIM kinases.[1]

Performance in Preclinical Models: A Quantitative Comparison

The efficacy of Imidazo[1,2-b]pyridazines has been demonstrated in various preclinical models, particularly in the context of hematological malignancies. The compound K00135, a representative of this class, has shown potent anti-leukemic activity.[1][3] Below is a comparative summary of the in vitro activity of K00135 and another notable PIM kinase inhibitor, SGI-1776, which also features an Imidazo[1,2-b]pyridazine core.

CompoundTarget(s)Assay TypeCell LineIC50 (µM)Reference
K00135 PIM KinasesCell ViabilityMV4;111.8 (48h)[3]
RS4;113.5 (48h)[3]
K562>10 (48h)[3]
U937>10 (48h)[3]
SGI-1776 PIM-1, PIM-2, PIM-3, FLT3Kinase Assay-PIM-1: 0.007PIM-2: 0.363PIM-3: 0.069FLT3: 0.044[4]
Cell ViabilityMV-4-11~0.1-1 (24h)[4]
MOLM-13~0.1-1 (24h)[4]

Validating the Mechanism of Action: Key Experiments and Protocols

The validation of PIM kinase inhibition by Imidazo[1,2-b]pyridazines relies on a series of well-established experimental techniques.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of PIM kinases.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: A reaction mixture is prepared containing the PIM kinase enzyme, the test compound (e.g., K00135), a suitable substrate (e.g., a peptide derived from the PIM substrate BAD), and ATP.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for the phosphorylation of the substrate.

  • ADP Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured using the ADP-Glo™ reagent system. This involves converting the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.

Cellular Proliferation Assays

These assays assess the impact of PIM kinase inhibition on the growth and viability of cancer cell lines that are dependent on PIM signaling.

Experimental Protocol: WST-1 Cell Proliferation Assay

  • Cell Seeding: Leukemia cell lines (e.g., MV4;11, RS4;11) are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with various concentrations of the Imidazo[1,2-b]pyridazine inhibitor (e.g., K00135) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow for cell proliferation.[3]

  • WST-1 Reagent Addition: The WST-1 reagent is added to each well. Metabolically active cells will cleave the tetrazolium salt WST-1 to formazan, resulting in a color change.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.[3]

Western Blotting for Downstream Targets

This technique is used to confirm that the inhibitor is hitting its intended target within the cell by observing changes in the phosphorylation status of known PIM kinase substrates.

Experimental Protocol: Western Blot for Phospho-BAD and Phospho-4E-BP1

  • Cell Lysis: Cancer cells (e.g., MV4;11) are treated with the Imidazo[1,2-b]pyridazine inhibitor for a defined period. Following treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of PIM downstream targets, such as phospho-BAD (Ser112) and phospho-4E-BP1 (Thr37/46). Antibodies against the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) are used for normalization.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and loading control to determine the effect of the inhibitor. A significant decrease in the phosphorylation of these substrates upon treatment with the Imidazo[1,2-b]pyridazine provides strong evidence for on-target PIM kinase inhibition.[1][3]

Visualizing the Molecular Landscape

To better understand the context in which Imidazo[1,2-b]pyridazines operate, the following diagrams illustrate the PIM kinase signaling pathway and a typical experimental workflow for validating these inhibitors.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P PIM PIM Kinase STAT->PIM Transcription BAD BAD PIM->BAD P cMyc c-Myc PIM->cMyc P p21 p21 / p27 PIM->p21 P mTORC1 mTORC1 PIM->mTORC1 Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle _4EBP1 4E-BP1 mTORC1->_4EBP1 P eIF4E eIF4E _4EBP1->eIF4E Translation Protein Translation eIF4E->Translation Imidazo Imidazo[1,2-b]pyridazine Imidazo->PIM

Caption: PIM Kinase Signaling Pathway and Inhibition by Imidazo[1,2-b]pyridazines.

Experimental_Workflow Start Hypothesis: Imidazo[1,2-b]pyridazine inhibits PIM kinase KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo™) Start->KinaseAssay CellCulture Select PIM-dependent Cancer Cell Lines (e.g., MV4;11) Start->CellCulture IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem Conclusion Conclusion: Mechanism of Action Validated IC50_Biochem->Conclusion ProlifAssay Cell Proliferation Assay (e.g., WST-1) CellCulture->ProlifAssay WesternBlot Western Blot for Downstream Targets (p-BAD, p-4E-BP1) CellCulture->WesternBlot IC50_Cellular Determine Cellular IC50 ProlifAssay->IC50_Cellular IC50_Cellular->Conclusion TargetValidation Confirm On-Target Effect WesternBlot->TargetValidation TargetValidation->Conclusion

Caption: Experimental Workflow for Validating PIM Kinase Inhibition.

References

Cross-Reactivity Profile of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology, inflammation, and neurodegenerative diseases.[1][2] The therapeutic efficacy and safety of these compounds are critically dependent on their selectivity, making cross-reactivity studies essential for drug development professionals. This guide provides a comparative analysis of the cross-reactivity of several key Imidazo[1,2-b]pyridazine derivatives against a panel of kinases, supported by experimental data and protocols.

Kinase Selectivity and Cross-Reactivity Data

The following tables summarize the in vitro inhibitory activity (IC50) of various Imidazo[1,2-b]pyridazine derivatives against their primary targets and a selection of off-target kinases. This data highlights the diverse selectivity profiles achieved through chemical modifications of the core scaffold.

Table 1: Selectivity Profile of a Tyk2 JH2 Inhibitor

A potent and selective Tyk2 JH2 inhibitor, designated as compound 6 , was identified from a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs.[3][4] While highly selective, it showed some activity against HIPK4.[3]

CompoundPrimary TargetIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity Fold
6 Tyk2 JH2<5Jak1, Jak2, Jak3>2000>400
HIPK4~2400480

Table 2: Selectivity of a Bruton's Tyrosine Kinase (BTK) Inhibitor

Compound 22 , an irreversible BTK inhibitor, demonstrated exceptional potency and high selectivity across a broad panel of kinases.[5][6]

CompoundPrimary TargetIC50 (nM)Kinase PanelSelectivity
22 BTK1.3310 KinasesExcellent

A derivative, compound 42 , with a modified warhead group, showed significantly reduced BTK inhibition, confirming the covalent binding mechanism of compound 22 .[5]

CompoundTargetIC50 (nM)
22 BTK2.6
42 BTK1771

Table 3: Cross-Reactivity of Multi-Kinase Inhibitors

Certain 3,6-disubstituted Imidazo[1,2-b]pyridazine derivatives have been shown to inhibit multiple kinases, including those from parasitic sources. Compound 20a was identified as a selective inhibitor for DYRKs and CLKs.[1][7]

CompoundTarget KinaseIC50 (nM)
20a CLK182
CLK444
DYRK1A50
PfCLK132

Table 4: Haspin Kinase Inhibitor Selectivity

Derivatives of Imidazo[1,2-b]pyridazine have been developed as potent and selective inhibitors of Haspin kinase, a key regulator of mitosis.[8]

CompoundPrimary TargetIC50 (nM)
21 Haspin6
22 Haspin12

Table 5: Mps1 (TTK) Kinase Inhibitor Selectivity

An Imidazo[1,2-b]pyridazine-based compound, 27f , was identified as a highly potent and selective Mps1 inhibitor.[9]

CompoundPrimary TargetCellular Mps1 IC50 (nM)A549 Cell Proliferation IC50 (nM)Kinase Panel Selectivity
27f Mps10.706.0Selective over 192 kinases

Table 6: Anaplastic Lymphoma Kinase (ALK) Inhibitor Activity

Macrocyclic derivatives of Imidazo[1,2-b]pyridazine have been developed as potent ALK inhibitors, effective against resistance mutations.[10]

CompoundTargetIC50 (nM)
O-10 ALKWT2.6
ALKG1202R6.4
ALKL1196M/G1202R23

Signaling Pathway and Experimental Workflow

The development and evaluation of these inhibitors involve specific cellular pathways and experimental procedures. The following diagrams illustrate these concepts.

G cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival Inhibitor Compound 22 (Imidazo[1,2-b]pyridazine) Inhibitor->BTK Covalent Inhibition

Caption: BTK signaling pathway and the inhibitory action of Compound 22.

G cluster_workflow Kinase Inhibition Assay Workflow start Start reagents Prepare Kinase, Substrate, ATP, and Test Compound start->reagents incubation Incubate at Room Temperature reagents->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection readout Measure Luminescence/Fluorescence detection->readout analysis Calculate IC50 Values readout->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are generalized protocols based on the cited literature.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the IC50 values of inhibitors against target kinases.

  • Reagent Preparation : All reagents, including the specific kinase, a suitable substrate (e.g., a peptide), ATP, and the Imidazo[1,2-b]pyridazine test compound (serially diluted), are prepared in an appropriate assay buffer.

  • Kinase Reaction : The kinase, substrate, and test compound are mixed in a microplate well and the reaction is initiated by the addition of ATP.

  • Incubation : The reaction mixture is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow for substrate phosphorylation.

  • Detection : A detection reagent is added to stop the kinase reaction and generate a signal proportional to the amount of ADP produced (an indicator of kinase activity). The ADP-Glo™ Kinase Assay (Promega) is a commonly used system.

  • Signal Measurement : The plate is read using a luminometer or fluorometer to quantify the signal in each well.

  • Data Analysis : The raw data is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is then calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Assays

Cellular assays are essential for confirming the on-target activity of the inhibitors in a more physiologically relevant context.

  • Cell Culture : A relevant human cancer cell line (e.g., A549 for Mps1) is cultured under standard conditions.

  • Compound Treatment : Cells are seeded in multi-well plates and treated with various concentrations of the Imidazo[1,2-b]pyridazine compound for a specified duration (e.g., 48-72 hours).

  • Viability/Proliferation Measurement : Cell viability or proliferation is assessed using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis : The results are used to determine the EC50 or IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability or proliferation.

For specific targets, such as Haspin, cellular activity can be measured by monitoring the phosphorylation of a downstream substrate (e.g., Histone H3 at threonine 3) via immunofluorescence or Western blotting.[8]

Conclusion

The Imidazo[1,2-b]pyridazine scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. The presented data demonstrates that while some derivatives can be engineered for high selectivity against a single target (e.g., BTK or Mps1 inhibitors), others may exhibit activity against multiple kinases.[5][9] A thorough understanding of the cross-reactivity profile, obtained through systematic screening and detailed experimental protocols as outlined above, is paramount for advancing these promising compounds into clinical development. Researchers and drug development professionals should consider the specific substitutions on the Imidazo[1,2-b]pyridazine core to tailor the selectivity profile for the intended therapeutic application.

References

Safety Operating Guide

Safe Disposal of Imidazo[1,2-b]pyridazine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All handling of Imidazo[1,2-b]pyridazine hydrochloride and its waste should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][4]

Waste Classification and Segregation

Proper classification and segregation of chemical waste at the point of generation is a critical first step in safe disposal.[1] this compound waste should be collected in a designated, properly labeled hazardous waste container.[3][5] The container must be in good condition, kept closed except when adding waste, and stored in a designated satellite accumulation area away from incompatible materials.[1][3]

Key Disposal Considerations:

ConsiderationGuideline
Waste Container Use a sturdy, leak-proof, and chemically compatible container. Plastic is often preferred over glass to minimize breakage.[2] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][3]
Labeling The hazardous waste tag must include the full chemical name (no abbreviations), quantity, date of generation, place of origin (lab and room number), and the Principal Investigator's name and contact information.[2]
Segregation Store waste containers of this compound segregated from incompatible materials, particularly strong oxidizing agents.[4] Follow your institution's chemical segregation chart.[6]
Disposal Method Do not dispose of this chemical down the drain or in regular trash.[2][7] All waste containing this compound must be disposed of through your institution's EHS program.[2][5]
Empty Containers Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3][6][8] For highly toxic chemicals, the first three rinses must be collected.[8] After thorough rinsing and air-drying, and with labels defaced, the container may be disposed of as regular laboratory waste, pending EHS approval.[5][6]
Spill Cleanup Spilled material and any absorbent materials used for cleanup should be collected in a sealed container and disposed of as hazardous waste.[5][9]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

Disposal workflow for this compound.

Experimental Protocol: Triple Rinsing of Empty Containers

This protocol details the steps for decontaminating an empty container that previously held this compound.

  • Preparation : Perform this procedure in a chemical fume hood while wearing appropriate PPE.

  • First Rinse : Add a small amount of a suitable solvent (e.g., water or as recommended by your EHS office) to the empty container, ensuring the solvent contacts all interior surfaces. The volume of the solvent should be approximately 5-10% of the container's volume.[5]

  • Collection of First Rinseate : Securely cap and agitate the container. Empty the solvent (rinseate) into a designated hazardous waste container for liquid waste. This first rinseate is considered hazardous waste.[8]

  • Subsequent Rinses : Repeat the rinsing process at least two more times. For general chemicals, subsequent rinseates may be permissible for drain disposal with copious amounts of water, but only with prior written approval from your EHS department .[2] Given the limited specific data on this compound, it is prudent to collect all rinseates as hazardous waste.

  • Drying : Allow the empty, uncapped container to air-dry completely in the fume hood.[6]

  • Final Disposal of Container : Once completely dry and free of any residue, deface or remove all labels from the container. It may then be disposed of in the regular laboratory trash or recycling, as per your institution's policy.[5][6]

Always remember that these are general guidelines. Your institution's EHS department is the ultimate authority on chemical waste disposal procedures.[1][2] They can provide specific instructions based on local, state, and federal regulations.

References

Essential Safety and Operational Guide for Imidazo[1,2-b]pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imidazo[1,2-b]pyridazine hydrochloride. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.

Hazard Identification and Personal Protective Equipment

This compound and its parent compound are classified as hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.To protect eyes from dust particles and splashes, preventing serious eye irritation.[1]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work.To prevent skin exposure and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is required.To avoid inhalation of dust, which may cause respiratory irritation.[1]

Experimental Protocol: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a fume hood to minimize dust exposure. Use appropriate tools (e.g., spatula, weighing paper) to handle the material.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Collection: Collect all solid and liquid waste containing the compound in designated, properly labeled, and sealed containers.

  • Labeling: Clearly label the waste containers with the chemical name and associated hazards.

  • Disposal: Dispose of the contents and the container through an approved waste disposal plant.[1] Do not dispose of down the drain or in regular trash.

Emergency Procedures

Spill Response:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical advice.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Seek medical attention if you feel unwell.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Weigh and Transfer Solid in Fume Hood A->C B Ensure Engineering Controls are Active (Fume Hood, Eyewash Station) B->C D Prepare Solution C->D E Store Compound Properly D->E F Dispose of Waste D->F G Decontaminate Work Area E->G F->G H Wash Hands Thoroughly G->H

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-b]pyridazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.